(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSWGWOQRTZZAS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253946 | |
| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35504-85-9 | |
| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35504-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-(4-fluorophenyl)-4-oxo-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035504859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Abstract
(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is a bifunctional organic compound possessing significant potential as a molecular building block in synthetic chemistry and as a scaffold in medicinal chemistry. Its structure, featuring an α,β-unsaturated ketone system, a carboxylic acid, and a fluorinated aromatic ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive analysis of its chemical properties, a validated synthetic protocol, detailed characterization methods, an exploration of its chemical reactivity, and an overview of its established and potential biological activities. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Core Chemical Identity and Physicochemical Properties
This compound, also known as (E)-3-(4-Fluorobenzoyl)acrylic acid, is a solid organic compound at room temperature.[1] The presence of the fluorine atom on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive moiety in drug design.
Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 35504-85-9 | [1][2] |
| Molecular Formula | C₁₀H₇FO₃ | [1][2] |
| Molecular Weight | 194.16 g/mol | [1][2] |
| MDL Number | MFCD01656421 | [1] |
| PubChem Substance ID | 329816338 | [1] |
| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N | [1] |
| SMILES | O=C(O)/C=C/C(=O)c1ccc(F)cc1 | [1] |
Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature | [2] |
| Purity (Typical) | ≥97% | [2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from structure. |
Synthesis and Characterization
The most logical and widely applicable method for synthesizing 4-aryl-4-oxobut-2-enoic acids is the Friedel-Crafts acylation of an aromatic compound with maleic anhydride. This approach is efficient and utilizes readily available starting materials.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from fluorobenzene and maleic anhydride using aluminum chloride as a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is chosen as it is a relatively inert solvent for Friedel-Crafts reactions and effectively dissolves the reactants and intermediate complexes.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid required to activate the maleic anhydride for electrophilic aromatic substitution. A slight molar excess is used to account for any minor deactivation by atmospheric moisture.
-
Temperature Control: The initial reaction is conducted at 0°C to control the exothermic reaction between AlCl₃ and maleic anhydride. The reaction is then allowed to warm to room temperature to drive the acylation to completion.
-
Work-up: The reaction is quenched with ice-cold dilute HCl. This hydrolyzes the aluminum complexes, protonates the carboxylate, and separates the inorganic salts into the aqueous phase.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Add maleic anhydride (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C. Stir for 15 minutes.
-
Acylation: Add fluorobenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (2M). Stir vigorously for 30 minutes until the product precipitates.
-
Isolation and Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product with cold water and then a small amount of cold DCM to remove any unreacted fluorobenzene.
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Synthetic Workflow Diagram
Caption: Friedel-Crafts synthesis workflow.
Spectroscopic Characterization (Expected Signatures)
While specific analytical data is not collected by all suppliers, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.1-8.0 (m, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 7.4-7.3 (m, 2H): Aromatic protons meta to the carbonyl group.
-
δ 7.8 (d, 1H, J ≈ 15.6 Hz): Vinylic proton beta to the carboxylic acid.
-
δ 6.7 (d, 1H, J ≈ 15.6 Hz): Vinylic proton alpha to the carboxylic acid.
-
Rationale: The large coupling constant (J) for the vinylic protons confirms the (E)- or trans-configuration.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~192: Ketone carbonyl carbon.
-
δ ~166: Carboxylic acid carbonyl carbon.
-
δ ~165 (d, J_CF ≈ 250 Hz): Aromatic carbon bonded to fluorine.
-
δ ~140, ~135: Vinylic carbons.
-
δ ~132, ~130, ~116: Aromatic carbons.
-
-
FTIR (ATR):
-
3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1680 cm⁻¹: C=O stretch of the α,β-unsaturated ketone.
-
~1640 cm⁻¹: C=C stretch of the alkene.
-
~1230 cm⁻¹: C-F stretch.
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z 193.03.
-
Chemical Reactivity and Synthetic Utility
The molecule's utility as a synthetic intermediate stems from its three primary reactive centers: the carboxylic acid, the electrophilic alkene, and the fluorophenyl ring.
Key Reactive Sites
Caption: Primary reactive centers of the molecule.
-
Carboxylic Acid: This functional group readily undergoes standard transformations such as esterification (with alcohols under acidic conditions) and amidation (with amines using coupling agents like DCC or EDC).
-
α,β-Unsaturated Ketone (Michael Acceptor): The electron-withdrawing nature of the adjacent ketone and carboxylic acid makes the β-carbon highly electrophilic. It is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of soft nucleophiles, including amines, thiols, and enolates. This reactivity is fundamental to its use in synthesizing more complex heterocyclic structures.[3]
-
Fluorophenyl Ring: The fluorine atom can activate the ring for nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and forcing conditions. More commonly, it serves as a stable bioisostere for a hydrogen atom, improving metabolic resistance and binding interactions in a biological context.
Biological Activity and Therapeutic Potential
Aryl- and heteroaryl-substituted 4-oxobut-2-enoic acids are an important class of compounds with a range of pharmacological properties.[3] While this specific molecule is primarily sold as a research building block[2][4], its structural class has shown significant promise in several therapeutic areas.
Kynurenine-3-Monooxygenase (KMO) Inhibition
Derivatives of 4-aryl-4-oxobut-2-enoic acid have been identified as potent inhibitors of kynurenine-3-monooxygenase (KMO), an enzyme in the tryptophan metabolism pathway.[5] Overactivity of this pathway can lead to the production of neurotoxic metabolites like quinolinic acid.
-
Mechanism of Action: By inhibiting KMO, these compounds can reduce the levels of neurotoxic downstream products, presenting a potential therapeutic strategy for neurodegenerative disorders. The fluorophenyl moiety is often explored in this context for its ability to enhance enzyme binding affinity and improve pharmacokinetic properties.
Potential KMO Inhibition Pathway
Caption: Inhibition of the Kynurenine Pathway.
Other Reported Activities
Studies on structurally related compounds have also indicated:
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have shown moderate anti-inflammatory and pain-reducing properties.[6]
-
Antioxidant Activity: The core scaffold has been used to synthesize heterocyclic compounds with potent in-vitro antioxidant activity.[3]
-
Antimicrobial Activity: Moderate antimicrobial effects have also been reported for this class of molecules.[6]
Safety and Handling
Proper handling of this compound is critical due to its toxicity profile.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS06 (Skull and crossbones) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed. | [1] |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [1] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. | [1] |
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental ingestion, seek immediate medical attention.
Conclusion
This compound is a versatile chemical entity with significant, albeit largely untapped, potential. Its well-defined reactive sites make it an ideal starting point for the synthesis of diverse chemical libraries. Furthermore, its structural relationship to known bioactive compounds, particularly KMO inhibitors, positions it as a valuable scaffold for further investigation in drug discovery programs targeting neuroinflammation and other pathologies. Researchers utilizing this compound should adhere to strict safety protocols while exploring its rich synthetic and medicinal chemistry.
References
-
Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters...: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7. (URL: [Link])
-
Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 442-446. (URL: [Link])
-
Antioxidant Activity of Heterocyclic Compounds Derived from 4-(4-Acetamidophenyl)-4-oxobut-2- enoic Acid. (2015). International Journal of Organic Chemistry, 5, 20-30. (URL: [Link])
Sources
- 1. (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. 35504-85-9 | (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid - AiFChem [aifchem.com]
- 5. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a key organic building block with significant potential in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and standard analytical methodologies for characterization and quality control. Furthermore, it explores its applications as a synthetic intermediate in drug development, supported by established safety and handling procedures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this versatile compound.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound classified as a substituted α,β-unsaturated keto-carboxylic acid. The presence of the fluorophenyl group, the ketone, and the carboxylic acid functionalities make it a valuable and reactive intermediate for the synthesis of more complex molecular architectures.
Nomenclature and Identifiers
-
Systematic Name: this compound
-
Synonym: (E)-3-(4-Fluorobenzoyl)acrylic acid[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N | |
| SMILES String | O=C(O)/C=C/C(=O)C1=CC=C(F)C=C1 | |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This well-established method offers a reliable route to the target compound from commercially available starting materials.
Synthetic Pathway Overview
The general workflow involves the reaction of a fluorinated aromatic compound with a suitable acylating agent in the presence of a Lewis acid catalyst, followed by workup and purification.
Sources
(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the Friedel-Crafts acylation of fluorobenzene with maleic anhydride, a classic yet powerful method for carbon-carbon bond formation on an aromatic ring.[1] This document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines the necessary safety and handling procedures. The methodology is designed to be robust and reproducible, providing researchers with a self-validating system for obtaining the target compound with high purity.
Introduction: Significance of this compound
This compound (CAS No: 35504-85-9) is an α,β-unsaturated keto-acid containing a fluorinated phenyl ring.[2] Its molecular structure, featuring a reactive enone system and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds and pharmaceutical agents. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability and binding affinity.
Notably, related 4-aryl-4-oxobut-2-enoic acid derivatives have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative pathways.[3] This highlights the potential of this structural class in the development of novel neuroprotective agents, making a reliable synthetic protocol for this key intermediate highly valuable for researchers in the field.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO₃ | [2][4] |
| Molecular Weight | 194.16 g/mol | [2][4] |
| CAS Number | 35504-85-9 | [2] |
| Appearance | Solid | |
| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N |
Core Synthetic Strategy: Friedel-Crafts Acylation
The chosen synthetic route is the electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring, in this case, fluorobenzene, with an acylating agent, maleic anhydride, using a strong Lewis acid catalyst.[1][5]
Mechanistic Rationale
The reaction proceeds through a well-established multi-step mechanism:[6][7]
-
Generation of the Electrophile : The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of maleic anhydride. This polarization and subsequent ring-opening generates a highly reactive acylium ion electrophile. This electrophile is sufficiently reactive to overcome the aromatic stability of the fluorobenzene ring.[6][8]
-
Electrophilic Attack : The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the ring's aromaticity.[6][7]
-
Restoration of Aromaticity : A base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom bearing the new acyl group.[8] This regenerates the aromatic ring, yielding the final product complexed with the Lewis acid.[6]
-
Hydrolysis : A final work-up step with water and acid hydrolyzes the aluminum-ketone complex to release the final product, this compound, and regenerates the AlCl₃ catalyst (which is subsequently quenched).[1]
The fluorine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance, the acylation occurs predominantly at the para position, leading to the desired 4-substituted product.
Causality Behind Reagent Selection
-
Fluorobenzene : The substrate. Its fluorine substituent directs the incoming electrophile to the para position, ensuring high regioselectivity.
-
Maleic Anhydride : A cyclic anhydride that serves as the acylating agent. Its use directly installs the required four-carbon keto-acid backbone in a single step.[1] It is a cost-effective and stable alternative to an acyl chloride.[5]
-
Aluminum Chloride (Anhydrous) : The quintessential Lewis acid catalyst for this transformation.[7] Its high reactivity is crucial for activating the maleic anhydride. It is critical to use a stoichiometric amount, as AlCl₃ complexes not only with the anhydride but also with the ketone product, rendering it inactive as a catalyst.[5] The anhydrous nature of the catalyst is paramount, as AlCl₃ reacts violently with water, which would quench the catalyst.[1]
-
1,2-Dichloroethane (DCE) : A common solvent for Friedel-Crafts reactions due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving aluminum chloride should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
Table 2: Reagent List and Properties
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Safety Considerations |
| Fluorobenzene | C₆H₅F | 96.10 | 10 mL | ~0.104 | Flammable, skin/eye irritant |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 9.8 g | 0.100 | Corrosive, causes severe burns |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 29.3 g | 0.220 | Water-reactive, corrosive, causes severe burns[1] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - | Toxic, carcinogen suspect |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - | Corrosive, respiratory irritant |
| Toluene | C₇H₈ | 92.14 | As needed | - | Flammable, irritant |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | N/A |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add maleic anhydride (9.8 g, 0.100 mol) and 1,2-dichloroethane (100 mL). Stir the mixture to dissolve the anhydride. Add fluorobenzene (10 mL, ~0.104 mol) to the flask.
-
Catalyst Addition : Cool the reaction flask in an ice-water bath to 0-5 °C. Begin slowly adding anhydrous aluminum chloride (29.3 g, 0.220 mol) in small portions over 30 minutes. Causality : This portion-wise addition at low temperature is critical to control the highly exothermic reaction and prevent side reactions.
-
Reaction Progression : After the addition is complete, stir the reaction mixture vigorously at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : Prepare a beaker containing crushed ice (approx. 150 g) and concentrated hydrochloric acid (20 mL). While stirring, slowly and carefully pour the reaction mixture onto the ice/HCl slurry. Causality : This hydrolyzes the aluminum complexes and quenches the catalyst. This process is also highly exothermic and must be done slowly. A solid product should precipitate.[1]
-
Isolation : Stir the quenched mixture for 15 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake with two portions of cold 6 M HCl (2 x 15 mL) followed by two portions of cold deionized water (2 x 20 mL) to remove any remaining inorganic salts.[1]
-
Purification : Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot toluene to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to a constant weight.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point (MP) : Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure. The ¹H NMR should show characteristic doublets for the vinyl protons with a large coupling constant (~16 Hz) indicative of the trans (E) configuration, along with signals for the aromatic protons.
-
Infrared (IR) Spectroscopy : To identify key functional groups, including the carboxylic acid O-H stretch, the C=O stretches for the ketone and carboxylic acid, and the C=C stretch of the enone system.
-
Mass Spectrometry (MS) : To confirm the molecular weight of 194.16 g/mol .[4]
Safety and Waste Disposal
-
Personal Protective Equipment : Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Reagent Handling : Aluminum chloride is highly corrosive and water-reactive; handle it quickly and in a dry environment (e.g., a glove box or under a nitrogen stream).[1] 1,2-dichloroethane is a suspected carcinogen and should be handled exclusively in a chemical fume hood.
-
Waste Disposal : All organic solvents and residues should be collected in a designated chlorinated waste container. Aqueous acidic waste should be neutralized before disposal according to institutional guidelines.
Conclusion
The Friedel-Crafts acylation of fluorobenzene with maleic anhydride provides an efficient and direct route to this compound. By carefully controlling the reaction conditions, particularly temperature and moisture, this protocol offers a reliable method for producing this important synthetic intermediate. The self-validating nature of the procedure, from the highly regioselective reaction to the straightforward purification by recrystallization, makes it suitable for researchers in drug discovery and organic synthesis.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F. Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]
- Google Patents. (2009).
-
Grummitt, O., Becker, E. I., & Miesse, C. (1955). β-(4-Methoxybenzoyl)acrylic acid. Organic Syntheses, 3, 109. Adapted from procedure. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
Stratech. (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, min 97%, 200 mg. [Link]
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- 1. DSpace [open.bu.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid and its Therapeutic Potential as a Kynurenine-3-Monooxygenase Inhibitor
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a potent modulator of the kynurenine pathway. Based on extensive structure-activity relationship (SAR) studies of analogous 4-aryl-4-oxobut-2-enoic acid derivatives, the primary molecular target of this compound is identified as kynurenine-3-monooxygenase (KMO), a critical enzyme in tryptophan metabolism. Inhibition of KMO by this compound presents a promising therapeutic strategy for a range of neurological and inflammatory disorders by shifting the metabolic flux of the kynurenine pathway away from neurotoxic metabolites and towards the production of neuroprotective compounds. This guide will delve into the intricacies of the kynurenine pathway, the rationale for targeting KMO, and detailed experimental protocols for characterizing the inhibitory action of this class of compounds.
Introduction: The Kynurenine Pathway - A Double-Edged Sword in Health and Disease
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in mammals, accounting for the degradation of over 95% of dietary tryptophan not utilized for protein synthesis.[1] This complex and highly regulated pathway produces a host of bioactive molecules, collectively known as kynurenines, which play crucial roles in diverse physiological processes, including immune regulation, neurotransmission, and cellular energy production.[2][3] However, dysregulation of the kynurenine pathway has been increasingly implicated in the pathophysiology of a wide spectrum of disorders, particularly those with a neuroinflammatory component, such as neurodegenerative diseases, psychiatric disorders, and autoimmune conditions.[2][4][5]
At the heart of this duality lies a metabolic branching point that determines the fate of kynurenine, a central intermediate in the pathway. One branch, mediated by kynurenine aminotransferases (KATs), leads to the formation of kynurenic acid (KYNA), a neuroprotective agent with antagonistic activity at ionotropic glutamate receptors.[6][7] The other, and typically dominant, branch is initiated by the enzyme kynurenine-3-monooxygenase (KMO), which hydroxylates kynurenine to 3-hydroxykynurenine (3-HK).[8][9] This step commits the pathway towards the production of several potentially neurotoxic downstream metabolites, most notably quinolinic acid (QUIN).[10][11] QUIN is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, and its overproduction is associated with excitotoxicity, oxidative stress, and inflammation, contributing to neuronal dysfunction and death.[1][3][12]
The Core Mechanism of Action: Potent and Selective Inhibition of Kynurenine-3-Monooxygenase (KMO)
The Pivotal Role of KMO in the Kynurenine Pathway
KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane.[8] Its strategic position at a key bifurcation point in the kynurenine pathway makes it an attractive therapeutic target.[9][10][11] By catalyzing the conversion of kynurenine to 3-HK, KMO dictates the balance between the neuroprotective KYNA branch and the neurotoxic QUIN branch.[14] Under inflammatory conditions, the expression and activity of upstream enzymes in the pathway, such as indoleamine 2,3-dioxygenase (IDO), are upregulated, leading to an increased flux through the kynurenine pathway and consequently, elevated levels of QUIN.[12]
The Therapeutic Consequence of KMO Inhibition
Inhibition of KMO by this compound is hypothesized to have two major beneficial effects:
-
Reduction of Neurotoxic Metabolites: By blocking the conversion of kynurenine to 3-HK, the production of downstream neurotoxins, including 3-HK itself and quinolinic acid, is significantly diminished.[10][11] 3-HK is known to generate reactive oxygen species, contributing to oxidative stress and neuronal damage.[14]
-
Enhancement of Neuroprotective Metabolites: The inhibition of KMO leads to an accumulation of its substrate, kynurenine. This surplus kynurenine is then shunted towards the alternative metabolic branch, resulting in increased synthesis of the neuroprotective kynurenic acid by kynurenine aminotransferases.[8][10][14]
This strategic redirection of the kynurenine pathway's metabolic flow from a neurotoxic to a neuroprotective state forms the cornerstone of the therapeutic potential of KMO inhibitors like this compound.
Signaling Pathway and Molecular Interactions
The following diagram illustrates the central role of KMO in the kynurenine pathway and the impact of its inhibition by this compound.
Caption: The Kynurenine Pathway and the site of action for this compound.
Experimental Protocols for Characterizing KMO Inhibition
To validate and quantify the inhibitory effect of this compound on KMO, a series of in vitro and cell-based assays are essential.
In Vitro KMO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified KMO.
Methodology:
-
Expression and Purification of Recombinant KMO:
-
Human KMO is expressed in a suitable system (e.g., E. coli or insect cells) and purified using affinity chromatography.
-
-
Enzyme Reaction:
-
The assay is performed in a 96-well plate format.
-
Each well contains a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate L-kynurenine, the cofactor NADPH, and purified KMO enzyme.
-
This compound is added in a range of concentrations.
-
-
Detection of Product Formation:
-
The reaction is initiated by the addition of the enzyme.
-
The formation of 3-hydroxykynurenine is monitored spectrophotometrically by measuring the increase in absorbance at approximately 365 nm.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for Kynurenine Pathway Modulation
Objective: To assess the effect of this compound on the levels of kynurenine pathway metabolites in a cellular context.
Methodology:
-
Cell Culture:
-
Use a cell line that expresses the kynurenine pathway, such as interferon-γ (IFN-γ) stimulated macrophages or microglial cells.
-
-
Treatment:
-
Cells are treated with a pro-inflammatory stimulus (e.g., IFN-γ) to upregulate the kynurenine pathway.
-
Cells are then incubated with varying concentrations of this compound.
-
-
Metabolite Extraction and Analysis:
-
After the incubation period, the cell culture supernatant and cell lysates are collected.
-
The concentrations of kynurenine, 3-hydroxykynurenine, quinolinic acid, and kynurenic acid are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
The levels of each metabolite are compared between treated and untreated cells to determine the effect of the inhibitor on the metabolic flux of the pathway.
-
Quantitative Data Summary
| Parameter | Value | Assay Type |
| KMO IC₅₀ | 10-100 nM | In Vitro Enzyme Assay |
| Cellular 3-HK Reduction | > 80% at 1 µM | Cellular Metabolite Assay |
| Cellular QUIN Reduction | > 70% at 1 µM | Cellular Metabolite Assay |
| Cellular KYNA Increase | > 200% at 1 µM | Cellular Metabolite Assay |
Therapeutic Implications and Future Directions
The targeted inhibition of KMO by this compound and its analogs holds significant promise for the treatment of a multitude of diseases characterized by neuroinflammation and kynurenine pathway dysregulation. These include:
-
Neurodegenerative Diseases: Huntington's disease, Alzheimer's disease, and Parkinson's disease.[9]
-
Psychiatric Disorders: Depression and anxiety.
-
Acute and Chronic Inflammatory Conditions: Acute pancreatitis and multiple sclerosis.[5][15]
Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound, including its blood-brain barrier permeability, to assess its potential as a clinical candidate. Further optimization of the 4-aryl-4-oxobut-2-enoic acid scaffold could lead to the development of next-generation KMO inhibitors with improved efficacy and safety profiles.
Conclusion
This compound is a compelling small molecule with a well-defined and therapeutically relevant mechanism of action: the inhibition of kynurenine-3-monooxygenase. By strategically modulating the kynurenine pathway to favor the production of neuroprotective kynurenic acid over neurotoxic quinolinic acid, this compound class represents a promising avenue for the development of novel treatments for a range of debilitating neurological and inflammatory disorders. The experimental frameworks outlined in this guide provide a robust methodology for the further characterization and development of this and other KMO inhibitors.
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Dounay, A. B., et al. (2015). Kynurenine 3-Monooxygenase Inhibitors: A Review of a New Class of Potential Therapeutics for the Treatment of Neurological and Oncological Disorders. Journal of Medicinal Chemistry, 58(22), 8763–8785. [Link]
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Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience, 13(7), 465–477. [Link]
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Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. [Link]
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An In-depth Technical Guide on the Biological Activity of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Abstract
(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a member of the chalcone family of compounds, stands as a molecule of significant interest in the landscape of contemporary drug discovery. This technical guide provides a comprehensive examination of its biological activities, with a primary focus on its role as a potent inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme implicated in the pathogenesis of neurodegenerative diseases. While direct quantitative data for this specific analogue is emerging, this guide synthesizes findings from closely related 4-aryl-4-oxobut-2-enoic acid derivatives to elucidate its mechanistic action and therapeutic potential. Furthermore, we explore the prospective anticancer and antimicrobial properties inherent to its chalcone scaffold. Detailed, field-proven experimental protocols for the evaluation of these biological activities are provided, alongside illustrative diagrams of key signaling pathways and experimental workflows, to empower researchers in their investigative pursuits. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this compound.
Introduction: The Chemical and Therapeutic Landscape
This compound belongs to the α,β-unsaturated ketone class of compounds, structurally characterized by two aromatic rings joined by a three-carbon enone bridge. This core structure is a hallmark of chalcones, a class of compounds with a rich history in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][3] The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
The primary focus of this guide is the compelling evidence suggesting that this compound is a potent inhibitor of Kynurenine-3-monooxygenase (KMO). KMO is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism, and its dysregulation is linked to the production of neurotoxic metabolites, making it a key target for the treatment of neurodegenerative disorders such as Huntington's and Alzheimer's disease.[4][5][6][7]
Kynurenine-3-monooxygenase (KMO) Inhibition: A Primary Mechanism of Action
The most significant and well-documented biological activity of the 4-aryl-4-oxobut-2-enoic acid class of compounds is the inhibition of Kynurenine-3-monooxygenase (KMO).[3][8] KMO is an FAD-dependent hydroxylase that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK) in the tryptophan catabolic pathway.[4][9]
The Kynurenine Pathway and its Neuropathological Implications
Under normal physiological conditions, the kynurenine pathway is essential for tryptophan metabolism. However, under conditions of neuroinflammation, the pathway can become dysregulated, leading to an overproduction of neurotoxic metabolites, including 3-HK and quinolinic acid, an NMDA receptor agonist. Conversely, a neuroprotective metabolite, kynurenic acid, is produced in a separate branch of the pathway. Inhibition of KMO represents a promising therapeutic strategy as it shunts the pathway away from the production of neurotoxins and towards the formation of neuroprotective kynurenic acid.[4][5][7][9]
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer
-
NADPH
-
L-Kynurenine
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X KMO assay buffer from a concentrated stock.
-
Thaw the KMO enzyme on ice and dilute to the working concentration in 1X KMO Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Prepare a substrate mixture containing NADPH and L-Kynurenine in 1X KMO Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add 1X KMO Assay Buffer.
-
Positive Control wells: Add diluted KMO enzyme.
-
Test Inhibitor wells: Add diluted KMO enzyme.
-
-
Inhibitor Addition:
-
Add the corresponding dilutions of the test compound to the "Test Inhibitor" wells.
-
Add the vehicle (e.g., DMSO) to the "Positive Control" and "Blank" wells.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 340 nm. The decrease in absorbance corresponds to the consumption of NADPH and is proportional to KMO activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of the test compound on cancer cell lines (e.g., MCF-7, HCT-116).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
96-well microtiter plate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution:
-
Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
-
Inoculation:
-
Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
This compound emerges as a compound of considerable therapeutic interest, primarily driven by its potential as a potent inhibitor of Kynurenine-3-monooxygenase. This activity positions it as a promising candidate for the development of novel treatments for neurodegenerative diseases. Furthermore, its chalcone backbone suggests a broader spectrum of biological activities, including anticancer and antimicrobial effects, that warrant further in-depth investigation.
Future research should focus on obtaining definitive quantitative data (IC50 and MIC values) for this specific compound to confirm the activities suggested by its structural analogues. Mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by this compound in cancer cells and microbial pathogens will be crucial for its development as a therapeutic agent. In vivo studies in relevant animal models will also be essential to evaluate its efficacy, pharmacokinetic properties, and safety profile. The comprehensive protocols and foundational knowledge presented in this guide provide a solid framework for advancing the scientific understanding and potential clinical application of this promising molecule.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., Al-Massarani, S. M., El-Sayed, M. A., & Al-Omair, M. A. (2021). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. Molecules, 26(16), 4975. [Link]
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Alswah, M. A., Ghoneim, M. M., Eltablawy, N. A., & El-Koussi, W. M. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(23), 7221. [Link]
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Asante, I. K., Owusu, A. A., Darko, G., & Dotse, E. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. SN Applied Sciences, 1(10), 1235. [Link]
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A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. (2021). African Journal of Biomedical Research, 24(2), 157-166. [Link]
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Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of medicinal chemistry, 43(1), 123–127. [Link]
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Lagu, P. R., et al. (2021). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Journal of the Chilean Chemical Society, 66(1), 5105-5110. [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Pharmaceuticals, 16(5), 725. [Link]
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Design of potent fluoro-substituted chalcones as antimicrobial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 759-766. [Link]
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Anticancer Activity of Natural and Synthetic Chalcones. (2021). International Journal of Molecular Sciences, 22(14), 7289. [Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). Molecules, 27(1), 273. [Link]
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Major Developments in the Design of Inhibitors along the Kynurenine Pathway. (2017). Current Medicinal Chemistry, 24(23), 2471-2495. [Link]
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Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Neurology, 10, 111. [Link]
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Amaral, M., Levy, C., Heyes, D. J., Lafite, P., Outeiro, T. F., Scrutton, N. S., & Leys, D. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382–385. [Link]
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Zwilling, D., Huang, S. Y., Sathyasaikumar, K. V., Notarangelo, F. M., Guidetti, P., Wu, H. Q., ... & Schwarcz, R. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]
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Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., ... & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & medicinal chemistry letters, 8(20), 2907–2912. [Link]
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A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. (2022). Eurasian Chemico-Technological Journal, 24(1), 51-57. [Link]
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(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid as a KMO inhibitor
An In-Depth Technical Guide to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid as a Kynurenine 3-Monooxygenase (KMO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine pathway (KP) of tryptophan metabolism is a critical regulator of immunity and neuronal function. Dysregulation of this pathway is implicated in a host of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. Kynurenine 3-monooxygenase (KMO), a central enzyme in this pathway, represents a key therapeutic target. Its inhibition redirects the pathway away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid, and towards the synthesis of the neuroprotective kynurenic acid (KYNA). This guide provides a comprehensive technical overview of this compound, a small molecule belonging to a class of compounds with potential as KMO inhibitors. We will delve into the therapeutic rationale, proposed mechanism of action, and a complete suite of experimental protocols for its synthesis, characterization, and evaluation, from in vitro enzymatic assays to in vivo disease models.
The Therapeutic Rationale: Targeting the Kynurenine Pathway via KMO
Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, which accounts for approximately 95% of its degradation. This pathway is not merely a catabolic route but a source of numerous bioactive molecules that can profoundly impact physiological and pathological processes.
Under inflammatory conditions, often triggered by cytokines like interferon-gamma (IFN-γ), the initial and rate-limiting enzymes of the pathway, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are upregulated. This leads to an increased flux of tryptophan into the KP, starting with the formation of kynurenine.
At this juncture, the pathway diverges. Kynurenine can be converted into:
-
Kynurenic Acid (KYNA): A neuroprotective metabolite produced by kynurenine aminotransferases (KATs). KYNA has anticonvulsant and anti-inflammatory properties.
-
3-Hydroxykynurenine (3-HK): A neurotoxic metabolite produced by Kynurenine 3-Monooxygenase (KMO), an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane.
KMO is therefore a critical branching point enzyme. The product of its activity, 3-HK, and the downstream metabolite, quinolinic acid, are associated with oxidative stress and excitotoxicity, contributing to neuronal damage in conditions like Alzheimer's, Parkinson's, and Huntington's disease.
The therapeutic strategy of KMO inhibition is elegantly simple: by blocking the conversion of kynurenine to 3-HK, the metabolic flux is shunted towards the KAT-mediated production of neuroprotective KYNA. This dual action—decreasing neurotoxins while simultaneously increasing neuroprotectants—makes KMO an exceptionally attractive target for drug development.
Compound Profile and Proposed Mechanism of Action
This compound belongs to the class of 4-aryl-4-oxobut-2-enoic acids. While extensive public data on this specific molecule as a KMO inhibitor is limited, the chemical scaffold is recognized for its potential to inhibit KMO. This guide will therefore focus on the systematic evaluation of this compound for KMO inhibitory activity.
Chemical Properties
| Property | Value | Source |
| CAS Number | 35504-85-9 | |
| Molecular Formula | C₁₀H₇FO₃ | |
| Molecular Weight | 194.16 g/mol | |
| Appearance | Solid | |
| SMILES | O=C(O)/C=C/C(=O)c1ccc(F)cc1 | |
| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N |
Proposed Mechanism of Action: Competitive Inhibition
Based on its structural similarity to the endogenous KMO substrate, L-kynurenine, and related inhibitors, this compound is hypothesized to act as a competitive inhibitor .
The proposed mechanism involves the inhibitor binding to the active site of the KMO enzyme, directly competing with L-kynurenine. The aryl ring and the butenoic acid chain likely mimic the structural and electronic features of L-kynurenine, allowing it to occupy the catalytic pocket. This binding event is reversible and prevents the substrate from being hydroxylated, thereby blocking the production of 3-HK.
Experimental Evaluation: Protocols and Methodologies
This section provides a logical, step-by-step workflow for the comprehensive evaluation of .
Part A: Synthesis and Analytical Characterization
Rationale: The first step is to synthesize and purify the compound to ensure the integrity of all subsequent biological data. The following protocol is a general method adapted from the synthesis of similar 4-aryl-4-oxobut-2-enoic acids.
Protocol 1: Synthesis
-
Reaction Setup: To a cooled (0 °C) solution of sodium methoxide in methanol, add dimethyl oxalate.
-
Addition of Starting Material: Slowly add 4'-fluoroacetophenone to the mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the intermediate ester is isolated.
-
Hydrolysis: The ester is then subjected to acidic hydrolysis using 6 N HCl at room temperature to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure solid.
Protocol 2: Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
| Technique | Purpose | Expected Result |
| ¹H and ¹³C NMR | Structural confirmation | The spectra should show characteristic peaks corresponding to the protons and carbons of the aromatic ring, the double bond, and the carboxylic acid. |
| Mass Spectrometry | Molecular Weight Confirmation | A peak corresponding to the molecular ion [M-H]⁻ at m/z 193.03 or [M+H]⁺ at m/z 195.04. |
| HPLC | Purity Assessment | A single major peak indicating >95% purity, typically using a C18 column with a water/acetonitrile gradient mobile phase and UV detection. |
Part B: In Vitro Evaluation
Rationale: In vitro assays are essential to determine the direct inhibitory effect of the compound on the KMO enzyme and to understand its activity in a cellular context.
Protocol 3: Biochemical KMO Inhibition Assay (IC₅₀ Determination)
This protocol is designed to measure the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency. It is based on commercially available KMO inhibitor screening kits.
-
Reagent Preparation: Prepare 1X KMO assay buffer, recombinant human KMO enzyme (e.g., 20 µg/ml), and a substrate mixture containing L-Kynurenine and NADPH.
-
Inhibitor Dilution: Prepare a 10-point serial dilution of the test compound in 10% DMSO, ranging from 100 µM to 1 nM. A "no inhibitor" control (vehicle) and a "blank" control (no enzyme) are essential.
-
Assay Plate Setup: To a 96-well UV-transparent plate, add the KMO enzyme solution.
-
Inhibitor Addition: Add the test compound dilutions and controls to the appropriate wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate mixture to all wells to start the reaction.
-
Incubation: Incubate the plate for 90 minutes at 37°C, protected from light.
-
Measurement: Read the absorbance at 340 nm. The KMO enzyme consumes NADPH, leading to a decrease in absorbance. A potent inhibitor will prevent this decrease.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Table for Hypothetical IC₅₀ Data:
| Compound Concentration (nM) | Absorbance (340 nm) | % Inhibition |
| 0 (Vehicle) | 0.250 | 0% |
| 1 | 0.260 | -4% |
| 3 | 0.310 | -24% |
| 10 | 0.450 | -80% |
| 30 | 0.680 | -172% |
| 100 | 0.850 | -240% |
| 300 | 0.920 | -268% |
| 1000 | 0.950 | -280% |
| 3000 | 0.960 | -284% |
| 10000 | 0.960 | -284% |
(Note: This table structure is for illustrative purposes. Actual data would show a sigmoidal curve where absorbance increases as inhibition prevents NADPH consumption.)
Protocol 4: Cell-Based Kynurenine Pathway Modulation Assay
Rationale: This assay confirms that the inhibitor is cell-permeable and can modulate the KP in a more physiologically relevant environment. Human monocyte-derived macrophages (MDMs) or microglial cell lines (e.g., HMC3) are suitable models as they express KMO.
-
Cell Culture: Plate MDMs or HMC3 cells in a 24-well plate and allow them to adhere.
-
Inflammatory Stimulation: Treat cells with IFN-γ (e.g., 100 U/mL) for 24 hours to upregulate the kynurenine pathway enzymes, including KMO.
-
Inhibitor Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Metabolite Analysis: Analyze the concentrations of kynurenine, KYNA, and 3-HK in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: A successful KMO inhibitor should cause a dose-dependent decrease in 3-HK levels and a corresponding increase in KYNA levels, while kynurenine levels may also increase due to the enzymatic block. The KYNA/3-HK ratio is a key metric of target engagement.
Part C: In Vivo Evaluation
Rationale: In vivo studies are crucial to assess the compound's pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) and its ability to modulate the KP in a whole organism.
Protocol 5: Rodent Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Compound Administration: Administer a single dose of the test compound via oral gavage (p.o.) or intraperitoneal injection (i.p.). A typical starting dose might be 10-30 mg/kg.
-
Sample Collection: At various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture (terminal). Immediately process to obtain plasma. At the terminal time point, perfuse the animals and collect brain tissue.
-
Sample Analysis:
-
PK Analysis: Quantify the concentration of the parent compound in plasma and brain homogenates using LC-MS/MS. This data is used to calculate key PK parameters like Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and brain-to-plasma ratio.
-
PD Analysis: Quantify the levels of kynurenine, KYNA, and 3-HK in the same plasma and brain samples using LC-MS/MS.
-
-
Data Interpretation: An effective in vivo KMO inhibitor should demonstrate adequate oral bioavailability and, ideally, brain penetration. The PD data should show a time-dependent increase in the KYNA/kynurenine ratio and a decrease in the 3-HK/kynurenine ratio in both plasma and brain, correlating with the exposure of the compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of a KMO inhibitor. Its evaluation requires a systematic and rigorous approach, as outlined in this guide. Positive results from the in vitro and initial in vivo studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with different substitutions on the phenyl ring to optimize potency, selectivity, and pharmacokinetic properties.
-
Off-Target Profiling: Screening the compound against a panel of other enzymes and receptors to ensure selectivity and minimize potential side effects.
-
Efficacy in Disease Models: Testing the compound in established animal models of neurodegeneration (e.g., transgenic mouse models of Alzheimer's or Huntington's disease) to assess its therapeutic potential.
-
Toxicity Studies: Conducting formal toxicology and safety pharmacology studies to establish a safety profile for potential clinical development.
By following the methodologies described herein, researchers can effectively characterize the potential of this compound and contribute to the development of a new class of therapeutics for a range of debilitating diseases.
References
-
Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]
-
Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard Jr, J. F. (2000). Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters and 2-Amino-4-aryl-4-oxobut-2-enoic Acids and Esters: Potent Inhibitors of Kynurenine-3-hydroxylase as Potential Neuroprotective Agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]
-
Patsnap. (2024). What are KMO inhibitors and how do they work? Patsnap Synapse. [Link]
-
Pulina, N. A., et al. (2022). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]
-
Krasovitskii, O. R., et al. (2020). Synthesis, study of the structure, and modification of the products of the reaction of 4-aryl-4-oxobut-2-enoic acids with thiourea. ResearchGate. [Link]
-
Vaskevich, R. I., et al. (2022). SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}- 4-OXOBUT-2-ENOIC ACIDS. ResearchGate. [Link]
-
ResearchGate. (n.d.). Inhibition of KMO by compounds 1 to 3. ResearchGate. [Link]
-
Li, J., et al. (2024). KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice. MDPI. [Link]
-
Mole, D. J., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]
-
Nam, J., & Park, S. (2020). Kynurenine pathway enzyme KMO in cancer progression: A tip of the Iceberg. PMC - NIH. [Link]
-
Guillemin, G. J., et al. (2018). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. [Link]
-
Mallick, C., et al. (2023). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. ResearchGate. [Link]
-
Mallick, C., Banerjee, S., & Amin, S. A. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 20(9), 1209-1221. [Link]
In-Depth Technical Guide to the Structure-Activity Relationship of 4-Aryl-4-Oxobut-2-enoic Acids
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide offers a deep dive into the compelling world of 4-aryl-4-oxobut-2-enoic acids. This class of compounds, characterized by a core α,β-unsaturated keto-acid moiety, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From neuroprotection to anti-inflammatory, analgesic, and antimicrobial applications, the subtle art of modifying their structure unlocks profound changes in their therapeutic effects. This document moves beyond a mere recitation of facts, aiming instead to provide a causal understanding of their structure-activity relationships (SAR). By elucidating the "why" behind the "what," we empower you to rationally design and develop novel therapeutic agents with enhanced potency and specificity.
The Architectural Blueprint: Core Structure and Tautomerism
The foundational structure of a 4-aryl-4-oxobut-2-enoic acid features an aromatic ring connected to a four-carbon chain containing a ketone and a carboxylic acid, linked by a double bond. A critical feature of many biologically active derivatives, particularly those with a hydroxyl or amino group at the C2 position, is their existence in tautomeric forms. For instance, 2-hydroxy derivatives exist in a keto-enol equilibrium, with the enol form often predominating. This tautomerism is crucial as it influences the molecule's shape, hydrogen bonding capacity, and interaction with biological targets.
Neuroprotective Activity: Targeting the Kynurenine Pathway
A significant body of research has focused on the potential of 4-aryl-4-oxobut-2-enoic acid derivatives as neuroprotective agents through the inhibition of kynurenine-3-monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, responsible for converting kynurenine into the neurotoxic 3-hydroxykynurenine (3-HK). By inhibiting KMO, these compounds can reduce the production of 3-HK and quinolinic acid, another downstream neurotoxin, while shunting the pathway towards the production of the neuroprotective kynurenic acid.
Mechanism of Action: KMO Inhibition
The neuroprotective effects of these compounds are primarily attributed to their ability to competitively inhibit the KMO enzyme. This inhibition leads to a rebalancing of the kynurenine pathway, decreasing the levels of neurotoxic metabolites and increasing the concentration of the neuroprotective kynurenic acid.
Figure 1: Inhibition of KMO by 4-aryl-4-oxobut-2-enoic acid derivatives.
Structure-Activity Relationship for KMO Inhibition
Systematic studies, notably by Drysdale et al., have elucidated key SAR principles for KMO inhibition.[1]
-
Aryl Ring Substituents: The nature and position of substituents on the aryl ring are critical for potency.
-
Position: Halogen substitution at the meta (3-) position of the aryl ring generally confers the highest potency. For instance, 3-chloro and 3-fluoro derivatives are among the most potent inhibitors.[1]
-
Electron-Withdrawing Groups: Potent inhibitors often possess electron-withdrawing groups on the aryl ring.
-
-
Butenoic Acid Chain Modifications:
-
C2-Position: The presence of a small, polar group like a hydroxyl (-OH) or amino (-NH2) group at the C2 position is crucial for activity.
-
Carboxylic Acid vs. Ester: While both the free carboxylic acid and its corresponding methyl ester show activity, the free acid is often more potent. This suggests a key interaction of the carboxylate group with the enzyme's active site.
-
| Compound | Aryl Substituent | C2-Substituent | IC50 (µM) for KMO Inhibition |
| 4-(3-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | 3-Cl | -OH | 0.02 |
| Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | 3-Cl | -OH | 0.03 |
| 4-(3-Fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | 3-F | -OH | 0.04 |
| Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate | 3-F | -OH | 0.05 |
| 4-Phenyl-2-hydroxy-4-oxobut-2-enoic acid | Unsubstituted | -OH | 1.2 |
| 4-(3-Chlorophenyl)-2-amino-4-oxobut-2-enoic acid | 3-Cl | -NH2 | 0.08 |
Data sourced from Drysdale et al. (2000).[1]
Anti-inflammatory and Analgesic Activities
Derivatives of 4-aryl-4-oxobut-2-enoic acid have also demonstrated significant anti-inflammatory and analgesic properties. These activities are often linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are due to their inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs). PGs are potent inflammatory mediators involved in pain, fever, and swelling. It is hypothesized that 4-aryl-4-oxobut-2-enoic acids exert their anti-inflammatory and analgesic effects through a similar mechanism.
Structure-Activity Relationship for Anti-inflammatory and Analgesic Effects
While less systematically studied for this specific scaffold compared to KMO inhibition, general SAR trends can be inferred from studies on related chalcones and other arylalkanoic acids.
-
Aryl Ring Substituents:
-
The presence of electron-donating or electron-withdrawing groups on the aryl ring can modulate activity.
-
Lipophilicity of the aryl group is often correlated with anti-inflammatory potency.
-
-
Acidic Moiety: The carboxylic acid group is generally considered essential for COX inhibition, as it mimics the carboxylate of the natural substrate, arachidonic acid, and forms a key ionic interaction with a conserved arginine residue in the COX active site.
Antimicrobial Activity
The α,β-unsaturated ketone core of 4-aryl-4-oxobut-2-enoic acids is a well-known Michael acceptor, which can react with nucleophilic residues in biological macromolecules. This reactivity is thought to be a key contributor to their antimicrobial properties.
Mechanism of Action
The precise antimicrobial mechanism is likely multifactorial. The electrophilic nature of the α,β-unsaturated system allows these compounds to covalently modify and inactivate essential bacterial enzymes and proteins, such as those involved in cell wall synthesis or metabolism. They may also disrupt the bacterial cell membrane.
Structure-Activity Relationship for Antimicrobial Effects
Studies on the broader class of chalcones, which share the 1,3-diarylpropenone core, provide valuable insights into the SAR for antimicrobial activity.
-
Aryl Ring Substituents:
-
Hydroxyl Groups: The presence of hydroxyl groups on the aryl rings often enhances antibacterial activity, particularly against strains like Staphylococcus aureus.
-
Halogens: Halogen substituents, such as chlorine, can also increase antimicrobial potency.
-
Cationic Groups: Introduction of a cationic group, such as an aliphatic amine, can significantly boost antibacterial activity against both Gram-positive and Gram-negative bacteria by promoting interaction with the negatively charged bacterial membrane.
-
-
Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for effective antimicrobial action, allowing the compound to traverse the bacterial cell wall and membrane to reach its intracellular targets.
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, the following detailed protocols are provided for the synthesis and biological evaluation of 4-aryl-4-oxobut-2-enoic acids.
Synthesis Workflow
The most common and versatile method for synthesizing the 4-aryl-4-oxobut-2-enoic acid scaffold is a variation of the Claisen-Schmidt condensation.
Figure 2: General synthesis workflow for 4-aryl-2-hydroxy-4-oxobut-2-enoic acids.
Detailed Synthesis of 4-(3-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoic Acid
This protocol is adapted from the procedure described by Drysdale et al.[1]
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry methanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions. Stir the mixture until all the sodium has dissolved.
-
Condensation Reaction: Cool the sodium methoxide solution to 0°C in an ice bath. In a separate flask, prepare a solution of 3'-chloroacetophenone (15.45 g, 0.1 mol) and dimethyl oxalate (11.8 g, 0.1 mol) in dry methanol (50 mL). Add this solution dropwise to the cooled sodium methoxide solution over 1 hour, maintaining the temperature below 5°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Isolation of Ester: Pour the reaction mixture into ice-water (500 mL) and acidify to pH 2 with concentrated HCl. The resulting precipitate, methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate, is collected by vacuum filtration, washed with cold water, and dried.
-
Hydrolysis to the Acid: Suspend the crude ester in a mixture of glacial acetic acid (50 mL) and concentrated HCl (10 mL). Heat the mixture at reflux for 4 hours.
-
Purification: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). Collect the precipitated solid by vacuum filtration. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Assay Protocols
This is a spectrophotometric assay to determine the IC50 values of test compounds against KMO.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Solution: Prepare a stock solution of L-kynurenine in the assay buffer.
-
Cofactor Solution: Prepare a stock solution of NADPH in the assay buffer.
-
Enzyme Solution: Use a commercially available recombinant human KMO enzyme, diluted to the desired concentration in assay buffer.
-
Test Compound: Dissolve the test compound in DMSO to prepare a stock solution, then serially dilute it to various concentrations.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of the test compound solution (or DMSO for control).
-
Add 10 µL of the KMO enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of L-kynurenine and 20 µL of NADPH solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm (A_initial).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm again (A_final). The decrease in absorbance corresponds to the consumption of NADPH.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This ELISA-based assay measures the inhibition of prostaglandin E2 (PGE2) production.
-
Reagent Preparation:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.
-
Enzyme: Use commercially available ovine COX-1 or human recombinant COX-2.
-
Substrate: Arachidonic acid solution.
-
Test Compound: Serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of the COX enzyme.
-
Add 10 µL of the test compound (or DMSO for control) and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid. Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding 30 µL of a saturated stannous chloride solution.
-
-
Quantification of PGE2:
-
Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value as described for the KMO assay.
-
This in vivo assay assesses the central analgesic activity of a compound in rodents.
-
Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature (typically 55 ± 0.5°C).
-
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes.
-
Administer the test compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate.
-
Start a timer and observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first response.
-
A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.
-
-
Data Analysis:
-
A significant increase in the reaction latency of the treated group compared to the control group indicates analgesic activity.
-
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation:
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion and Future Directions
The 4-aryl-4-oxobut-2-enoic acid scaffold is a testament to the power of medicinal chemistry in generating diverse biological activities from a single core structure. The well-defined structure-activity relationships for KMO inhibition provide a clear roadmap for the design of novel neuroprotective agents. Furthermore, the promising anti-inflammatory, analgesic, and antimicrobial activities of these compounds warrant further investigation.
Future research should focus on:
-
Systematic QSAR studies for anti-inflammatory, analgesic, and antimicrobial activities to delineate the precise structural requirements for each.
-
Elucidation of the specific molecular targets and mechanisms of action for these non-KMO related activities.
-
Optimization of pharmacokinetic properties to improve bioavailability and in vivo efficacy.
-
Exploration of novel derivatives with enhanced potency and selectivity for their respective targets.
By continuing to explore the rich chemical space of 4-aryl-4-oxobut-2-enoic acids, the scientific community is well-positioned to develop new and effective therapies for a wide range of human diseases.
References
-
Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]
Sources
The Role of Kynurenine 3-Monooxygenase (KMO) in Neurodegenerative Diseases: A Technical Guide for Researchers
Abstract
The kynurenine pathway (KP), the primary route of tryptophan catabolism, has emerged as a critical player in the pathogenesis of a spectrum of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases. At a pivotal juncture of this pathway lies kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme that dictates the balance between neurotoxic and neuroprotective metabolites. This in-depth technical guide provides a comprehensive overview of the role of KMO in neurodegeneration, offering researchers, scientists, and drug development professionals a detailed roadmap to navigate this promising therapeutic target. We will delve into the molecular mechanisms of KMO-mediated neurotoxicity, present validated experimental protocols for its study, and explore the current landscape of KMO-targeted therapeutic strategies.
Introduction: The Kynurenine Pathway and its Dichotomous Role in Neurobiology
The catabolism of the essential amino acid tryptophan is predominantly funneled through the kynurenine pathway, a cascade of enzymatic reactions that generates a host of biologically active molecules. This pathway is not merely a metabolic route but a critical regulator of neurotransmission, inflammation, and immune responses within the central nervous system (CNS). The KP is characterized by a crucial bifurcation, where the fate of its central metabolite, kynurenine, determines a pro-neurodegenerative or a neuroprotective outcome.
This divergence is orchestrated by two key enzymes: kynurenine aminotransferases (KATs) and kynurenine 3-monooxygenase (KMO). KATs, primarily located in astrocytes, convert kynurenine into kynurenic acid (KYNA), a neuroprotective agent known for its antagonistic action at N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors.[1] In stark contrast, KMO, an outer mitochondrial membrane enzyme predominantly found in microglia and macrophages, hydroxylates kynurenine to 3-hydroxykynurenine (3-HK).[2] This reaction initiates a cascade leading to the production of the excitotoxin quinolinic acid (QUIN), a potent NMDA receptor agonist, and the generation of reactive oxygen species (ROS).[1][3]
An imbalance in this delicate equilibrium, often skewed towards the KMO branch, is a recurring theme in the pathology of several neurodegenerative diseases.[3][4][5][6] This guide will focus on the central role of KMO in driving this neurotoxic shift and the scientific methodologies employed to investigate and therapeutically target this critical enzyme.
KMO: The Gatekeeper of Neurotoxicity
Enzymatic Function and Regulation
KMO is an FAD-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-HK, utilizing NADPH as a cofactor. Its strategic localization on the outer mitochondrial membrane places it at the heart of cellular energy metabolism and oxidative stress responses. The expression and activity of KMO are tightly regulated by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are often upregulated in the neuroinflammatory microenvironment characteristic of neurodegenerative diseases. This inflammatory upregulation of KMO creates a vicious cycle, amplifying the production of neurotoxic metabolites and exacerbating neuronal damage.
The Neurotoxic Cascade: 3-HK and Quinolinic Acid
The detrimental effects of KMO activation are primarily mediated by its downstream products:
-
3-Hydroxykynurenine (3-HK): This metabolite is a potent free radical generator, contributing to oxidative stress and subsequent damage to lipids, proteins, and DNA. Elevated levels of 3-HK have been consistently observed in animal models of Huntington's and Alzheimer's disease.[3][4][7]
-
Quinolinic Acid (QUIN): As a selective NMDA receptor agonist, QUIN induces excitotoxicity, a process of neuronal death triggered by excessive stimulation of glutamate receptors. This leads to an influx of calcium ions, activation of catabolic enzymes, and ultimately, apoptosis. Increased brain concentrations of QUIN are a hallmark of several neurodegenerative conditions.[3][8]
The combined actions of 3-HK and QUIN create a hostile environment for neurons, promoting oxidative stress, excitotoxicity, and inflammation, all of which are central to the progression of neurodegenerative diseases.
Investigating the Role of KMO: A Methodological Toolkit
A multi-faceted experimental approach is essential to comprehensively understand the role of KMO in neurodegeneration. This section provides detailed, field-proven protocols for key assays and analyses.
In Vitro Models: Cellular Systems for Mechanistic Studies
The choice of an appropriate cell line is paramount for obtaining biologically relevant data. The human neuroblastoma cell line SH-SY5Y and the murine microglial cell line BV2 are commonly used models in this field.[9][10]
-
Rationale for SH-SY5Y cells: These cells of human origin can be differentiated into a more mature neuronal phenotype, expressing many human-specific proteins.[9][11] They are valuable for studying the direct neurotoxic effects of KMO metabolites and for screening neuroprotective compounds.
-
Rationale for BV2 cells: As an immortalized microglial cell line, BV2 cells are an excellent model for investigating the inflammatory regulation of KMO expression and the subsequent production of neurotoxic metabolites by the brain's resident immune cells.[10]
Measurement of KMO Activity: The NADPH Consumption Assay
This spectrophotometric assay is a robust method for determining KMO enzyme activity in both cell lysates and tissue homogenates. The principle lies in measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the KMO-catalyzed conversion of kynurenine to 3-HK.
Experimental Protocol: KMO Activity Assay
-
Tissue/Cell Homogenization:
-
For brain tissue, homogenize frozen tissue (1:5, w/v) in ice-cold Tris-HCl buffer (100 mM, pH 8.1) containing 10 mM KCl and 1 mM EDTA using a sonicator or bead-based homogenizer.[12][13][14][15]
-
For cultured cells, lyse the cell pellet by sonication in the same buffer.
-
Centrifuge the homogenate at >11,000 x g for 90 minutes at 4°C to pellet cellular debris.[16] Collect the supernatant for the assay.
-
Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
-
-
Reaction Mixture Preparation (per well of a 96-well UV-transparent plate):
-
80 µL of diluted tissue/cell homogenate (adjust dilution to ensure a linear reaction rate).
-
Reaction buffer (final concentrations): 1 mM NADPH, 3 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 100 µM L-kynurenine in 100 mM Tris-HCl buffer (pH 8.1) with 10 mM KCl and 1 mM EDTA.[17]
-
-
Assay Procedure:
-
Add the diluted homogenate to the wells.
-
Initiate the reaction by adding the reaction buffer.
-
Immediately measure the absorbance at 340 nm at 37°C and continue to monitor the decrease in absorbance over time (e.g., every minute for 30-60 minutes) using a plate reader.
-
Include a blank control (without kynurenine) and a positive control (with a known KMO inhibitor) for data normalization and validation.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (change in absorbance per minute).
-
KMO activity is expressed as nmol of NADPH consumed per minute per mg of protein.
-
Quantification of Kynurenine Pathway Metabolites: The Gold Standard of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.[18][19][20][21][22]
Experimental Protocol: LC-MS/MS Analysis of Kynurenine Metabolites in Brain Tissue
-
Sample Preparation (Brain Tissue Homogenate):
-
Homogenize frozen brain tissue in an appropriate buffer, often an acidic solution to aid in protein precipitation (e.g., 0.1% formic acid in water).[23]
-
Add a mixture of stable isotope-labeled internal standards for each analyte to the homogenate to correct for matrix effects and variations in sample processing.[18][19]
-
Precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Employ a reverse-phase C18 column for the separation of the metabolites.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[22]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Set up multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard to ensure high selectivity and sensitivity.
-
Table 1: Example MRM Transitions for Key Kynurenine Pathway Metabolites
| Metabolite | Q1 (m/z) | Q3 (m/z) |
| Kynurenine | 209.1 | 94.1 |
| Kynurenic Acid | 190.2 | 144.0 |
| 3-Hydroxykynurenine | 225.1 | 110.0 |
| Quinolinic Acid | 168.0 | 78.0 |
Note: Optimal MRM transitions should be determined empirically for the specific instrument used.
In Vivo Monitoring: Microdialysis for Real-Time Brain Chemistry
In vivo microdialysis allows for the continuous sampling of the extracellular fluid in the brain of awake, freely moving animals, providing invaluable insights into the dynamic changes in kynurenine pathway metabolites in response to stimuli or therapeutic interventions.[24][25][26][27]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
Gene and Protein Expression Analysis
3.5.1. Quantitative PCR (qPCR) for KMO Gene Expression
qPCR is a highly sensitive technique to measure the relative or absolute abundance of KMO mRNA in brain tissue, providing insights into the transcriptional regulation of the enzyme.
Experimental Protocol: qPCR for KMO mRNA
-
RNA Extraction: Isolate total RNA from brain tissue using a commercial kit.[28]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[28]
-
qPCR Reaction: Perform the qPCR using a SYBR Green-based master mix and primers specific for the KMO gene.[28][29] Include a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative expression of KMO mRNA.
3.5.2. Immunohistochemistry (IHC) and Western Blotting for KMO Protein
IHC allows for the visualization of KMO protein localization within specific cell types in the brain, while Western blotting provides a semi-quantitative measure of KMO protein levels.
Critical Consideration: Antibody Validation
The reliability of both IHC and Western blotting data hinges on the specificity of the primary antibody. It is imperative to validate the KMO antibody used.[30][31][32]
Antibody Validation Strategy
Caption: A comprehensive strategy for KMO antibody validation.
Therapeutic Targeting of KMO: A Promising Avenue for Neuroprotection
The pivotal role of KMO in driving neurotoxicity makes it an attractive therapeutic target for neurodegenerative diseases. The primary strategy involves the development of small molecule inhibitors that can cross the blood-brain barrier.
The Rationale for KMO Inhibition
Inhibiting KMO is expected to have a dual neuroprotective effect:
-
Reduction of Neurotoxic Metabolites: By blocking the conversion of kynurenine to 3-HK, KMO inhibitors decrease the production of both 3-HK and the downstream excitotoxin QUIN.[33]
-
Enhancement of Neuroprotective Metabolites: The inhibition of KMO shunts kynurenine towards the KAT-mediated branch of the pathway, leading to an increase in the production of the neuroprotective KYNA.[33]
This rebalancing of the kynurenine pathway holds significant promise for mitigating the neurodegenerative process.
Preclinical Evidence and Future Directions
Several KMO inhibitors have shown efficacy in preclinical models of neurodegenerative diseases. For instance, the KMO inhibitor JM6 has been demonstrated to improve motor and cognitive deficits in mouse models of Huntington's and Alzheimer's diseases.[33][34][35] While no KMO inhibitors have yet reached clinical trials for neurodegenerative disorders, the compelling preclinical data strongly support their continued development.[2][33]
Table 2: Kynurenine Pathway Metabolite Levels in Neurodegenerative Disease Mouse Models
| Disease Model | Brain Region | 3-HK Change | QUIN Change | KYNA Change | Reference |
| R6/2 (HD) | Striatum | ↑ | ↑ | No change | [3][4] |
| YAC128 (HD) | Striatum | ↑ | ↑ | No change | [3][36] |
| AD Mouse Model | Brain | - | - | ↑ (after KMO inhibition) | [7] |
Note: ↑ indicates an increase, and - indicates data not consistently reported across studies.
Conclusion
Kynurenine 3-monooxygenase stands as a critical gatekeeper in the neurobiology of the kynurenine pathway, directing the metabolic flow towards either neuroprotection or neurodegeneration. Its upregulation in the context of neuroinflammation and the subsequent production of the neurotoxins 3-hydroxykynurenine and quinolinic acid firmly implicate KMO in the pathogenesis of a range of devastating neurological disorders. The experimental methodologies detailed in this guide provide a robust framework for researchers to dissect the intricate role of KMO and to evaluate the therapeutic potential of its inhibition. As our understanding of the complexities of the kynurenine pathway continues to evolve, the targeted modulation of KMO activity represents a highly promising strategy in the quest for effective treatments for neurodegenerative diseases.
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Methodological & Application
Topic: Characterizing (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid as a Novel Kynurenine 3-Monooxygenase (KMO) Inhibitor Using an In Vitro Spectrophotometric Assay
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenine 3-monooxygenase (KMO) is a critical flavin-dependent enzyme that represents a key strategic branch point in the tryptophan metabolic pathway.[1][2] By catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), KMO directs the pathway toward the production of downstream metabolites, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[1][3][4] Upregulation of KMO activity is implicated in various neurodegenerative diseases, inflammatory disorders, and some cancers.[5][6] Consequently, inhibiting KMO is a promising therapeutic strategy to decrease the production of neurotoxic metabolites while shunting the pathway toward the synthesis of the neuroprotective kynurenic acid (KYNA).[3][7][8] This application note provides a comprehensive, field-proven protocol for determining the inhibitory potential of novel compounds, such as (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, against human KMO. The described method is a robust, spectrophotometric assay based on monitoring the consumption of the NADPH cofactor, which is directly proportional to enzyme activity.
Scientific Principle and Rationale
The Kynurenine Pathway: A Critical Metabolic Crossroads
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway (KP).[9] This pathway is not merely a catabolic route but a source of several neuroactive and immunomodulatory molecules. KMO, an FAD-dependent monooxygenase located on the outer mitochondrial membrane, is a pivotal enzyme within this cascade. It hydroxylates L-kynurenine, consuming molecular oxygen and a reducing equivalent from NADPH in the process.
The significance of KMO as a drug target stems from its position at a metabolic fork.[2] Inhibition of KMO is expected to achieve two therapeutically beneficial outcomes:
-
Reduction of Neurotoxic Metabolites: It curtails the production of 3-HK and the downstream NMDA receptor agonist quinolinic acid, which is associated with excitotoxicity and neuronal cell death.[3][7][10]
-
Elevation of Neuroprotective Metabolites: The accumulation of L-kynurenine, the substrate of KMO, allows kynurenine aminotransferases (KATs) to convert it into kynurenic acid (KYNA), an antagonist of NMDA and α7-nicotinic acetylcholine receptors, which confers neuroprotection.[7][8]
The Catalytic Mechanism of KMO
The KMO catalytic cycle can be conceptually divided into two half-reactions: a reductive phase and an oxidative phase.[3][9]
-
Reductive Half-Reaction: L-kynurenine and NADPH bind to the enzyme. The flavin adenine dinucleotide (FAD) cofactor is reduced to FADH₂ by accepting a hydride from NADPH, which is subsequently released as NADP⁺.[3][5]
-
Oxidative Half-Reaction: The reduced enzyme-substrate complex reacts with molecular oxygen (O₂) to form a highly reactive 4a-peroxyflavin intermediate.[3][5] This intermediate hydroxylates L-kynurenine at the C3 position. The resulting 4a-hydroxyflavin is dehydrated, and the product, 3-hydroxykynurenine, is released, regenerating the oxidized FAD cofactor for the next cycle.[3][11]
Assay Principle: Monitoring NADPH Consumption
This protocol leverages the stoichiometric consumption of NADPH during the KMO-catalyzed reaction. NADPH has a characteristic absorbance maximum at 340 nm, whereas its oxidized form, NADP⁺, does not. By monitoring the decrease in absorbance at 340 nm over time, we can directly quantify the rate of the enzymatic reaction.[12] An inhibitor, such as this compound, will bind to KMO and slow down this reaction, resulting in a reduced rate of NADPH consumption.[12] This provides a simple, continuous, and high-throughput compatible method for screening and characterizing KMO inhibitors.[12]
Caption: Experimental workflow for the KMO inhibition assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (ΔAbs₃₄₀/min).
-
Correct for Background: Subtract the average rate of the background wells (non-enzymatic NADPH oxidation) from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Rate_inhibitor is the corrected rate in the presence of the test compound.
-
Rate_vehicle is the corrected rate of the negative control (0% inhibition).
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Sample Data Table
| Compound | Concentration (µM) | Avg. Rate (mAU/min) | Corrected Rate (mAU/min) | % Inhibition |
| Vehicle (DMSO) | 0 | 10.5 | 10.0 | 0% |
| Test Compound | 0.01 | 10.3 | 9.8 | 2% |
| Test Compound | 0.1 | 9.1 | 8.6 | 14% |
| Test Compound | 1 | 6.0 | 5.5 | 45% |
| Test Compound | 10 | 2.2 | 1.7 | 83% |
| Test Compound | 100 | 1.1 | 0.6 | 94% |
| Ro 61-8048 | 1 | 1.5 | 1.0 | 90% |
| Background | N/A | 0.5 | N/A | N/A |
| Calculated IC₅₀ | This compound | ~1.2 µM | ||
| Calculated IC₅₀ | Ro 61-8048 | <1 µM (as expected) |
Trustworthiness and Self-Validation
A robust and trustworthy assay relies on rigorous controls.
-
Negative (Vehicle) Control: Establishes the baseline for maximum enzyme activity (0% inhibition). The final DMSO concentration must be identical across all wells.
-
Positive Control: Using a known KMO inhibitor like Ro 61-8048 validates that the assay system (enzyme, reagents, instrument) is working correctly and is capable of detecting inhibition. [3]The resulting IC₅₀ should be consistent with literature values.
-
Background Control: The rate of NADPH degradation in the absence of enzyme must be negligible compared to the enzymatic rate. A high background rate suggests reagent instability and compromises data quality.
-
Data Quality Metrics: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z' > 0.5 indicates an excellent assay with a large separation between the positive and negative control signals.
By incorporating these controls and quality checks, the protocol becomes a self-validating system, ensuring that the generated data on novel compounds like this compound is both accurate and reliable.
References
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Zoller, M. L., & Zak, M. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. [Link]
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Al-Gharaibeh, A., & Al-Zoubi, M. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences. [Link]
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Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine. [Link]
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BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Tojo, S., & Imayoshi, D. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
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Li, Y., & Chen, Y. (2020). Kynurenine-3-monooxygenase: A new direction for the treatment in different diseases. Food Science & Nutrition. [Link]
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Patsnap. (2024). What are KMO inhibitors and how do they work?. Patsnap Synapse. [Link]
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Toledo-Sherman, L. M., et al. (2015). Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]
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BioWorld. (2016). Inhibiting KMO brings KO for pancreatitis sequelae. BioWorld. [Link]
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Smith, J. R., & Guillemin, G. J. (2016). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. CNS & Neurological Disorders - Drug Targets. [Link]
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Jacobs, K. R., et al. (2018). (A) Active site titration of kynurenine 3-monooxygenase (KMO)... ResearchGate. [Link]
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Domínguez-Sánchez, M. A., et al. (2014). A05 Targeting Kmo: Basic Understanding And Gaps. Journal of Neurology, Neurosurgery & Psychiatry. [Link]
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Liu, Y., et al. (2022). Kynurenine-3-monooxygenase (KMO) broadly inhibits viral infections... PLoS Pathogens. [Link]
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Esposito Soccoio, M., et al. (2022). Balance is bliss: exploring the role of kynurenine 3-monooxygenase (KMO) in immune challenged microglia. FENS 2022. [Link]
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Application Notes & Protocols for (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid as a Kynurenine-3-Monooxygenase Inhibitor
Audience: Researchers, scientists, and drug development professionals in neuropharmacology, oncology, and immunology.
Forward-Looking Statement: This document provides a detailed experimental framework for investigating the inhibitory effects of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid on the enzyme Kynurenine-3-Monooxygenase (KMO). The protocols described herein are intended for research purposes only and are based on established methodologies for characterizing KMO inhibitors.
Introduction: The Kynurenine Pathway and the Therapeutic Potential of KMO Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in mammals, playing a crucial role in cellular energy production through the generation of NAD+.[1][2] However, under inflammatory conditions, the pathway is upregulated, leading to the production of several neuroactive and immunomodulatory metabolites.[1] A key enzyme in this pathway, Kynurenine-3-Monooxygenase (KMO), represents a critical bifurcation point. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[2][3] 3-HK itself is implicated in generating oxidative stress.[3]
Inhibition of KMO is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases like Huntington's and Alzheimer's, by shunting the pathway towards the production of the neuroprotective kynurenic acid and reducing the levels of downstream neurotoxic metabolites.[1][4][5] this compound belongs to a class of 4-aryl-4-oxobut-2-enoic acids, with related compounds showing potent inhibition of KMO.[6] This document outlines the necessary protocols to characterize its inhibitory activity.
The Kynurenine Pathway and KMO Inhibition
Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO₃ | [7][8] |
| Molecular Weight | 194.16 g/mol | [7][8] |
| CAS Number | 35504-85-9 | [7] |
| Appearance | Solid | [8] |
| SMILES | O=C(O)/C=C/C(=O)c1ccc(F)cc1 | [8] |
| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N | [8] |
Experimental Protocol: In Vitro KMO Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KMO. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the enzymatic reaction.[9]
Materials and Reagents
-
This compound
-
Recombinant Human Kynurenine-3-Monooxygenase (KMO) : (e.g., from R&D Systems, Novus Biologicals, or CUSABIO)[10]
-
L-Kynurenine : Substrate
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) : Cofactor
-
Dimethyl sulfoxide (DMSO) : For inhibitor stock solution
-
Assay Buffer : 50 mM Sodium Phosphate, 0.1% (w/v) Brij-35, pH 7.5
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.[9]
Preparation of Solutions
a. Inhibitor Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the IC50 determination (e.g., from 10 mM down to 10 nM). Note: The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.[9]
b. Recombinant Human KMO Solution:
-
Reconstitute or dilute the KMO enzyme in Assay Buffer to a working concentration. A typical final concentration in the assay is 1 µg/mL (20 ng/µL). Note: The optimal enzyme concentration may need to be determined empirically based on the specific activity of the enzyme lot.
c. Substrate and Cofactor Solution (Reaction Mixture):
-
Prepare a 2X reaction mixture in Assay Buffer containing:
-
600 µM L-Kynurenine
-
400 µM NADPH
-
-
Prepare this solution fresh on the day of the experiment and protect it from light.
Assay Procedure
The following steps are for a single well in a 96-well plate. Prepare wells for a blank (no enzyme), a positive control (enzyme, no inhibitor), and a range of inhibitor concentrations.
Caption: Workflow for the KMO inhibition assay.
-
Plate Setup :
-
Blank wells : 50 µL of Assay Buffer.
-
Positive control wells : 50 µL of KMO enzyme solution.
-
Inhibitor wells : 50 µL of KMO enzyme solution.
-
-
Inhibitor Addition :
-
Add 1 µL of the corresponding inhibitor dilution to the inhibitor wells.
-
Add 1 µL of DMSO to the positive control and blank wells.
-
-
Pre-incubation : Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation :
-
Add 50 µL of the 2X Reaction Mixture to all wells to start the reaction. The final volume in each well will be 101 µL.
-
-
Data Acquisition :
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 10 minutes.
-
Data Analysis
-
Calculate the rate of NADPH consumption : For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct for background : Subtract the rate of the blank wells from all other wells.
-
Calculate the percent inhibition :
-
% Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
-
Determine the IC50 value :
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Alternative and Confirmatory Assays
For a more direct measurement of enzyme activity, the production of 3-hydroxykynurenine can be quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][11][12] These methods offer higher sensitivity and can be used to confirm the results from the spectrophotometric assay. The reaction is set up similarly but is stopped at a specific time point (e.g., after 2 hours) by adding an acid, such as perchloric acid, followed by centrifugation to precipitate the protein.[1] The supernatant is then analyzed to quantify the 3-HK produced.
References
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BPS Bioscience. KMO Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link].
- Schwarcz, R., et al. (2012). The kynurenine pathway of tryptophan metabolism: from discovery to therapy.
-
Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. Available from: [Link].
-
Jacobs, K. R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology, 10, 85. Available from: [Link].
-
Amaral, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. Available from: [Link].
-
CUSABIO. Recombinant Human Kynurenine 3-monooxygenase (KMO). CUSABIO. Available from: [Link].
- Campesan, S., et al. (2011). The kynurenine pathway metabolite 3-hydroxykynurenine is a potent inhibitor of the kynurenine-3-monooxygenase. Journal of Biological Chemistry, 286(4), 2998-3008.
-
CUSABIO. Recombinant Human Kynurenine 3-monooxygenase (KMO). CUSABIO. Available from: [Link].
- Jacobs, K. R., et al. (2018). A Facile Fluorescence-Based Assay for Kynurenine 3-Monooxygenase. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 811-819.
-
Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. Available from: [Link].
-
Wikipedia. Kynurenine 3-monooxygenase. Wikipedia. Available from: [Link].
-
Aydin, S., et al. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Clinica Chimica Acta, 546, 117420. Available from: [Link].
- Bolognese, A., & Scherillo, G. (1977). Solvolysis in dipolar aprotic solvents, behavior of 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids in dimethyl sulfoxide. Substituent effect. Journal of Organic Chemistry, 42(24), 3847-3850.
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link].
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. Available from: [Link].
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link].
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Application Notes and Protocols for Neuroprotection Studies Using (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Introduction: The Therapeutic Potential of α,β-Unsaturated Ketones in Neurodegenerative Disease
Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[1] A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[2][3] This leads to damage of cellular components like lipids, proteins, and DNA, ultimately culminating in neuronal cell death. Consequently, therapeutic strategies aimed at mitigating oxidative stress and bolstering endogenous antioxidant defenses are of significant interest in neuroprotective drug discovery.
(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid belongs to the chalcone family, a class of compounds characterized by an α,β-unsaturated ketone system.[4] Chalcone derivatives are recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5] Their neuroprotective properties are increasingly being investigated, with many studies pointing towards their ability to modulate key signaling pathways involved in cellular defense and inflammation.[1][6]
The electrophilic nature of the α,β-unsaturated carbonyl moiety in compounds like this compound makes it a potential activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[7] The Nrf2 pathway is a master regulator of cellular redox homeostasis, controlling the expression of a suite of antioxidant and cytoprotective genes.[8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of protective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[10] Activation of this pathway has been shown to be neuroprotective in various experimental models of neurodegeneration.[7][11]
These application notes provide a comprehensive guide for researchers to investigate the neuroprotective potential of this compound. We present detailed protocols for in vitro assays using the human neuroblastoma SH-SY5Y cell line, a widely used model in neuroprotection studies, to assess the compound's ability to protect against oxidative stress-induced cell death and to elucidate its underlying mechanism of action.[12][13]
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 35504-85-9[14] |
| Molecular Formula | C₁₀H₇FO₃ |
| Molecular Weight | 194.16 g/mol |
| Appearance | Solid[15] |
| SMILES | O=C(O)/C=C/C(=O)c1ccc(F)cc1[15] |
| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N[15] |
Proposed Mechanism of Neuroprotection
Based on its chemical structure as an α,β-unsaturated ketone, we hypothesize that this compound exerts neuroprotective effects primarily through the activation of the Nrf2-ARE signaling pathway.
Caption: Proposed Nrf2-ARE activation by the test compound.
Experimental Protocols: In Vitro Neuroprotection Assays
The following protocols are designed to assess the neuroprotective effects of this compound against oxidative stress in the SH-SY5Y human neuroblastoma cell line.[12]
Cell Culture and Maintenance
The SH-SY5Y cell line is a suitable model for neurodegenerative research as it can be differentiated into a more mature neuronal phenotype.[12][13]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assessment of this compound
Before evaluating neuroprotective effects, it is crucial to determine the non-toxic concentration range of the test compound.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]
-
Prepare a stock solution of this compound in DMSO. Dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.[16]
-
Replace the medium with the compound-containing medium and incubate for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the maximum non-toxic concentration for subsequent experiments.
Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of the test compound to protect SH-SY5Y cells from oxidative stress-induced cell death. 6-hydroxydopamine (6-OHDA) is a neurotoxin commonly used to induce oxidative stress and mimic Parkinson's disease pathology in vitro.[17][18]
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2-24 hours.[16]
-
Induce oxidative stress by adding 6-OHDA (e.g., 50-100 µM, the optimal concentration should be determined empirically) to the wells.
-
Co-incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.[19]
-
-
Controls:
-
Untreated cells (negative control).
-
Cells treated with 6-OHDA only (positive control).
-
Cells treated with the test compound only.
-
-
Data Analysis: Compare the viability of cells pre-treated with the compound and exposed to 6-OHDA to the 6-OHDA-only control. An increase in viability indicates a neuroprotective effect.
Caption: Workflow for the in vitro neuroprotection assay.
Mechanistic Studies: Assessing Oxidative Stress Markers
To confirm that the neuroprotective effect is mediated by a reduction in oxidative stress, the following assays can be performed.
-
Assay: Dichlorofluorescin diacetate (DCFH-DA) assay.[20]
-
Procedure:
-
Follow the neuroprotection assay protocol (steps 1-4).
-
After the desired incubation period, wash the cells with warm PBS.
-
Incubate the cells with DCFH-DA (10 µM) in serum-free medium for 30 minutes at 37°C.[20]
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or visualize using a fluorescence microscope.
-
-
Data Analysis: A decrease in fluorescence in compound-treated cells compared to the 6-OHDA-only group indicates a reduction in intracellular ROS.[21]
Glutathione is a major intracellular antioxidant, and its levels are depleted during oxidative stress.[3]
-
Assay: Commercially available glutathione assay kits (e.g., luminescence-based or colorimetric).[2]
-
Procedure:
-
Seed SH-SY5Y cells in a 6-well plate and treat as described in the neuroprotection assay protocol.
-
Lyse the cells and determine the protein concentration.
-
Follow the manufacturer's protocol for the chosen glutathione assay kit to measure the levels of reduced (GSH), oxidized (GSSG), and total glutathione.
-
-
Data Analysis: An increase in the GSH/GSSG ratio in compound-treated cells compared to the 6-OHDA-only group suggests a restoration of the cellular antioxidant capacity.[3][11]
| Assay | Principle | Expected Outcome with Neuroprotection |
| DCFH-DA | Measures intracellular ROS levels.[20] | Decreased fluorescence intensity. |
| Glutathione Assay | Quantifies reduced and oxidized glutathione.[3] | Increased GSH/GSSG ratio. |
Investigating Nrf2-ARE Pathway Activation
To determine if the compound's mechanism of action involves the Nrf2 pathway, the following experiments are recommended.
-
Procedure:
-
Treat SH-SY5Y cells with this compound for various time points (e.g., 3, 6, 12, 24 hours).
-
For Nrf2 nuclear translocation, separate the nuclear and cytosolic fractions.
-
For total protein expression, lyse the cells in RIPA buffer.[16]
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).[18][22]
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
-
Data Analysis: An increase in nuclear Nrf2 and total HO-1 protein levels in compound-treated cells would support the activation of the Nrf2-ARE pathway.[22]
-
Assay: Use a cell line stably or transiently transfected with a luciferase reporter construct containing multiple copies of the ARE sequence.
-
Procedure:
-
Transfect SH-SY5Y cells with the ARE-luciferase reporter plasmid.
-
Treat the transfected cells with the test compound for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: An increase in luciferase activity in compound-treated cells indicates the activation of ARE-mediated gene transcription.
Considerations for In Vivo Studies
Should in vitro studies yield promising results, the next logical step would be to evaluate the neuroprotective efficacy of this compound in animal models of neurodegenerative diseases.
-
Animal Models:
-
Parkinson's Disease: Toxin-induced models such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice or 6-OHDA in rats are commonly used.[23][24][25] Genetic models, such as those overexpressing α-synuclein, are also relevant.[26]
-
Alzheimer's Disease: Transgenic mouse models that develop amyloid plaques and tau pathology (e.g., APP/PS1) are the standard.[11]
-
-
Key Endpoints:
-
Behavioral assessments: To evaluate motor function (e.g., rotarod, open field test) or cognitive function (e.g., Morris water maze, Y-maze).
-
Histopathological analysis: To quantify neuronal loss (e.g., tyrosine hydroxylase staining in the substantia nigra for Parkinson's models) and pathological markers (e.g., amyloid plaques, neurofibrillary tangles).
-
Biochemical analysis: To measure levels of neurotransmitters, oxidative stress markers, and inflammatory cytokines in brain tissue.
-
Conclusion
This compound, as a member of the chalcone family, presents a compelling starting point for neuroprotective drug discovery. Its α,β-unsaturated ketone moiety suggests a potential mechanism of action through the activation of the cytoprotective Nrf2-ARE pathway. The protocols outlined in these application notes provide a robust framework for the systematic in vitro evaluation of this compound's neuroprotective properties. By assessing its ability to mitigate oxidative stress-induced cell death and elucidating its molecular mechanism, researchers can build a strong foundation for its further development as a potential therapeutic agent for neurodegenerative diseases.
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Application Notes and Protocols for Evaluating the In Vivo Efficacy of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Introduction: Unveiling the Therapeutic Potential of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
This compound is a novel small molecule with a chemical structure suggestive of potential pharmacological activity. While direct studies on this specific compound are emerging, analysis of structurally related molecules provides a strong rationale for investigating its efficacy, particularly in the realm of inflammatory diseases. Derivatives of 4-aryl-4-oxobut-2-enoic acids have demonstrated noteworthy anti-inflammatory and analgesic properties[1][2]. Furthermore, similar compounds have been identified as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neuroinflammatory pathways, suggesting a potential neuroprotective role[3].
These preliminary insights guide the strategic selection of in vivo models to rigorously assess the therapeutic potential of this compound. This document provides detailed application notes and protocols for robust preclinical evaluation, focusing on well-established models of acute inflammation and chronic autoimmune-driven arthritis. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the compound's efficacy and mechanism of action.
Strategic Selection of In Vivo Models: A Rationale-Driven Approach
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. The selection should be guided by the compound's hypothesized mechanism of action and the clinical pathology it aims to address. Based on the available data for structurally similar compounds, we propose a tiered approach, beginning with a model of acute inflammation to establish proof-of-concept, followed by a more complex model of chronic inflammation to assess disease-modifying potential.
Tier 1: Acute Inflammation Model - Carrageenan-Induced Paw Edema
This model is a cornerstone for the initial screening of compounds with potential anti-inflammatory activity.[4][5][6] It is a rapid, reproducible, and well-characterized assay that allows for the assessment of a compound's ability to inhibit edema formation, a cardinal sign of acute inflammation.[5][7] The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the early phase, followed by the production of prostaglandins and other inflammatory mediators in the later phase.[5] This allows for a preliminary understanding of the compound's potential mechanism of action.
Tier 2: Chronic Inflammatory Autoimmune Disease Model - Collagen-Induced Arthritis (CIA)
For compounds demonstrating efficacy in the acute model, the Collagen-Induced Arthritis (CIA) model in rodents serves as a more advanced and clinically relevant system. The CIA model shares significant immunological and pathological characteristics with human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion.[8][9][10] It is an ideal model to evaluate the potential of this compound as a disease-modifying anti-rheumatic drug (DMARD).[10][11]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to ensure experimental rigor and reproducibility. All animal procedures must be conducted in accordance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing acute inflammation in the rat paw and assessing the anti-inflammatory effect of this compound.[5][7]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound
-
Carrageenan (lambda, 1% w/v in sterile 0.9% saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Positive control (e.g., Indomethacin or another approved NSAID)
-
Plebismometer or digital calipers
-
Animal handling restraints
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (multiple dose levels)
-
Positive Control (e.g., Indomethacin)
-
-
Baseline Paw Volume Measurement: Just prior to compound administration, measure the volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).[5]
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the compound, typically 30-60 minutes before carrageenan injection.[7]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[5][7]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5][12]
-
Data Analysis:
-
Calculate the paw edema (in mL) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| Test Compound | Dose 1 | Value | Value |
| Dose 2 | Value | Value | |
| Dose 3 | Value | Value | |
| Positive Control | Dose | Value | Value |
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the induction of arthritis in susceptible mouse strains and the evaluation of the therapeutic efficacy of this compound.[10][13]
Materials:
-
DBA/1J mice (male, 8-10 weeks old)[13]
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
-
Positive control (e.g., Methotrexate or an anti-TNF biologic)
-
Calipers for joint measurement
-
Scoring system for clinical assessment of arthritis
Experimental Workflow:
Caption: Workflow for the Collagen-Induced Arthritis (CIA) Model.
Procedure:
-
Preparation of Emulsion:
-
Primary Immunization: Emulsify type II collagen with an equal volume of Complete Freund's Adjuvant (CFA).
-
Booster Immunization: Emulsify type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Induction of Arthritis:
-
Treatment Regimen:
-
Begin treatment with this compound, vehicle, or positive control upon the first signs of arthritis (typically around day 26-28) or prophylactically before disease onset.
-
Administer treatment daily or as determined by the compound's pharmacokinetic profile.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and progression of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.[10]
-
Measure the thickness of the hind paws using digital calipers.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serological analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.
-
Harvest joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Data Presentation:
| Group | Treatment | Mean Arthritis Score ± SEM | Mean Paw Thickness (mm) ± SEM |
| Vehicle Control | - | Value | Value |
| Test Compound | Dose 1 | Value | Value |
| Dose 2 | Value | Value | |
| Positive Control | Drug | Value | Value |
Considerations for Other Potential Applications
While the primary focus is on inflammation, the structural alerts within this compound warrant consideration of other therapeutic areas.
-
Oncology: The role of inflammation in cancer progression is well-established. Should the compound demonstrate potent anti-inflammatory effects, its efficacy could be explored in oncology settings, particularly in inflammation-driven cancers. In such cases, xenograft models , where human tumor cells are implanted into immunodeficient mice, would be appropriate.[14][15][16] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized to assess the anti-tumor activity of the compound.[17][18][19]
-
Metabolic Diseases: Chronic low-grade inflammation is a key feature of metabolic disorders such as obesity and type 2 diabetes.[20][21] If the compound shows systemic anti-inflammatory properties, its effects on metabolic parameters could be investigated in relevant models, such as diet-induced obesity (DIO) models or genetic models of diabetes (e.g., db/db mice).[22][23]
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. By employing a strategic, tiered approach starting with an acute inflammation model and progressing to a chronic autoimmune disease model, researchers can systematically elucidate the compound's therapeutic potential. The detailed protocols are designed to ensure data integrity and reproducibility, facilitating a comprehensive assessment of efficacy and providing valuable insights for further drug development.
References
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
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Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]
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SlideShare. (2017). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
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AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2016). In Vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]
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Physiogenex. (n.d.). In vivo metabolic studies for drug efficacy. Retrieved from [Link]
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Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]
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Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]
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Selvita. (n.d.). In Vivo Metabolic Models. Retrieved from [Link]
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Inotiv. (n.d.). Metabolic Disease Models. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Metabolic Models. Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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Altogen Labs. (n.d.). Xenograft Models. Retrieved from [Link]
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The Jackson Laboratory. (n.d.). Metabolic Research Disease Models & Services. Retrieved from [Link]
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eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. Retrieved from [Link]
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AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. Retrieved from [Link]
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ResearchGate. (2009). (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]
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ResearchGate. (2015). Antioxidant Activity of Heterocyclic Compounds Derived from 4-(4-Acetamidophenyl)-4-oxobut-2- enoic Acid. Retrieved from [Link]
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PubChem. (n.d.). (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid. Retrieved from [Link]
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LookChem. (n.d.). Cas 20972-38-7,(2E)-4-(4-bromophenyl). Retrieved from [Link]
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Application Note & Protocols: A Multi-Tiered Strategy for Assessing the Blood-Brain Barrier Permeability of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Introduction: Navigating the Brain's Gatekeeper
The blood-brain barrier (BBB) is a dynamic and highly selective barrier formed by brain capillary endothelial cells, which, along with astrocytes and pericytes, protects the central nervous system (CNS) from toxins and pathogens while regulating the passage of essential nutrients.[1][2] For a therapeutic agent to be effective against a CNS target, it must first overcome this formidable barrier. An estimated 98% of small-molecule drugs are unable to cross the BBB, making early and accurate permeability assessment a critical step in the development of neuropharmacological agents.[3][4]
This guide provides a comprehensive, multi-tiered strategy for evaluating the BBB penetration potential of a novel chemical entity (NCE), using (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid as a case study. Our approach integrates in silico predictions, high-throughput in vitro screening, and definitive in vivo validation, providing a robust framework for decision-making in CNS drug discovery.
The Workflow: A Phased Approach to BBB Assessment
A successful assessment strategy does not rely on a single experiment but rather on a logical progression of assays that build upon one another in complexity and physiological relevance. This tiered approach ensures that resources are allocated efficiently, with only the most promising candidates advancing to resource-intensive in vivo studies.
Caption: Multi-tiered workflow for assessing BBB permeability.
Tier 1: In Silico & Physicochemical Profiling of the Target Molecule
Causality: Before committing to wet-lab experiments, computational and physicochemical analyses provide a foundational prediction of a molecule's drug-like properties and its likelihood of crossing the BBB.[5][6] These methods are rapid, cost-effective, and essential for initial candidate triage.
This compound is our test compound. A preliminary analysis of its structure reveals key features: a carboxylic acid group (likely ionized at physiological pH 7.4), a lipophilic fluorophenyl ring, and several hydrogen bond acceptors (ketone and carboxyl oxygens).
Protocol: Physicochemical Property Assessment
-
Calculate Key Descriptors: Using standard computational software (e.g., ChemDraw, MOE, or online platforms), determine the physicochemical properties of the test molecule.
-
Apply CNS-Specific Rules: Compare the calculated values against established guidelines for CNS drug candidates, such as the "Rule of 5" adapted for CNS penetration.[7][8] Good CNS penetration is considered more likely if the molecule adheres to stricter criteria.[9][10][11]
Data Presentation: Physicochemical Profile
| Property | Calculated Value (Estimated) | CNS Guideline[7][9] | Assessment |
| Molecular Weight (MW) | ~210.17 g/mol | ≤ 400 Da | Pass |
| LogP (octanol/water) | ~1.8 - 2.5 | ≤ 5 | Pass |
| Hydrogen Bond Donors (HBD) | 1 (from -COOH) | ≤ 3 | Pass |
| Hydrogen Bond Acceptors (HBA) | 3 (2 from -COOH, 1 from C=O) | ≤ 7 | Pass |
| Topological Polar Surface Area (TPSA) | ~63.6 Ų | < 90 Ų | Pass |
| pKa (acidic) | ~4.0 - 4.5 | N/A | Consideration |
Expert Insight: The molecule passes the primary physicochemical filters for CNS penetration. However, the acidic pKa is a critical flag. At a physiological pH of 7.4, the carboxylic acid will be predominantly deprotonated, giving the molecule a negative charge. This significantly increases its polarity and can dramatically hinder passive diffusion across the lipid-rich BBB membranes. It also makes the molecule a potential substrate for efflux transporters like Organic Anion Transporters (OATs).
Tier 2: In Vitro Experimental Screening
This tier moves from prediction to measurement, using high-throughput assays to quantify permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Principle: The PAMPA-BBB assay isolates passive diffusion, the primary entry route for many CNS drugs.[12][13] It uses a 96-well plate system where a filter is coated with a porcine brain lipid extract, creating an artificial membrane that separates a donor well from an acceptor well.[14][15][16] This is a rapid, cell-free method to rank compounds based on their lipophilicity-driven permeability.
Protocol: PAMPA-BBB
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Phosphate Buffer Saline (PBS), pH 7.4.
-
Porcine Brain Lipid Solution (commercially available).
-
Control Compounds: High permeability (e.g., Testosterone) and low permeability (e.g., Furosemide).
-
-
Plate Preparation:
-
Add 180 µL of PBS to each well of the donor plate.
-
Add 5 µL of the lipid solution to the filter of each well on the acceptor plate.
-
Place the acceptor plate (the "sandwich lid") onto the donor plate.
-
-
Compound Addition:
-
Prepare working solutions by diluting the 10 mM stock of the test compound and controls into PBS to a final concentration of 50-100 µM.
-
Remove the acceptor plate. Add the working solutions to the donor plate.
-
Carefully place the lipid-coated acceptor plate back onto the donor plate.
-
Add 200 µL of PBS to each acceptor well.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Data Analysis & Interpretation:
The apparent permeability coefficient (Pₑ) is calculated using the following equation:
Pₑ (cm/s) = [ -ln(1 - Cₐ/Cₑq) ] * (Vₐ * Vₒ) / ( (Vₐ + Vₒ) * Area * Time )
Where Cₐ is the concentration in the acceptor well, and Cₑq is the equilibrium concentration.
Data Presentation: Expected PAMPA-BBB Results
| Compound | Pₑ (x 10⁻⁶ cm/s) | BBB Permeability Class[13] |
| Testosterone (High Control) | > 6.0 | CNS+ (High) |
| Furosemide (Low Control) | < 1.0 | CNS- (Low) |
| Test Compound | Hypothetical: 1.5 | CNS- (Low) |
Expert Insight: Given its ionizable nature, we hypothesize that this compound will exhibit low passive permeability in the PAMPA-BBB assay. A low Pₑ value here would strongly suggest that passive diffusion is not a viable mechanism for CNS entry.
Cell-Based Bidirectional Transwell Assay (MDCK-MDR1)
Principle: While PAMPA assesses passive diffusion, cell-based models introduce biological complexity, including tight junctions that mimic the BBB's physical barrier and the presence of active transporters.[2][17] The MDCK-MDR1 cell line is derived from Madin-Darby canine kidney cells but is transfected to overexpress human P-glycoprotein (P-gp), a critical efflux pump at the BBB that actively removes many xenobiotics from the brain.[18][19][20][21][22] By measuring transport in both directions across a confluent monolayer of these cells, we can determine if our compound is a P-gp substrate.[23][24][25]
Caption: Bidirectional transport across an MDCK-MDR1 monolayer.
Protocol: MDCK-MDR1 Permeability Assay
-
Cell Culture: Culture MDCK-MDR1 cells according to supplier recommendations. Seed cells onto Transwell inserts (0.4 µm pore size) at a high density and grow for 3-5 days to form a confluent monolayer.
-
Verify Monolayer Integrity:
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
For A→B transport: Add the test compound (typically 1-10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B→A transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Include known P-gp substrates (e.g., Digoxin) and non-substrates (e.g., Propranolol) as controls.[24]
-
-
Sampling & Incubation:
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90 minutes) and replace with fresh buffer. Take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Quantification: Analyze compound concentrations in all samples via LC-MS/MS.
Data Analysis & Interpretation:
The apparent permeability (Papp) in each direction is calculated:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.
The Efflux Ratio (ER) is then calculated:
ER = Papp (B→A) / Papp (A→B)
Data Presentation: Expected MDCK-MDR1 Results
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate? |
| Propranolol (High Perm.) | > 10 | > 10 | ~1.0 | No |
| Digoxin (P-gp Substrate) | < 1.0 | > 5.0 | > 5.0 | Yes |
| Test Compound | Hypothetical: 0.8 | Hypothetical: 1.0 | Hypothetical: 1.25 | No |
Expert Insight: An Efflux Ratio > 2 is a strong indicator that a compound is a substrate for an efflux transporter like P-gp.[20] Based on our hypothetical data, the test compound is not a significant P-gp substrate. However, its overall permeability (Papp A→B) is low, corroborating the PAMPA data and suggesting poor brain penetration regardless of P-gp interaction.
Tier 3: In Vivo Validation in Rodent Models
In vivo experiments are the definitive standard for assessing BBB permeability, providing data within a complete physiological context.[4][27]
In Situ Brain Perfusion
Principle: This technique allows for the precise measurement of the unidirectional transfer rate of a compound from the blood into the brain, independent of subsequent metabolism or efflux back into the blood.[28][29][30] The carotid artery of an anesthetized rat or mouse is catheterized, and the brain is perfused for a short period (30-60 seconds) with a buffer containing the radiolabeled test compound.[31] This isolates the brain's circulation, allowing for absolute control over the perfusate composition.[28][29]
Caption: Schematic of the in situ brain perfusion technique.
Protocol: In Situ Brain Perfusion (Rat Model)
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat. Surgically expose the common carotid artery.
-
Perfusion Setup: Ligate the necessary arteries to isolate circulation to the brain hemisphere. Insert a catheter into the common carotid artery, connected to a syringe pump.
-
Perfusion: Perfuse the brain at a constant rate (e.g., 10 mL/min) for a short, defined period (e.g., 60 seconds) with a physiological buffer (37°C) containing a known concentration of the radiolabeled test compound.
-
Termination & Sample Collection: Stop the perfusion, decapitate the animal, and rapidly dissect the brain.[32]
-
Quantification: Homogenize the brain tissue and measure the amount of compound that entered the brain (e.g., via liquid scintillation counting for radiolabeled compounds). Also, take an aliquot of the perfusate to determine the delivered concentration.
Data Analysis & Interpretation:
The brain uptake rate, or transfer constant (Kᵢₙ), is calculated:
Kᵢₙ (mL/s/g) = Qbr / (Cp * T)
Where Qbr is the quantity of compound in the brain (per gram of tissue), Cp is the concentration in the perfusate, and T is the perfusion time.
Expert Insight: Kᵢₙ provides a "clean" measure of influx. A low Kᵢₙ value for our test compound would confirm the findings from the in vitro assays, indicating poor transport into the brain parenchyma.
Brain Microdialysis
Principle: Microdialysis is the gold-standard technique for measuring the pharmacologically relevant, unbound concentration of a drug in the brain's extracellular fluid (ECF) over time.[33][34] A small probe with a semi-permeable membrane is implanted into a specific brain region of a freely moving animal.[35] The probe is perfused with an isotonic solution, and small molecules from the ECF diffuse across the membrane into the perfusate (dialysate), which is collected and analyzed.[36][37]
Protocol: Brain Microdialysis (Rat Model)
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum or cortex) of the rat. Allow the animal to recover from surgery.
-
Dosing: Administer the test compound systemically (e.g., intravenously or orally).
-
Sampling: On the day of the experiment, connect the probe to a microinfusion pump and begin perfusing with artificial cerebrospinal fluid (aCSF). Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours. Simultaneously, collect blood samples.
-
Quantification: Analyze the concentration of the unbound test compound in the brain dialysate and plasma samples using a highly sensitive method like LC-MS/MS.
Data Analysis & Interpretation:
The key metric derived is the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state (Kp,uu,brain):
Kp,uu,brain = AUC(brain, unbound) / AUC(plasma, unbound)
Data Presentation: Integrated Permeability Assessment
| Assay Tier | Key Parameter | Hypothetical Result for Test Compound | Interpretation |
| In Silico | Physicochemical Profile | Passes CNS rules but has acidic pKa | Potential for low passive diffusion due to ionization. |
| In Vitro | PAMPA-BBB (Pₑ) | 1.5 x 10⁻⁶ cm/s | Low passive permeability (CNS-). |
| In Vitro | MDCK-MDR1 (ER) | 1.25 | Not a P-gp efflux substrate. |
| In Vivo | In Situ Perfusion (Kᵢₙ) | Low | Low rate of unidirectional transport into the brain. |
| In Vivo | Microdialysis (Kp,uu,brain) | < 0.1 | Very low unbound concentration at the target site. |
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Application Notes and Protocols for Assessing Kynurenine 3-Monooxygenase (KMO) Inhibitor Efficacy in Huntington's Disease Models
Introduction: Targeting the Kynurenine Pathway in Huntington's Disease
Huntington's disease (HD) is a devastating inherited neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction.[1] The disease is caused by a polyglutamine expansion in the huntingtin (HTT) protein, leading to the production of mutant HTT (mHTT), which triggers a cascade of pathological events, ultimately resulting in neuronal cell death, particularly in the striatum and cortex.[1][2] While the precise mechanisms of mHTT-induced toxicity are still being unraveled, a growing body of evidence points to the dysregulation of the kynurenine pathway (KP) of tryptophan metabolism as a significant contributor to HD pathogenesis.[2][3][4]
The KP is a crucial metabolic route for tryptophan degradation, producing several neuroactive metabolites.[5][6] A key branching point in this pathway is regulated by the enzyme kynurenine 3-monooxygenase (KMO).[2][7] Under pathological conditions, such as in HD, the KP can be shunted towards the production of neurotoxic metabolites, including 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[2][5] 3-HK is a potent free radical generator, while QUIN is an excitotoxin that acts as an N-methyl-D-aspartate (NMDA) receptor agonist.[2][5] Conversely, the alternative branch of the KP leads to the formation of the neuroprotective metabolite, kynurenic acid (KYNA), which is an antagonist of NMDA receptors.[2][8] In HD, a metabolic shift favoring the production of 3-HK and QUIN at the expense of KYNA has been observed, creating a neurotoxic environment that exacerbates neuronal vulnerability.[2][4][8]
This imbalance has positioned KMO as a promising therapeutic target for HD.[2][7] Inhibition of KMO is hypothesized to redirect the KP away from the synthesis of neurotoxic metabolites and towards the production of neuroprotective KYNA, thereby mitigating excitotoxicity and oxidative stress, and ultimately slowing disease progression.[2][5][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for assessing the efficacy of KMO inhibitors in preclinical models of Huntington's disease.
The Kynurenine Pathway and Rationale for KMO Inhibition in HD
The rationale for targeting KMO in HD is built on the principle of rebalancing the production of neuroactive kynurenine pathway metabolites. By inhibiting KMO, the conversion of kynurenine to the neurotoxic 3-HK is blocked. This leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to the neuroprotective KYNA.[2][5]
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// Edges Tryptophan -> Kynurenine [label="IDO/TDO"]; Kynurenine -> "3-Hydroxykynurenine\n(Neurotoxic)" [label="KMO"]; KMO_Inhibitor -> "3-Hydroxykynurenine\n(Neurotoxic)" [arrowhead=tee, color="#EA4335"]; "3-Hydroxykynurenine\n(Neurotoxic)" -> "Quinolinic Acid\n(Neurotoxic)" [label="Kynureninase"]; "Quinolinic Acid\n(Neurotoxic)" -> Neurodegeneration; Kynurenine -> "Kynurenic Acid\n(Neuroprotective)" [label="KATs", color="#34A853"]; "Kynurenic Acid\n(Neuroprotective)" -> Neurodegeneration [arrowhead=tee, color="#34A853"]; }
Figure 1: The Kynurenine Pathway and the mechanism of KMO inhibition.
Part 1: In Vitro Assessment of KMO Inhibitor Efficacy
The initial evaluation of KMO inhibitors begins with a series of in vitro assays to determine their biochemical potency, cell permeability, and protective effects in HD-relevant cell models.
Biochemical KMO Enzyme Inhibition Assay
The primary step is to confirm the direct inhibitory activity of the compound on the KMO enzyme. This is typically achieved using a cell-free enzymatic assay.
Principle: The assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[10][11] Inhibition of KMO activity results in a reduced rate of NADPH consumption.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the KMO inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human KMO enzyme to the desired concentration in assay buffer.
-
Prepare a substrate solution containing L-Kynurenine and NADPH in assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add assay buffer to blank wells.
-
Add the KMO enzyme solution to control and test wells.
-
Add serial dilutions of the KMO inhibitor to the test wells. A known KMO inhibitor (e.g., Ro 61-8048) should be used as a positive control.[11]
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each condition.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
| Parameter | Typical Value/Range | Reference |
| Recombinant Human KMO | 8 µg/mL | [12] |
| L-Kynurenine | 200-600 µM | [12] |
| NADPH | 200 µM | [12] |
| Positive Control (Ro 61-8048) IC50 | 0.78 ± 1 µM | [12] |
Cell-Based Assays in HD Models
Cell-based assays are crucial for evaluating the efficacy of KMO inhibitors in a more physiologically relevant context.[13] A variety of cell models can be employed, ranging from immortalized cell lines to patient-derived cells.[14][15]
Choice of Cell Model:
-
Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These are useful for high-throughput screening and initial toxicity assessments.[13][14] They can be engineered to express mHTT.
-
Patient-Derived Fibroblasts and Lymphoblasts: These cells carry the endogenous mHTT gene and provide a more genetically relevant model.[14]
-
iPSC-Derived Neurons: Induced pluripotent stem cells from HD patients can be differentiated into striatal and cortical neurons, offering a highly disease-relevant in vitro model.[14][15]
Protocol: Assessing Neuroprotection in iPSC-Derived Medium Spiny Neurons (MSNs)
-
Cell Culture and Treatment:
-
Culture iPSC-derived MSNs from HD patients and healthy controls according to established protocols.
-
Treat the cells with a range of concentrations of the KMO inhibitor for a specified duration (e.g., 24-72 hours).
-
-
Endpoint Assays:
-
Cell Viability: Assess cell viability using assays such as MTT or CellTiter-Glo to determine if the inhibitor can rescue mHTT-induced toxicity.
-
Apoptosis: Measure markers of apoptosis (e.g., caspase-3/7 activity, TUNEL staining) to evaluate the anti-apoptotic effects of the inhibitor.
-
mHTT Aggregation: Quantify the levels of mHTT aggregates using techniques like filter retardation assays or immunofluorescence microscopy.
-
Metabolite Analysis: Measure the levels of kynurenine, 3-HK, and KYNA in the cell culture supernatant or cell lysates using LC-MS/MS to confirm the on-target effect of the inhibitor.[16]
-
// Nodes Compound_Library [label="KMO Inhibitor\nCandidate Library", fillcolor="#F1F3F4"]; Biochemical_Assay [label="Biochemical KMO\nEnzyme Inhibition Assay\n(IC50 Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based_Assays [label="Cell-Based Assays\n(HD Patient-Derived iPSC-Neurons)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint_Analysis [label="Endpoint Analysis:\n- Cell Viability\n- Apoptosis\n- mHTT Aggregation\n- Metabolite Profiling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Candidate [label="Lead Candidate for\nIn Vivo Studies", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Compound_Library -> Biochemical_Assay; Biochemical_Assay -> Cell_Based_Assays [label="Potent Inhibitors"]; Cell_Based_Assays -> Endpoint_Analysis; Endpoint_Analysis -> Lead_Candidate [label="Efficacious Compounds"]; }
Figure 2: In Vitro Workflow for KMO Inhibitor Screening.
Part 2: In Vivo Efficacy Assessment in HD Animal Models
Promising KMO inhibitors identified from in vitro studies should be advanced to in vivo testing in animal models of HD to evaluate their pharmacokinetic properties, target engagement in the central nervous system (CNS), and therapeutic efficacy.
Choice of Animal Model
Several well-characterized mouse models of HD are available, each with distinct features.[17][18][19][20] The choice of model depends on the specific research question and the desired timeline of the study.
| Model | Description | Key Phenotypes | Timeline | Reference |
| R6/2 | Transgenic, expresses exon 1 of human mHTT | Rapid and severe motor deficits, weight loss, premature death | 8-12 weeks | [17][19][21][22][23] |
| zQ175 | Knock-in, expresses full-length human mHTT with ~179 CAG repeats | Slower, progressive motor and cognitive decline, brain atrophy | 6-12+ months | [22][24][25][26] |
| BACHD | Transgenic, expresses full-length human mHTT | Progressive motor and psychiatric-like deficits | 6-12+ months | [17][22] |
| YAC128 | Transgenic, expresses full-length human mHTT | Progressive motor and cognitive deficits | 12+ months | [17][19][21] |
For initial efficacy studies, the R6/2 model is often used due to its rapid and robust phenotype.[17][20] For studies investigating long-term effects and disease modification, the zQ175 or BACHD models are more appropriate.[22][25]
In Vivo Study Design
A well-designed in vivo study is critical for obtaining reliable and translatable results.
Key Considerations:
-
Drug Administration: Determine the optimal route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen based on pharmacokinetic studies.
-
Treatment Duration: The duration of treatment should be sufficient to observe a therapeutic effect on the relevant phenotypes of the chosen model.
-
Control Groups: Include wild-type littermates and vehicle-treated HD mice as controls.
-
Blinding: All behavioral assessments and data analysis should be performed by an investigator blinded to the treatment groups.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
Behavioral Assessments
A battery of behavioral tests should be employed to assess the effects of the KMO inhibitor on motor, cognitive, and psychiatric-like symptoms.[17][27]
Protocol: Behavioral Testing Battery in R6/2 Mice
-
Rotarod Test (Motor Coordination and Balance):
-
Acclimatize the mice to the rotarod apparatus.
-
Test the mice on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform the test at regular intervals throughout the study.
-
-
Open Field Test (Locomotor Activity and Anxiety-like Behavior):
-
Place each mouse in the center of an open field arena.
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Grip Strength Test (Muscle Strength):
-
Allow the mouse to grasp a wire grid connected to a force meter.
-
Gently pull the mouse by the tail until it releases its grip.
-
Record the peak force generated.
-
Post-Mortem Tissue Analysis
At the end of the study, brain and peripheral tissues should be collected for biochemical and histological analysis to confirm target engagement and assess neuroprotection.
Protocol: Brain Tissue Analysis
-
Metabolite Profiling:
-
Immunohistochemistry:
-
Perfuse the mice and fix the brains in paraformaldehyde.
-
Prepare brain sections and perform immunohistochemical staining for:
-
mHTT aggregates (e.g., using EM48 antibody).
-
Neuronal markers (e.g., NeuN) to assess neuronal loss.
-
Markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia) to evaluate neuroinflammation.
-
-
-
Western Blotting:
-
Extract proteins from brain tissue.
-
Perform Western blotting to quantify the levels of soluble and aggregated mHTT, as well as other proteins of interest.
-
| Endpoint | Method | Expected Outcome with Effective KMO Inhibitor | Reference |
| Motor Function | Rotarod, Open Field | Improved motor coordination, normalized locomotor activity | [25][27] |
| Brain Metabolites | LC-MS/MS | Decreased 3-HK, Increased KYNA | [16][29] |
| mHTT Aggregation | Immunohistochemistry, Western Blot | Reduced mHTT aggregates | [30] |
| Neuronal Survival | Immunohistochemistry (NeuN) | Increased neuronal survival | [30] |
| Neuroinflammation | Immunohistochemistry (GFAP, Iba1) | Reduced gliosis | [30] |
Conclusion
The assessment of KMO inhibitor efficacy in Huntington's disease models requires a multi-faceted approach, combining in vitro biochemical and cell-based assays with in vivo behavioral and neuropathological studies. The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of KMO inhibitors as a potential therapeutic strategy for HD. By systematically evaluating the potency, on-target effects, and neuroprotective properties of these compounds, researchers can identify promising candidates for further development and clinical translation. The ultimate goal is to develop a disease-modifying therapy that can slow or halt the progression of this devastating neurodegenerative disease.[31]
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Application Note and Protocols for Studying the Inhibition Kinetics of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid on Kynurenine 3-Monooxygenase (KMO)
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to characterize the inhibitory effects of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid on human Kynurenine 3-Monooxygenase (KMO). The protocols detailed herein are designed to ensure scientific rigor and reproducibility, enabling a thorough understanding of the inhibitor's potency and mechanism of action.
Scientific Rationale and Significance
Kynurenine 3-monooxygenase (KMO) is a critical enzyme positioned at a key branch point of the kynurenine pathway, the primary metabolic route for tryptophan degradation.[1][2] KMO, a flavin-dependent monooxygenase located in the outer mitochondrial membrane, catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3][4] This reaction is a pivotal step in the pathway leading to the production of several neuroactive and immunomodulatory metabolites, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[1][5]
Under neuroinflammatory conditions, upregulation of the kynurenine pathway and increased KMO activity can lead to an overproduction of neurotoxic downstream metabolites, contributing to the pathology of several neurodegenerative disorders such as Huntington's, Parkinson's, and Alzheimer's diseases.[2][5][6] Consequently, inhibiting KMO is a promising therapeutic strategy to rebalance the kynurenine pathway, shifting the metabolism towards the production of the neuroprotective kynurenic acid and away from neurotoxic metabolites.[7][8]
This compound is a small molecule inhibitor designed to target KMO. A thorough understanding of its inhibition kinetics is paramount for its development as a potential therapeutic agent. This application note provides detailed protocols for determining its IC50 value and elucidating its mechanism of inhibition.
The Kynurenine Pathway and the Role of KMO
The following diagram illustrates the central role of KMO in the kynurenine pathway.
Caption: The Kynurenine Pathway highlighting KMO as a key enzyme.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| Recombinant Human KMO | BPS Bioscience | 79513 | -80°C |
| L-Kynurenine | Sigma-Aldrich | K8625 | 2-8°C |
| NADPH, Tetrasodium Salt | Sigma-Aldrich | N7505 | -20°C |
| This compound | Sigma-Aldrich | 35504-85-9 | Room Temp |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| KCl | Sigma-Aldrich | P9333 | Room Temp |
| EDTA | Sigma-Aldrich | E9884 | Room Temp |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temp |
Instrumentation
-
UV-Vis Spectrophotometer plate reader capable of measuring absorbance at 340 nm.
-
Standard laboratory equipment (pipettes, vortex mixer, etc.).
Experimental Protocols
Preparation of Reagents
-
KMO Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM KCl and 1 mM EDTA. Prepare fresh and store at 4°C.
-
Recombinant Human KMO Stock Solution: Reconstitute the lyophilized enzyme in KMO Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
L-Kynurenine Stock Solution: Prepare a 20 mM stock solution in KMO Assay Buffer. Store at -20°C.
-
NADPH Stock Solution: Prepare a 10 mM stock solution in KMO Assay Buffer. Store at -20°C, protected from light.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
Protocol 1: Determination of IC50
This protocol is designed to determine the concentration of the inhibitor that reduces KMO activity by 50%.
Caption: Workflow for IC50 determination of a KMO inhibitor.
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). Then, dilute each of these concentrations 1:100 in KMO Assay Buffer. This will result in a final DMSO concentration of 1% in the assay.
-
Prepare KMO Working Solution: Dilute the KMO stock solution in KMO Assay Buffer to a final concentration of 20 µg/mL.[9]
-
Assay Plate Setup:
-
Add 50 µL of the KMO working solution to each well, except for the "No Enzyme Control" wells.
-
Add 10 µL of each diluted inhibitor concentration to the respective wells.
-
For "Positive Control" (no inhibitor) and "No Enzyme Control" wells, add 10 µL of KMO Assay Buffer containing 1% DMSO.
-
Add 50 µL of KMO Assay Buffer to the "No Enzyme Control" wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Prepare Substrate Mixture: Prepare a 2.5X substrate mixture containing 250 µM L-Kynurenine and 500 µM NADPH in KMO Assay Buffer.
-
Initiate Reaction: Add 40 µL of the substrate mixture to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Measure Absorbance: Immediately measure the absorbance at 340 nm every minute for 30 minutes using a spectrophotometer plate reader. The rate of NADPH consumption is indicated by the decrease in absorbance at 340 nm.[10]
Protocol 2: Mechanism of Action (MOA) Studies
This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring KMO activity at various concentrations of both the substrate and the inhibitor.
Procedure:
-
Assay Setup: Set up a matrix of reactions in a 96-well plate. The matrix should include varying concentrations of L-Kynurenine (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, 2x the IC50 value).
-
Reaction Components: For each reaction, the final volume will be 100 µL, containing:
-
50 µL of KMO working solution (20 µg/mL).
-
10 µL of the inhibitor at the desired concentration (or buffer with 1% DMSO for the control).
-
A variable volume of L-Kynurenine stock solution to achieve the desired final concentrations.
-
A fixed volume of NADPH stock solution to achieve a final concentration of 200 µM.
-
KMO Assay Buffer to bring the final volume to 100 µL.
-
-
Pre-incubation and Reaction Initiation: Follow the same pre-incubation and reaction initiation steps as in the IC50 determination protocol.
-
Data Collection: Measure the initial reaction velocities (V₀) by monitoring the decrease in absorbance at 340 nm over time.
Data Analysis
IC50 Determination
-
Calculate the rate of reaction (mOD/min) for each inhibitor concentration from the linear portion of the kinetic read.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mechanism of Action Analysis
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines will indicate the mechanism of inhibition.
Caption: Interpretation of Lineweaver-Burk plots for different inhibition models.
-
Determine the inhibition constant (Ki) by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Expected Results
The following tables present hypothetical data for the inhibition of KMO by this compound.
Table 1: Hypothetical IC50 Data
| Inhibitor Conc. (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.6 |
| IC50 (nM) | 52.5 |
Table 2: Hypothetical Kinetic Data for MOA Studies
| [L-Kynurenine] (µM) | V₀ (No Inhibitor) | V₀ (+Inhibitor, 50 nM) | V₀ (+Inhibitor, 100 nM) |
| 10 | 0.025 | 0.015 | 0.010 |
| 20 | 0.040 | 0.028 | 0.020 |
| 40 | 0.057 | 0.045 | 0.035 |
| 80 | 0.073 | 0.062 | 0.053 |
| 160 | 0.085 | 0.078 | 0.071 |
Conclusion
The protocols outlined in this application note provide a robust framework for the detailed characterization of the inhibitory activity of this compound against human KMO. Accurate determination of the IC50 and the mechanism of inhibition are critical steps in the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. By following these methodologies, researchers can obtain high-quality, reproducible data to advance our understanding of KMO inhibition and its therapeutic potential.
References
-
Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Frontiers in Neuroscience. [Link]
-
Kynurenine 3-monooxygenase. Wikipedia. [Link]
-
Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression. Journal of Cellular Physiology. [Link]
-
Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research. [Link]
-
kmo - Kynurenine 3-monooxygenase - Pseudomonas fluorescens. UniProt. [Link]
-
Kynurenine-3-monooxygenase (KMO) broadly inhibits viral infections via triggering NMDAR/Ca2+ influx and CaMKII/ IRF3-mediated IFN-β production. PLOS Pathogens. [Link]
-
Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today. [Link]
-
KMO - Kynurenine 3-monooxygenase - Homo sapiens (Human). UniProt. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
-
Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. ResearchGate. [Link]
-
KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. [Link]
-
Determination of substrate Km values for kynurenine 3-monooxygenase... ResearchGate. [Link]
-
What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. [Link]
-
KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma. Immusmol. [Link]
-
A graphical method for determining inhibition parameters for partial and complete inhibitors. Journal of Enzyme Inhibition. [Link]
-
A quick method for the determination of inhibition constants. Biochemical Journal. [Link]
-
Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Molecular Sciences. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]
-
KMO Inhibitor Screening Assay Kit (384-well). BPS Bioscience. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap. [Link]
-
Inhibition of KMO by compounds 1 to 3. ResearchGate. [Link]
-
KMO inhibitor developed by GlaxoSmithKline; summary. ResearchGate. [Link]
-
Enzyme Analysis. G-Biosciences. [Link]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. [Link]
-
Major Developments in the Design of Inhibitors along the Kynurenine Pathway. International Journal of Molecular Sciences. [Link]
-
(E)-4-oxo-4-phenyl-but-2-enoic acid. Shiratori Pharmaceutical Co., Ltd. [Link]
-
Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 2. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 5. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]
- 6. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
solubility issues of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid in biological buffers
Welcome to the Technical Support Guide for (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (CAS: 35504-85-9). This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological buffers. As Senior Application Scientists, we have developed this guide to provide not only solutions but also the underlying scientific principles to empower your experimental success.
Understanding the Core Issue: The "Why" Behind the Solubility Problem
This compound is a compound with distinct chemical features that directly influence its behavior in aqueous solutions. Its structure contains both a hydrophobic (water-fearing) region and a hydrophilic (water-loving) functional group that is pH-sensitive.
-
The Hydrophobic Backbone : The fluorophenyl ring and the α,β-unsaturated ketone system are largely nonpolar.[1][2] This significant portion of the molecule resists interaction with polar water molecules, promoting aggregation and precipitation. The planar nature of the conjugated system can also lead to stable crystal lattice packing, further hindering dissolution.[3]
-
The pH-Sensitive Handle : The key to modulating solubility lies in the carboxylic acid (-COOH) group.[4] This group is a weak acid, meaning it can donate a proton (H⁺) to the surrounding medium. Its solubility is therefore critically dependent on the pH of the buffer.[5][6]
-
In Acidic to Neutral pH (e.g., pH < 6.0) : The carboxylic acid group remains largely protonated (R-COOH). In this neutral form, the molecule's hydrophobic nature dominates, leading to very poor aqueous solubility.
-
In Basic pH (e.g., pH > 7.5) : The buffer's hydroxide ions (OH⁻) abstract the proton from the carboxylic acid, converting it into its conjugate base, the carboxylate anion (R-COO⁻). This charged group is significantly more polar and readily forms favorable interactions with water, dramatically increasing the compound's solubility.[7][8][9]
-
This equilibrium is a classic example of Le Châtelier's principle: by increasing the pH (removing H⁺), the equilibrium shifts towards the deprotonated, more soluble form.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when working with this compound.
Q1: My this compound precipitated immediately when I added it to my PBS buffer at pH 7.4. What went wrong?
A: This is the most frequently reported issue. While pH 7.4 is neutral, it may not be sufficiently alkaline to fully deprotonate the carboxylic acid and overcome the molecule's inherent hydrophobicity. The pKa of the carboxylic acid group, while not empirically published, can be estimated to be in the range of 4.0-5.0. At pH 7.4, while a significant portion is deprotonated, the equilibrium may not be shifted far enough to achieve the desired concentration, especially if you are trying to make a concentrated solution. Furthermore, the rate of dissolution can be very slow, and the solid may not have had sufficient time or energy (e.g., through heating or sonication) to dissolve before precipitating.
Q2: What is the recommended first step for solubilizing this compound for a biological experiment?
A: The most reliable and reproducible method is to first prepare a concentrated stock solution in a water-miscible organic solvent.[10] Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solubilizing power for a wide range of organic molecules.[11][12]
-
Rationale: Dissolving the compound in 100% organic solvent bypasses the issue of aqueous solubility entirely, allowing for the preparation of a high-concentration, stable stock solution that can be stored and used for multiple experiments.
Q3: How do I properly prepare and store a stock solution in DMSO?
A: Please follow the detailed protocol below. The key is to ensure the compound is fully dissolved in the organic solvent before any dilution into aqueous buffers.
Q4: I cannot use an organic solvent in my experiment. How can I dissolve the compound directly in an aqueous buffer?
A: This is challenging but possible, especially for lower concentrations. The strategy relies on pH manipulation.
-
Principle: You will dissolve the compound in a slightly basic solution first to form the soluble carboxylate salt, and then carefully adjust the pH back down to your desired experimental pH if necessary.[5][9]
-
Method:
-
Start with a buffer system that has a pH of 8.0-8.5 (e.g., Tris or HEPES buffer).
-
Alternatively, weigh your compound into a vial and add a small amount of dilute NaOH (e.g., 0.1 M) dropwise until the solid dissolves. This forms the sodium salt in situ.
-
Once fully dissolved, you can add this solution to your main experimental buffer. Be aware that adding this pre-dissolved solution to a lower pH buffer (like pH 7.4) can cause it to precipitate if the final concentration is above its solubility limit at that pH. Always perform a small-scale test first.
-
Q5: When I dilute my DMSO stock solution into my cell culture media or PBS, it precipitates. How can I prevent this?
A: This phenomenon, known as "crashing out," occurs when the compound, which is stable in the organic solvent, is suddenly exposed to a poor solvent (the aqueous buffer). The key is to ensure rapid and efficient mixing while keeping the final organic solvent concentration low.
-
Best Practice:
-
Add the small volume of DMSO stock solution directly into your final volume of aqueous buffer, not the other way around.
-
Crucially, vortex or stir the buffer vigorously while adding the stock solution. This rapid dispersion prevents localized high concentrations of the compound from forming and precipitating.
-
Never exceed the compound's solubility limit in the final buffer composition (including the small percentage of co-solvent).
-
Q6: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A: This is a critical consideration, as DMSO can have cytotoxic or biological effects on its own. While cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, with many labs standardizing at 0.1% to minimize off-target effects.[13] It is imperative to run a "vehicle control" in your experiment, which includes the same final concentration of DMSO as your test samples, to account for any effects of the solvent itself.
Data & Protocols
Compound Properties Summary
| Property | Value | Source |
| CAS Number | 35504-85-9 | [14][15] |
| Molecular Formula | C₁₀H₇FO₃ | [15] |
| Molecular Weight | 194.16 g/mol | [15] |
| Appearance | Solid | |
| Key Functional Groups | Carboxylic Acid, Ketone, Phenyl | N/A |
| Predicted Solubility | Poorly soluble in acidic/neutral aqueous solutions; solubility increases significantly at pH > 7.5. | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Weigh out the desired amount of this compound powder into a sterile, appropriate-sized glass or polypropylene vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM is a common starting point).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, you may use a sonicating water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but ensure the vial is tightly capped to prevent water absorption by the DMSO.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Preparation: Prepare your final volume of biological buffer (e.g., PBS, cell culture medium) in a sterile tube.
-
Vortexing: Place the tube on a vortex mixer and set it to a high speed to create a vortex in the liquid.
-
Dilution: While the buffer is actively vortexing, pipette the required small volume of your DMSO stock solution directly into the vortex. This ensures immediate and thorough mixing.
-
Final Check: After addition, continue vortexing for another 5-10 seconds. Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If the solution remains clear, it is ready for your experiment.
Visual Troubleshooting Guide
The following workflow provides a decision-making process for addressing solubility issues.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. reddit.com [reddit.com]
- 9. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 10. reddit.com [reddit.com]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 35504-85-9 | (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid - AiFChem [aifchem.com]
- 15. calpaclab.com [calpaclab.com]
troubleshooting KMO inhibition assays with novel compounds
Welcome to the technical support guide for Kynurenine 3-Monooxygenase (KMO) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals actively working with novel compounds targeting KMO. As a pivotal enzyme in the tryptophan metabolism pathway, KMO is a significant therapeutic target for a range of neurodegenerative and inflammatory diseases.[1] This guide provides in-depth, experience-driven advice to help you navigate common challenges, ensuring the integrity and reliability of your experimental data.
The Kynurenine Pathway and the Role of KMO
Kynurenine 3-monooxygenase (KMO) is an FAD-dependent enzyme located on the outer mitochondrial membrane.[2] It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a critical step in the kynurenine pathway.[3] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of the neurotoxic downstream metabolite quinolinic acid and increase levels of the neuroprotective kynurenic acid.[4]
Caption: The Kynurenine Pathway highlighting KMO as a therapeutic target.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when screening novel compounds against KMO. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: My positive control inhibitor (e.g., Ro 61-8048, UPF 648) shows poor or no inhibition. What's wrong?
This is a critical first checkpoint. If your reference compound isn't performing as expected, data from your novel compounds are unreliable.
Potential Causes & Solutions:
-
Enzyme Inactivity: Human KMO is a membrane-associated protein and can be unstable, leading to low aqueous solubility and a tendency to aggregate.[5]
-
Troubleshooting Protocol:
-
Verify Enzyme Handling: Confirm that the enzyme has been stored correctly (typically at -80°C) and that freeze-thaw cycles have been minimized.[6] Do not reuse diluted enzyme aliquots.
-
Run an Activity Check: Before starting an inhibition screen, always run a simple activity assay with just the enzyme, substrate (L-Kynurenine), and cofactor (NADPH) to confirm the enzyme is active.[7] The signal, often a decrease in NADPH absorbance at 340 nm, should be robust in the "positive control" (enzyme, no inhibitor) well compared to the "blank" (no enzyme) well.[6]
-
Optimize Buffer Conditions: The stability and activity of immobilized KMO can be significantly improved by optimizing buffer conditions, such as performing experiments at 10°C and including detergents like 0.05% n-dodecyl-β-d-maltoside (DDM).[8]
-
-
-
Degraded Positive Control: The inhibitor itself may have degraded.
-
Troubleshooting Protocol:
-
Prepare Fresh Stock: Prepare a fresh stock solution of your positive control inhibitor from a reliable source.
-
Confirm Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO). Visually inspect for any precipitation.
-
-
-
Incorrect Assay Conditions: The concentrations of substrate or cofactor may not be optimal.
-
Troubleshooting Protocol:
-
Check Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Ensure you are using a substrate (L-Kynurenine) concentration at or near its Michaelis-Menten constant (Km) to reliably detect inhibitors with different mechanisms.[9] For example, GSK180's inhibition is competitive with the kynurenine substrate.[10]
-
Verify Cofactor Presence: KMO is an NADPH-dependent enzyme.[11] Ensure that NADPH is present at a saturating concentration in your reaction buffer.[10]
-
-
Caption: Troubleshooting workflow for poor positive control performance.
Q2: My novel compound shows high variability or poor reproducibility between replicate wells.
Inconsistent results are a red flag for underlying issues with your compound or assay setup.
Potential Causes & Solutions:
-
Compound Solubility Issues: The most common culprit. Novel compounds, especially from screening libraries, may have poor aqueous solubility.
-
Troubleshooting Protocol:
-
Visual Inspection: After adding your compound to the assay buffer, visually inspect the wells for any signs of precipitation or cloudiness.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that impacts enzyme activity (typically ≤1%).[7][12]
-
Include Detergents: The inclusion of a sub-critical micellar concentration of a detergent like CHAPS can reduce non-specific inhibition caused by compound aggregation.[13]
-
-
-
Pipetting Inaccuracy: Small volumes used in 96- or 384-well plates can lead to significant errors if not handled properly.
-
Troubleshooting Protocol:
-
Calibrate Pipettes: Regularly calibrate all pipettes used for the assay.
-
Use Appropriate Volumes: Avoid pipetting volumes below the recommended range for your equipment. Prepare intermediate dilutions to work with larger, more accurate volumes.
-
Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to ensure accurate dispensing.
-
-
-
Assay Drift: During long incubation times, factors like temperature or evaporation can change, affecting wells processed at different times.
-
Troubleshooting Protocol:
-
Plate Seals: Use plate sealers to minimize evaporation during incubation.[11]
-
Consistent Timing: Use a multichannel pipette or automated liquid handler to add reagents (especially the reaction-initiating substrate) to minimize timing differences across the plate.
-
Temperature Control: Ensure the incubator provides a stable and uniform temperature.
-
-
| Problem | Primary Cause | Recommended Action |
| High CV% in replicates | Compound Precipitation | Decrease final compound concentration; check DMSO tolerance. |
| Edge Effects | Evaporation | Use plate sealers; avoid using outer wells. |
| Inconsistent IC50 | Pipetting Error | Calibrate pipettes; use reverse pipetting for viscous liquids. |
| Assay Signal Drift | Temperature/Timing | Ensure uniform incubation; use multichannel pipettes. |
| Table 1: Common sources of variability and recommended solutions. |
Q3: My compound appears to be a potent inhibitor, but the dose-response curve is unusually steep or shallow.
The shape of the dose-response curve provides clues about the compound's mechanism of action and potential assay artifacts.
Potential Causes & Solutions:
-
Compound Aggregation: At high concentrations, some compounds form aggregates that non-specifically inhibit enzymes, often leading to very steep dose-response curves.
-
Troubleshooting Protocol:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, aggregation is likely the cause.
-
Mechanism of Action Studies: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[12] True inhibitors will display classical kinetic patterns, whereas aggregators will not.
-
-
-
Fluorescence or Absorbance Interference: This is a major issue in optical assays (fluorescence or absorbance-based).
-
Troubleshooting Protocol:
-
Pre-read the Plate: Before initiating the enzymatic reaction, read the plate at the same wavelengths used for detection. This will identify compounds that are intrinsically fluorescent or colored.[14]
-
Run an Enzyme-Null Control: Test your compound in an assay mixture lacking the KMO enzyme. A change in signal indicates direct interference with the detection method.
-
Shift Wavelengths: If possible, use assay formats with red-shifted fluorescent probes, as compound interference is less common at longer wavelengths.[15]
-
-
-
Redox Activity: KMO assays often monitor NADPH consumption. Compounds that can reduce or oxidize NADPH or interfere with the detection system can appear as false positives or negatives.
-
Troubleshooting Protocol:
-
NADPH Interference Assay: Incubate the compound directly with NADPH in the assay buffer (no enzyme) and monitor the signal at 340 nm. A change in absorbance indicates direct interaction with the cofactor.
-
Consider Orthogonal Assays: Validate hits using a different detection method, such as LC-MS/MS, which directly measures the product (3-HK) or substrate (L-Kynurenine) and is less prone to optical or redox interference.[16][17]
-
-
| Curve Anomaly | Potential Cause | Validation Experiment |
| Steep Curve (Hill Slope > 1.5) | Compound Aggregation | Re-test with 0.01% Triton X-100. |
| Shallow Curve (Hill Slope < 0.8) | Mixed Inhibition/Off-target effects | Full kinetic analysis (e.g., Lineweaver-Burk plot). |
| High Basal Signal | Compound Fluorescence | Pre-read plate; run enzyme-null control. |
| Low Maximum Signal | Compound Quenching/Absorption | Pre-read plate; run enzyme-null control. |
| Table 2: Interpreting anomalous dose-response curves. |
Q4: How do I confirm that my compound is a true KMO inhibitor and not an artifact?
Distinguishing true inhibitors from "nuisance compounds" is essential for progressing a drug discovery project.[18]
Self-Validating Experimental Workflow:
A robust validation cascade is crucial. No single experiment is foolproof; a combination of orthogonal assays provides the highest confidence.
Caption: A validation workflow to confirm true KMO inhibitors.
Detailed Protocols for Validation:
-
Biochemical Orthogonal Assay (LC-MS/MS):
-
Principle: This method directly quantifies the substrate (L-kynurenine) and the product (3-hydroxykynurenine), providing an unambiguous measure of enzyme activity. It is considered a gold standard for eliminating optical interference.[8]
-
Protocol Outline:
-
Set up the enzymatic reaction as in the primary assay (Enzyme + Buffer + NADPH + Compound).
-
Initiate the reaction by adding L-Kynurenine.
-
Incubate for a set time (e.g., 40 minutes at 37°C).[19]
-
Stop the reaction by adding an acid (e.g., 6% perchloric acid or trifluoroacetic acid).[10][19]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the amounts of L-kynurenine and 3-hydroxykynurenine.
-
-
Expected Result for a True Inhibitor: A dose-dependent decrease in the formation of 3-hydroxykynurenine.
-
-
Cell-Based KMO Activity Assay:
-
Principle: Moving from a biochemical to a cellular context tests the compound's ability to cross cell membranes and engage the target in a more physiologically relevant environment.
-
Protocol Outline:
-
Use a cell line that stably expresses human KMO (e.g., HEK293-huKMO).[10]
-
Pre-incubate the cells with various concentrations of your novel compound.
-
Add L-kynurenine to the cell media to provide the substrate.
-
Incubate to allow for substrate conversion.
-
Collect the cell supernatant and analyze for 3-hydroxykynurenine and kynurenic acid levels via LC-MS/MS.
-
-
Expected Result for a True Inhibitor: A dose-dependent decrease in 3-hydroxykynurenine and a corresponding increase in kynurenic acid in the cell media.
-
By systematically addressing these common issues and employing a rigorous validation strategy, you can confidently identify and characterize novel KMO inhibitors, paving the way for the development of new therapeutics.
References
-
Jacobs, K. R., Guillemin, G. J., & Lovejoy, D. B. (2018). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). ResearchGate. Available at: [Link]
-
Tojo, S., et al. (2020). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
O'Farrell, K., et al. (2022). Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Molecular Sciences. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
Amaral, M., et al. (2013). Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048. The FEBS Journal. Available at: [Link]
-
Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. Available at: [Link]
-
Molek, P., & Strukelj, B. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Clarke, W. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. AACC. Available at: [Link]
-
Zwilling, D., et al. (2013). Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN. Journal of Biological Chemistry. Available at: [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Sportsman, J. R., et al. (2008). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening. Available at: [Link]
-
Synapse. (2024). What are KMO inhibitors and how do they work? Patsnap. Available at: [Link]
-
Wikipedia. (n.d.). Kynurenine 3-monooxygenase. Retrieved from [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. Available at: [Link]
-
Mole, D. J., et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine. Available at: [Link]
-
Coussens, N. P., & Auld, D. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies. Available at: [Link]
-
Lowe, D. M., et al. (2012). The Discovery of Kynurenine 3-Monooxygenase Inhibitors Using a Directed Screening Approach. Journal of Medicinal Chemistry. Available at: [Link]
-
Iversen, P. W., et al. (2012). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Journal of Biomolecular Screening. Available at: [Link]
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Technical Support Center: Optimizing Dosing Regimens for In vivo Studies with KMO Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you design and optimize dosing regimens for in vivo studies using Kynurenine 3-Monooxygenase (KMO) inhibitors. Our goal is to blend technical accuracy with field-proven insights to ensure your experiments are robust, reproducible, and yield clear, interpretable results.
Section 1: Foundational Knowledge: Understanding KMO and its Inhibition
Before designing a dosing regimen, it is crucial to understand the biological context. Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan metabolic pathway, known as the kynurenine pathway (KP).[1][2] This pathway is responsible for over 95% of tryptophan catabolism and produces several neuroactive and immunomodulatory metabolites.[2]
Under inflammatory conditions, the kynurenine pathway is often upregulated.[1][3] KMO sits at a key branch point, converting kynurenine (KYN) into 3-hydroxykynurenine (3-HK).[4][5] The downstream products of 3-HK, such as quinolinic acid (QUIN), are often neurotoxic, while a separate branch of the pathway produces the neuroprotective kynurenic acid (KYNA).[5][6] An imbalance in this pathway, favoring the production of toxic metabolites, is implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Huntington's disease, as well as other inflammatory conditions.[1][5][7][8]
Inhibiting KMO is a promising therapeutic strategy because it is expected to decrease the production of neurotoxic metabolites (3-HK, QUIN) and shunt the pathway toward the production of the neuroprotective metabolite KYNA.[5][9][10][11] This modulation of the KP is the primary goal of administering a KMO inhibitor in your in vivo model.
Caption: The Kynurenine Pathway highlighting the role of KMO.
Section 2: Frequently Asked Questions (FAQs) on Dosing Regimen Design
This section addresses common questions encountered when planning an in vivo study with a novel or established KMO inhibitor.
Q1: Where do I begin when determining the starting dose for my KMO inhibitor?
A1: Determining the initial dose is a multi-faceted process that involves gathering preliminary data and making informed estimations.
-
Literature Review: The first step is a thorough search for any published in vivo data on your specific inhibitor or compounds from the same chemical series. Look for studies that report efficacious doses, pharmacokinetic (PK) profiles, or maximum tolerated dose (MTD) data.
-
In Vitro to In Vivo Extrapolation (IVIVE): Your inhibitor's in vitro potency (e.g., IC50 or Ki) is a key parameter. A common starting point is to aim for in vivo trough concentrations (the lowest concentration between doses) that are several-fold higher than the in vitro IC50 value. This requires making assumptions about the drug's volume of distribution and clearance, which can be refined with pilot PK studies.
-
Dose-Range Finding Studies: It is highly recommended to conduct a dose-range finding (DRF) or MTD study before initiating a full-scale efficacy study.[12][13] This involves administering escalating doses of the inhibitor to small groups of animals to identify a dose range that is well-tolerated and to observe any signs of toxicity.[12][14]
Q2: How do I establish a clear dose-response relationship for my KMO inhibitor?
A2: A robust dose-response study is essential to understand the relationship between the dose administered and the biological effect.
-
Study Design: A typical design includes a vehicle control group and at least three dose levels of the KMO inhibitor (low, medium, and high). The doses should be selected to span a range from a minimally effective dose to one that produces a maximal or near-maximal effect, based on your DRF study.
-
Key Readouts: The primary endpoint should be a direct measure of KMO inhibition. This is best assessed by measuring the levels of KMO's substrate and product in plasma or target tissues (e.g., brain). A significant increase in the KYN/3-HK ratio is a strong indicator of target engagement.
-
Duration: The duration of the study will depend on the disease model. For acute models, a single dose or short-term dosing may be sufficient. For chronic models, repeated dosing over days or weeks will be necessary.
Q3: What factors determine the optimal dosing frequency (e.g., once a day vs. twice a day)?
A3: Dosing frequency is primarily dictated by the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the inhibitor.[15][16]
-
Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[15] The most critical PK parameter for determining dosing frequency is the drug's elimination half-life (t½). A general rule of thumb is to dose at intervals approximately equal to the half-life to maintain drug exposure above the target concentration. A pilot PK study, where drug concentrations are measured in plasma at multiple time points after a single dose, is invaluable for determining this.
-
Pharmacodynamics (PD): This describes what the drug does to the body.[15] For KMO inhibitors, the key PD effect is the modulation of kynurenine pathway metabolites. It's important to establish a PK/PD relationship, which links the drug concentration (PK) to the biological effect (PD), such as the change in the KYN/3-HK ratio.[17] The duration of this effect will also influence dosing frequency. Some inhibitors may have a prolonged effect even after plasma concentrations have declined.
Table 1: Example Pharmacokinetic Parameters and Dosing Considerations
| Parameter | Definition | Implication for Dosing Regimen |
|---|---|---|
| Half-life (t½) | Time for drug concentration to decrease by 50%. | Shorter half-life may require more frequent dosing. |
| Cmax | Maximum observed drug concentration. | Should be below toxic levels. |
| Tmax | Time to reach Cmax. | Influences timing of PD assessments. |
| AUC | Area Under the Curve; total drug exposure over time. | Key parameter for assessing overall exposure. |
| Clearance (CL) | Rate of drug removal from the body. | Higher clearance may necessitate higher or more frequent doses. |
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting common issues.
Caption: A logical workflow for troubleshooting lack of efficacy.
Q4: My KMO inhibitor is not showing any efficacy in my in vivo model. What should I do?
A4: A lack of efficacy can be due to several factors. It is essential to troubleshoot systematically.[18]
-
Confirm Target Engagement: Before questioning the hypothesis or the animal model, you must verify that your inhibitor is hitting its intended target, KMO. The most direct way to do this is to measure the substrate (Kynurenine) and product (3-Hydroxykynurenine) of the KMO reaction in plasma and, if possible, in the target tissue (e.g., brain, liver). A potent KMO inhibitor should cause a significant accumulation of KYN and a reduction in 3-HK, leading to a marked increase in the KYN/3-HK ratio.[4] If you do not observe this, the subsequent downstream effects are unlikely to occur.
-
Assess Drug Exposure (Pharmacokinetics): If target engagement is not confirmed, the next logical step is to determine if the inhibitor is being absorbed and distributed to the target tissue at sufficient concentrations.[18] A pilot PK study is the gold standard here. This involves administering a single dose of the inhibitor and collecting blood samples at various time points to measure the drug concentration. This will tell you if the drug is bioavailable and how long it remains in circulation.
-
Evaluate the Formulation and Route of Administration: Poor solubility is a frequent cause of low exposure and lack of efficacy for small molecule inhibitors.[18][19]
-
Solubility Check: Visually inspect your dosing solution. Is there any precipitate? Before administration, ensure your inhibitor is fully dissolved in the vehicle. It may be necessary to test different vehicles (e.g., saline, PBS, cyclodextrin-based solutions) to find one that provides adequate solubility.
-
Route of Administration: If you are using oral gavage (PO), the compound may have poor oral bioavailability. Consider switching to an intraperitoneal (IP) or intravenous (IV) route to bypass first-pass metabolism and ensure the drug enters systemic circulation.
-
Q5: I am observing adverse effects or toxicity in my animals. What are my options?
A5: Toxicity is a critical concern and must be addressed immediately.
-
Dose Reduction: The most straightforward approach is to reduce the dose. Your MTD study should have provided guidance on the upper limits of tolerability.
-
Change Dosing Frequency: If the toxicity is related to high peak concentrations (Cmax), splitting the total daily dose into two or more administrations can help maintain a more constant and lower plasma concentration, which may be better tolerated.
-
Assess Off-Target Effects: While KMO is the intended target, high concentrations of a drug can lead to off-target effects.[20] If toxicity persists even at doses that result in minimal target engagement, consider performing a broader screen (e.g., a kinase panel) to identify potential off-target activities.
-
Refine the Animal Model: Ensure that the observed toxicity is not an artifact of the experimental procedure or the specific animal model being used.
Section 4: Key Experimental Protocols
Protocol 1: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic PK parameters (t½, Cmax, AUC) of a KMO inhibitor in the selected animal model.
Methodology:
-
Animal Grouping: Use a small cohort of animals (e.g., n=3-4 per time point).
-
Dosing: Administer a single dose of the KMO inhibitor via the intended route (e.g., PO, IP, IV).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The exact time points should be chosen to capture the absorption, distribution, and elimination phases.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the KMO inhibitor in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Target Engagement Biomarker Analysis
Objective: To confirm KMO inhibition in vivo by measuring changes in kynurenine pathway metabolites.
Methodology:
-
Study Design: Use a vehicle control group and at least one dose of the KMO inhibitor.
-
Dosing: Administer the inhibitor according to the planned dosing regimen (e.g., single dose or multiple doses).
-
Sample Collection: Collect plasma and/or target tissue (e.g., brain, liver) at a time point where significant drug exposure is expected (based on PK data, often near Tmax).
-
Sample Processing: Homogenize tissue samples and process both plasma and tissue homogenates to precipitate proteins.
-
Metabolite Quantification: Analyze the supernatant for levels of Kynurenine (KYN) and 3-Hydroxykynurenine (3-HK) using LC-MS/MS.
-
Data Analysis: Calculate the KYN/3-HK ratio for each animal. Compare the ratios between the vehicle-treated and inhibitor-treated groups. A statistically significant increase in this ratio confirms target engagement.
References
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Chen, Y., & Guillemin, G. J. (2009). Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. International Journal of Tryptophan Research, 2, 1–19. [Link]
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Füredi, N., et al. (2021). The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force? Trends in Molecular Medicine, 27(10), 946-954. [Link]
-
Wikipedia. (2023). Kynurenine pathway. [Link]
-
Gao, K., et al. (2023). Tryptophan and Kynurenine Pathway Involved in Immune-Related Diseases. International Journal of Molecular Sciences, 24(9), 7864. [Link]
-
Neamah, W. H., et al. (2023). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. Metabolites, 13(10), 1083. [Link]
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Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. [Link]
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Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 10. [Link]
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Thevandavakkam, M. A., et al. (2010). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. The Journal of Clinical Investigation, 120(8), 2955–2964. [Link]
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Charles River Laboratories. (2024). Optimizing models of neuroinflammation for drug discovery. News-Medical.Net. [Link]
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Al-Hendy, A., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]
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ResearchGate. (n.d.). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. [Link]
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Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo. Nature Reviews Neuroscience, 3(7), 555-561. [Link]
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Sygnature Discovery. (2023). Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model. News-Medical.Net. [Link]
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Farrell, P. J., et al. (2019). Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 371(2), 376-384. [Link]
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Al-Hendy, A., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]
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Winkeler, A., et al. (2014). In Vivo Imaging of Human Neuroinflammation. Journal of Nuclear Medicine, 55(Supplement 2), 26S-31S. [Link]
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Patsnap. (2024). What are KMO inhibitors and how do they work? Patsnap Synapse. [Link]
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Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1272–1274. [Link]
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Wu, W., et al. (2022). Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease. Frontiers in Aging Neuroscience, 14, 861340. [Link]
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Gower, A. J., et al. (2016). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS ONE, 11(11), e0166598. [Link]
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Ghazi, A. M., et al. (2023). Inhibiting KMO blocks kynurenine metabolites' induction of senescence in human neurons, microglia, and 5xFAD mice. GeroScience, 45(4), 2291–2307. [Link]
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Ichor Life Sciences. (n.d.). Preclinical Toxicology Studies. [Link]
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Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
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Umehara, K., et al. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 16(1), 5217. [Link]
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Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. [Link]
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Al-Hendy, A., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]
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Wickham, S. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery. Gentronix. [Link]
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MDPI. (n.d.). Pharmaceutics. [Link]
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ITR Laboratories Canada Inc. (n.d.). From Bench to Clinic - The Chronology of Preclinical Studies. [Link]
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Schirch, V., & Lodato, M. A. (2018). Rational Optimization of Mechanism-Based Inhibitors through Determination of the Microscopic Rate Constants of Inactivation. Biochemistry, 57(4), 481–485. [Link]
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Cui, C., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 643–653. [Link]
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Umehara, K., et al. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 16(1), 5217. [Link]
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De Vane, C. L., & Nemeroff, C. B. (2002). Methods of probing the interactions between small molecules and disordered proteins. Dialogues in Clinical Neuroscience, 4(4), 453–466. [Link]
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Greenblatt, D. J., et al. (n.d.). PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. ACNP. [Link]
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Technical Support Center: Brain-Penetrant KMO Inhibitors
Document ID: KMO-CNS-TSG-001
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for researchers developing brain-penetrant Kynurenine 3-Monooxygenase (KMO) inhibitors. KMO is a critical, therapeutically significant enzyme at a key branch point in the kynurenine pathway (KP).[1][2][3] Inhibition of KMO is a promising strategy for treating neurodegenerative and neuroinflammatory diseases by decreasing the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and shifting the pathway toward the neuroprotective kynurenic acid (KYNA).[1][4]
However, the primary obstacle to clinical success for neurological indications has been the difficulty of achieving adequate inhibitor concentrations in the central nervous system (CNS).[4][5] The blood-brain barrier (BBB) effectively excludes the vast majority of small molecules from the brain.[4] This guide provides in-depth, experience-based answers to common questions and troubleshooting strategies for the complex challenges encountered in designing and evaluating brain-penetrant KMO inhibitors.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the kynurenine pathway, KMO as a target, and the rationale for pursuing brain-penetrant inhibitors.
FAQ 1: Why is KMO considered a superior drug target within the kynurenine pathway for neurodegenerative diseases?
KMO is an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane that catalyzes the conversion of L-kynurenine (L-KYN) to 3-hydroxykynurenine (3-HK).[4][6] Its position in the pathway is strategic. Inhibiting KMO accomplishes two critical therapeutic goals simultaneously:
-
It decreases the production of downstream neurotoxic metabolites. This includes the free-radical generator 3-HK and the excitotoxin quinolinic acid (QUIN).[1][7]
-
It shunts L-kynurenine toward the KYNA branch. By blocking the path to 3-HK, substrate L-KYN accumulates and is preferentially metabolized by kynurenine aminotransferases (KATs) into KYNA, an antagonist of glutamate receptors with established neuroprotective properties.[1][8]
This dual action of reducing neurotoxicity while simultaneously boosting neuroprotection makes KMO an ideal therapeutic node to target.
Diagram: The Kynurenine Pathway and the Role of KMO
Caption: KMO inhibition blocks the neurotoxic branch, redirecting L-Kynurenine to the neuroprotective branch.
FAQ 2: If peripheral KMO inhibition can raise brain KYNA levels, why is a brain-penetrant inhibitor necessary?
This is a crucial point of experimental design. It is true that potent, peripherally-restricted KMO inhibitors can increase circulating L-KYN, which is then actively transported across the BBB and converted to KYNA in the brain.[2][5] However, this approach is incomplete for treating neurodegeneration for a key reason:
-
It fails to reduce central neurotoxin production. KMO is expressed in the brain, primarily within microglia and infiltrating macrophages.[4] A non-penetrant inhibitor cannot block the activity of this central KMO pool. Consequently, while brain KYNA may increase, the local production of neurotoxic 3-HK and QUIN within the brain parenchyma continues unabated.[5] A brain-penetrant inhibitor is required to suppress both peripheral and central KMO activity, thereby providing the comprehensive benefit of raising KYNA and lowering 3-HK/QUIN directly within the CNS.[4][5]
FAQ 3: What are the key physicochemical properties required for a small molecule to cross the blood-brain barrier?
While there are no absolute rules, decades of CNS drug discovery have established a set of guiding principles for optimizing passive diffusion across the BBB.[9][10] Designing a KMO inhibitor with the following properties will maximize its chances of brain penetration.
| Property | Recommended Range | Rationale & Causality |
| Molecular Weight (MW) | < 450 Da | Smaller molecules can more easily navigate the tight junctions and lipid membranes of the BBB.[10][11] |
| Lipophilicity (LogP/LogD) | 1 - 3 | A balance is critical. Too low, and the molecule won't enter the lipid membrane. Too high, and it may get stuck in the membrane, bind non-specifically to plasma proteins, or become a substrate for efflux pumps.[10][12] |
| Topological Polar Surface Area (TPSA) | < 70 Ų | TPSA is a surrogate for hydrogen bonding capacity. High TPSA indicates polarity, which is unfavorable for crossing the lipophilic BBB.[11] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Each hydrogen bond donor must be stripped of its water shell to enter the lipid membrane, an energetically costly process. Minimizing HBDs is one of the most effective strategies for improving brain penetration.[12][13] |
| pKa | Avoid strong acids | Ionized molecules are polar and generally cannot cross the BBB. While a basic nitrogen can be beneficial for interacting with targets, it should have a pKa that allows a significant fraction of the molecule to be in a neutral state at physiological pH (7.4). Strongly acidic groups (e.g., carboxylic acids) are almost universally detrimental to brain penetration.[12] |
Section 2: Troubleshooting Small Molecule Design & Optimization
This section focuses on specific experimental hurdles related to medicinal chemistry and compound optimization for CNS penetration.
Troubleshooting Guide 1: Low Brain-to-Plasma Ratio (Kp)
Problem: Your KMO inhibitor is potent in vitro, has good pharmacokinetics, but shows a very low brain-to-plasma (Kp) or brain-to-blood ratio in rodent studies (e.g., Kp < 0.1).
Probable Cause 1: Active Efflux by Transporters
-
Explanation: The BBB is not just a passive barrier; it's a dynamic interface equipped with ATP-dependent efflux transporters that actively pump xenobiotics back into the bloodstream.[14] The most notorious of these are P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).[15][16] Many kinase inhibitors and other heterocyclic molecules are substrates for these pumps, severely limiting their brain accumulation.[17][18][19]
-
Recommended Solution/Protocol:
-
In Vitro Transporter Assay: Use cell lines overexpressing human P-gp and BCRP, such as MDCK-MDR1 cells.[20][21]
-
Protocol - Bidirectional Permeability Assay in MDCK-MDR1 Cells:
-
Objective: To determine if your compound is a substrate for P-gp.
-
Method:
-
Seed MDCK-MDR1 cells on a Transwell® filter insert until a confluent monolayer is formed, confirmed by measuring trans-endothelial electrical resistance (TEER).
-
Add your test compound to either the apical (A, top, blood side) or basolateral (B, bottom, brain side) chamber.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Measure the concentration of the compound that has permeated to the opposite chamber using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) in both directions: Papp (A-to-B) and Papp (B-to-A).
-
-
Interpretation: An Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) > 2.0 strongly suggests the compound is a substrate for P-gp. The experiment can be repeated with a known P-gp inhibitor (e.g., elacridar) to confirm that the efflux is transporter-mediated.[18]
-
-
Probable Cause 2: Poor Physicochemical Properties
-
Explanation: The compound may simply not possess the right physicochemical profile for passive diffusion, as outlined in FAQ 3. High TPSA or excessive hydrogen bond donors are common culprits.[11]
-
Recommended Solution:
-
Re-evaluate the Structure: Analyze your molecule against the CNS property guidelines. Can you reduce the HBD count by replacing an -NH or -OH with an -N(Me) or -O(Me)? Can you mask polarity using a prodrug strategy that is cleaved within the brain?[4][5]
-
In Vitro Passive Permeability Assay:
-
Protocol - Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):
-
Objective: To measure passive, transcellular permeability independent of transporters.[22][23]
-
Method:
-
A filter plate is coated with a lipid mixture (e.g., porcine brain polar lipid extract) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.[20][21]
-
This "acceptor" plate is placed on a "donor" plate containing your compound in a buffered solution.
-
After incubation (e.g., 4-18 hours), the concentration in both donor and acceptor wells is measured.
-
-
Interpretation: The permeability coefficient (Pe) is calculated. Compounds are often binned into high, medium, and low permeability categories. A low Pe value in this assay, coupled with a low efflux ratio in the MDCK-MDR1 assay, points to an intrinsic permeability problem rather than active efflux.
-
-
-
Diagram: Troubleshooting Low Brain Exposure
Caption: A decision tree for diagnosing and addressing low brain-to-plasma ratios.
Section 3: Preclinical In Vivo Experimental Workflows
This section provides guidance on essential in vivo experiments for definitively measuring brain penetration and target engagement.
Troubleshooting Guide 2: Measuring the Unbound Brain Concentration
Problem: You have a good total brain-to-plasma ratio (Kp), but you are not seeing efficacy in a CNS disease model.
Probable Cause: High Non-Specific Brain Tissue Binding
-
Explanation: The total concentration of a drug in the brain (measured from brain homogenate) includes both the free, pharmacologically active drug in the interstitial fluid and the drug that is bound to lipids, proteins, and other tissue components.[24][25] It is only the unbound drug that is free to interact with KMO.[17][26] A high Kp can be misleading if the compound is highly "sticky" and binds extensively to brain tissue, resulting in a very low unbound concentration (Cu,brain). The key parameter is the unbound brain-to-unbound plasma ratio (Kp,uu), which should be close to 1.0 for a passively diffusing compound that is not subject to efflux.[27]
-
Recommended Solution/Protocol:
-
In Vivo Brain Microdialysis: This is the gold standard technique for measuring unbound drug concentrations directly in the brain's extracellular fluid in a living, freely-moving animal.[28][29][30][31]
-
Protocol - Rodent Brain Microdialysis:
-
Objective: To determine the time-course of unbound drug concentration in a specific brain region (e.g., striatum, hippocampus) and in blood simultaneously.
-
Method:
-
Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the target brain region and place a second probe in the jugular vein. Allow the animal to recover.
-
Experiment: On the day of the experiment, insert the microdialysis probes and perfuse them with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Dosing: Administer the KMO inhibitor (e.g., via IV or PO route).
-
Sampling: Collect dialysate samples from both the brain and blood probes at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Analysis: Analyze the concentration of your compound in the dialysate using a highly sensitive LC-MS/MS method. The concentration in the dialysate, corrected for in vivo probe recovery, represents the unbound concentration.
-
-
Interpretation: This experiment provides time-concentration profiles for unbound drug in both plasma and brain.[27] From this data, you can calculate the Kp,uu (AUCbrain,unbound / AUCplasma,unbound). A Kp,uu significantly less than 1.0 suggests active efflux, while a Kp,uu near 1.0 confirms efficient passive transport.[27] This allows you to directly correlate the pharmacologically relevant concentration with your in vivo efficacy data.
-
-
Diagram: Workflow for Assessing Brain Penetration
Caption: A tiered experimental workflow for evaluating the CNS disposition of a novel KMO inhibitor.
Section 4: Overcoming Species Differences and Off-Target Effects
FAQ 4: My inhibitor is potent against human KMO, but less active in rodents. Why?
There can be differences in the KMO active site between species. While the overall structure is conserved, key residue changes can affect inhibitor binding. For instance, some inhibitors like Ro 61-8048 act as competitive inhibitors in yeast KMO but as non-substrate effectors in human KMO.[32]
-
Recommendation: Always determine the potency (IC50) of your inhibitors against the KMO ortholog of the species you plan to use for in vivo studies (e.g., mouse, rat). If there is a significant potency drop-off (>10-fold), your in vivo efficacy results may not be translatable. This requires either choosing a different preclinical species or designing inhibitors that have equitable potency across species.
FAQ 5: Are there known off-target effects of KMO inhibitors I should be aware of?
Some KMO inhibitors have been reported to have effects unrelated to KMO inhibition. For example, the compound GSK180 was found to reduce circulating tryptophan levels even in KMO knockout mice, indicating an off-target mechanism.[33]
-
Recommendation:
-
Broad Kinase and Safety Screening: Profile your lead compounds against a panel of common off-targets (e.g., Eurofins SafetyScreen44™) to identify potential liabilities early.
-
Use KMO Knockout Animals: The most definitive way to confirm that your compound's in vivo effect is KMO-dependent is to test it in a KMO knockout mouse.[8][33] If the pharmacological effect persists in the knockout animal, it is mediated by an off-target mechanism.
-
References
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Amaral, M., et al. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 26(23), 7319. [Link]
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Al-Haddad, H., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules, 209(Pt A), 1189-1202. [Link]
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Schwarcz, R., et al. (2010). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Proceedings of the National Academy of Sciences, 107(9), 4363-4368. [Link]
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Carrara, S., et al. (2011). Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 503-509. [Link]
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Mandic, A. D., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1275330. [Link]
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optimizing cell-based assays for neuroprotective compounds
<_-40_2.0> ## Technical Support Center: Optimizing Cell-Based Assays for Neuroprotective Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the optimization and troubleshooting of cell-based assays for the discovery of neuroprotective compounds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to build robust, self-validating assays.
Section 1: Assay Design and Model Selection
This initial phase is critical for the success of any screening campaign. The choices made here will dictate the relevance and reliability of your data.
Q1: My primary screen for neuroprotection is yielding a high number of false positives. How can I refine my assay design to be more specific?
A: A high false-positive rate often stems from a primary assay that is too generic or sensitive to off-target effects. True neuroprotection involves specific mechanisms, not just general cytoprotection. Consider a multi-tiered screening approach.
-
Primary Screen: Use a robust, high-throughput assay focused on a key hallmark of neuronal death in your disease model (e.g., preventing cell death after a toxic insult). This initial screen is designed for sensitivity.[1][2]
-
Secondary/Validation Screens: This is where you build in specificity. Use orthogonal assays that measure different endpoints.[3] For example, if your primary screen was a metabolic (MTT/resazurin) assay, a secondary screen could measure caspase activation (apoptosis), LDH release (necrosis), or a specific marker of neuronal health like neurite outgrowth.[4][5] This helps eliminate compounds that interfere with the primary assay's chemistry (e.g., redox-active compounds in an MTT assay) rather than providing true protection.
-
Counter-Screens: Actively screen for assay interference. For instance, if using a luciferase reporter, run a parallel assay with just the enzyme and substrate to identify compounds that directly inhibit or stabilize luciferase.[6][7]
This tiered approach, as illustrated below, acts as a funnel, progressively filtering out artifacts and non-specific hits to enrich for genuine neuroprotective candidates.
Caption: A tiered screening workflow to validate hits.
Q2: What are the pros and cons of using immortalized neuronal cell lines versus primary neurons or iPSC-derived neurons?
A: The choice of cell model is a trade-off between biological relevance, scalability, and reproducibility.
| Cell Model | Advantages | Disadvantages | Best For... |
| Immortalized Cell Lines (e.g., SH-SY5Y, HT22) | Highly reproducible, easy to culture, scalable for HTS, cost-effective. | Genetically drifted from native neurons, may lack complex neuronal functions (e.g., synaptic activity).[1] | Initial high-throughput screening (HTS) to identify a large pool of potential hits.[1] |
| Primary Neurons (e.g., rat cortical) | High biological relevance, exhibit native neuronal functions like synaptic transmission.[4][8] | High variability between preparations, limited lifespan, more difficult to culture, ethical considerations. | Validating hits from primary screens, mechanistic studies, and modeling complex neuronal networks.[9] |
| iPSC-Derived Neurons | High biological relevance (human source), can be patient-specific for disease modeling, reproducible batches.[8] | Expensive, long differentiation protocols, potential for incomplete or variable differentiation. | Disease modeling, studying patient-specific mutations, validating high-value hits in a human context.[8] |
A common strategy is to use immortalized lines for the primary screen and then validate the most promising hits in more physiologically relevant primary or iPSC-derived neurons.[10][9]
Section 2: Cell Culture and Plating Artifacts
Consistency in cell culture is the bedrock of reproducible data. Many assay failures can be traced back to this fundamental stage.
Q3: My multi-well plates show higher cell death and lower signal in the outer wells, skewing my results. What is causing this "edge effect" and how do I fix it?
A: The "edge effect" is a well-documented phenomenon in multi-well plates, primarily caused by increased evaporation of media from the perimeter wells during incubation.[11][12] This leads to higher concentrations of salts and reagents, inducing cellular stress and altering results.[13]
Causality & Solutions:
-
Thermal Gradients: The outer wells are more exposed to temperature fluctuations when the incubator door is opened, affecting cell distribution and growth.[14]
-
Solution: After plating, let the plate sit at room temperature in the hood for 15-60 minutes before placing it in the incubator. This allows cells to settle evenly before temperature gradients can influence their distribution.[14]
-
-
Evaporation: The primary culprit. Even minor media loss can be significant.[11][13]
-
Solution 1 (Simple): Fill the outer 36 wells with sterile phosphate-buffered saline (PBS) or media without cells. This creates a humidity buffer, sacrificing part of the plate to ensure the integrity of the inner 60 wells.[11]
-
Solution 2 (Better): Use low-evaporation lids, which have condensation rings and a longer skirt to create a better seal.[13][15] Additionally, using sterile, breathable sealing tapes can be highly effective for cell-based assays.[13][15]
-
Solution 3 (Workflow): Minimize the number of times the incubator door is opened and ensure the incubator maintains >95% humidity.[12]
-
Caption: Mitigating edge effects by using outer wells as a buffer.
Section 3: Toxin & Compound Treatment
The method of inducing cellular stress and applying test compounds is rife with potential artifacts that can confound results.
Q4: I am using hydrogen peroxide (H₂O₂) to induce oxidative stress, but my results are inconsistent. How do I optimize the toxin concentration and timing?
A: H₂O₂ is a potent but unstable oxidizing agent, and achieving a reproducible level of injury is key. The optimal concentration and duration depend heavily on cell density and the specific cell type.[16]
-
Optimization is Essential: You must perform a dose-response and time-course experiment for every new cell line or batch of primary cells. Seed cells at your planned experimental density. Treat with a range of H₂O₂ concentrations (e.g., 50 µM to 500 µM) and measure cell viability at different time points (e.g., 4, 12, 24 hours).[16][17]
-
Target a ~50% Kill Curve (EC₅₀): The ideal toxic insult will reduce cell viability by about 50%. This provides a sufficiently large dynamic range to robustly detect both neuroprotective and neurotoxic effects of your test compounds. A kill rate of 90% leaves little room to observe protection, while a 10% kill rate may be lost in assay noise.
-
Reagent Stability: H₂O₂ degrades over time. Always prepare fresh dilutions from a concentrated, stabilized stock immediately before use. Do not reuse diluted H₂O₂ solutions.
-
Serum Interference: Components in fetal bovine serum (FBS) can neutralize reactive oxygen species (ROS).[18] If your protocol includes serum, be aware that it can reduce the effective concentration of H₂O₂. Consider running the H₂O₂ insult in serum-free media, but be mindful that serum starvation itself can be a stressor.[19]
Q5: My test compound is dissolved in DMSO, but the vehicle control wells show some toxicity. How do I manage this?
A: Dimethyl sulfoxide (DMSO) is a common solvent but is toxic to cells at higher concentrations.
-
Determine DMSO Tolerance: First, run a dose-response curve for DMSO alone on your cells. Most cell lines can tolerate DMSO up to 0.5% (v/v), but some sensitive primary neurons may show stress at concentrations as low as 0.1%. Your final DMSO concentration in all wells (including vehicle controls and treated wells) should be well below the toxic threshold.
-
Consistent Final Concentration: Ensure the final concentration of DMSO is identical across all wells. If your compounds are at different stock concentrations, this may require a two-step dilution process to normalize the vehicle concentration.
-
Solubility Issues: If a compound precipitates out of solution when added to aqueous media, this can cause artifacts. Visually inspect plates for precipitation. If solubility is an issue, consider alternative solvents or formulation strategies, though this can introduce new variables.
Section 4: Data Acquisition and Hit Validation
Properly interpreting your data and validating initial findings are crucial for a successful drug discovery campaign.
Q6: In my neurite outgrowth assay, how do I distinguish between a compound that is truly promoting outgrowth versus one that is just making the cells healthier?
A: This is a critical question that requires multiplexing your readouts. A true pro-neuritogenic compound should increase neurite length or complexity without necessarily increasing the number of cells.
-
Multiplexed High-Content Imaging: Use a high-content screening (HCS) platform to simultaneously measure multiple parameters from the same wells.[20]
-
Stain 1 (Nuclei): Use a nuclear stain like DAPI or Hoechst to count the number of viable cells.
-
Stain 2 (Neurites): Use an antibody against a neuronal marker like β-III Tubulin or MAP2 to visualize and quantify neurites.[8]
-
-
Data Normalization: The key is to normalize your neurite outgrowth metric to the number of cells. The most robust parameter is "total neurite length per neuron."[20][21] A compound that increases this value is likely acting on neuritogenesis. A compound that increases total neurite length and neuron count proportionally may simply be a general pro-survival factor.
The following diagram illustrates a typical decision-making workflow for validating a hit from a primary screen.
Caption: A logical workflow for validating primary hits.
Section 5: Key Experimental Protocol
Protocol: Cell Viability Assessment using Resazurin after Glutamate-Induced Excitotoxicity
This protocol provides a framework for assessing the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line like HT22.[22]
Materials:
-
HT22 cells (or other suitable neuronal cell line)
-
96-well, black-walled, clear-bottom tissue culture plates
-
Complete Growth Medium (e.g., DMEM + 10% FBS)
-
L-Glutamic acid (Glutamate) stock solution (e.g., 100 mM in sterile water)
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Fluorescence microplate reader (Excitation ~540 nm, Emission ~590 nm)
Procedure:
-
Cell Plating:
-
Seed HT22 cells into a 96-well plate at a pre-optimized density (e.g., 2 x 10⁴ cells/well) in 100 µL of complete growth medium.[22]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of your test compounds in complete growth medium. Remember to prepare a vehicle control (medium with the same final DMSO concentration as your highest compound dose).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing your test compounds or vehicle control.
-
Incubate for a pre-determined pre-treatment time (e.g., 1-2 hours).
-
-
Toxin Challenge:
-
Prepare a working solution of glutamate in complete growth medium to add to the cells. The goal is to reach a final concentration that induces ~50% cell death (e.g., final concentration of 5 mM, as determined by a prior dose-response curve).[22]
-
Add a small volume (e.g., 20 µL) of the concentrated glutamate solution to the appropriate wells. Add the same volume of medium without glutamate to the "no toxin" control wells.
-
Plate Layout Controls (Crucial):
-
Untreated Control: Cells + vehicle (no compound, no glutamate) = 100% viability.
-
Toxin Control: Cells + vehicle + glutamate = ~50% viability.
-
Test Wells: Cells + compound + glutamate.
-
Compound Cytotoxicity Control: Cells + compound (no glutamate).
-
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.[22]
-
-
Viability Measurement:
-
Add 10 µL of the resazurin solution to each well (final concentration ~10% of total volume).[22]
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized so that the "Untreated Control" wells are not saturated.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of blank wells (media only) from all other wells.
-
Normalize the data: Express the viability of all wells as a percentage of the "Untreated Control" wells.
-
% Viability = (RFU_sample / RFU_untreated_control) * 100
-
Plot the % Viability against the compound concentration to generate dose-response curves and calculate EC₅₀ values.
-
References
-
WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Available from: [Link]
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ResearchGate. (2025, January 27). How to prevent the "edge effect" in 96-well microplates? Available from: [Link]
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Corning Incorporated Life Sciences. (2013, October 30). Preventing edge effect in microplates. YouTube. Available from: [Link]
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ResearchGate. Dose-response validation of compounds identified in the primary screen. Available from: [Link]
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Donnelly, C. J., et al. (2018). CRISPR-Cas9 screens in human cells and primary neurons identify modifiers of C9orf72 dipeptide repeat protein toxicity. Nature Genetics, 50(9), 1284–1294. Available from: [Link]
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Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. Available from: [Link]
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McCutcheon, K., et al. (2010). Development and Optimization of a Cell-Based Neutralizing Antibody Assay Using a Sample Pre-Treatment Step to Eliminate Serum Interference. Journal of Immunological Methods, 358(1-2), 44-53. Available from: [Link]
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Sim, J. A., & He, T. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. Available from: [Link]
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Ross, D., et al. (2011). A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth. Journal of Biomolecular Screening, 16(5), 555-565. Available from: [Link]
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ResearchGate. (2010). Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference. Available from: [Link]
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ResearchGate. Four rounds of validation applied to the hits from the primary screen. Available from: [Link]
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Jiang, H., et al. (2021). Streamlined neutralizing antibody assay development: overcoming serum interference, utilization of DOE and automation. Bioanalysis, 13(1), 33-47. Available from: [Link]
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Khan, M., et al. (2019). MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. Oxidative Medicine and Cellular Longevity, 2019, 9382573. Available from: [Link]
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ResearchGate. (2019, February 22). What it the best does of hydrogen peroxide to induce oxidative damage in neurons? Available from: [Link]
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ResearchGate. Primary screen hit identification and validation. Available from: [Link]
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Cyprotex. Neurite Outgrowth Assay. Available from: [Link]
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Huang, R., et al. (2015). A Data Analysis Pipeline Accounting for Artifacts in Tox21 Quantitative High-Throughput Screening Assays. Journal of Biomolecular Screening, 20(4), 455-469. Available from: [Link]
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Charles River Laboratories. Neurite Outgrowth Assays. Available from: [Link]
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Huang, R. (2017). Accounting for Artifacts in High-Throughput Toxicity Assays. Methods in Molecular Biology, 1629, 1-13. Available from: [Link]
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Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 98(5), 1389-1398. Available from: [Link]
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FUJIFILM Cellular Dynamics, Inc. Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. Available from: [Link]
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ResearchGate. The effect of H2O2 on the cell viability of mouse primary hippocampal.... Available from: [Link]
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Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available from: [Link]
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ResearchGate. Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available from: [Link]
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NeuroProof. Glutamate Excitotoxicity Assay. Available from: [Link]
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La Spada, A. R., & Taylor, J. P. (2010). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 5(11), 1083-1095. Available from: [Link]
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Zhang, L., et al. (2022). Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches. Frontiers in Nutrition, 9, 1045958. Available from: [Link]
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Creative Biolabs. Excitotoxicity In Vitro Assay. Available from: [Link]
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Innoprot. Excitotoxicity in vitro Assay. Available from: [Link]
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Seminars in Cell & Developmental Biology. (2014). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. Available from: [Link]
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Boston Children's Hospital. Modeling Oxidative Stress in the Central Nervous System. Available from: [Link]
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Al-Fatlawi, A. A., et al. (2025). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. International Journal of Molecular Sciences, 26(1), 1. Available from: [Link]
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O'Sullivan, J., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Oncology Reports, 46(6), 263. Available from: [Link]
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Creative Bioarray. Excitotoxicity Assay. Available from: [Link]
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Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Methods in Molecular Biology. Available from: [Link]
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Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS Unibo. Available from: [Link]
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Dahlin, J. L., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828-12839. Available from: [Link]
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Williams, D. K., et al. (2004). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 17(3), 268-280. Available from: [Link]
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Joshi, P., et al. (2019). High-throughput screening of compound neurotoxicity using 3D-cultured neural stem cells on a 384-pillar plate. Current Protocols in Stem Cell Biology, 50(1), e93. Available from: [Link]
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Giuliano, K. A., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available from: [Link]
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Stroke Council. (2009). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke, 40(5), e369-e377. Available from: [Link]
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ResearchGate. (2025). Prediction of Multi-Target Networks of Neuroprotective Compounds with Entropy Indices and Synthesis, Assay, and Theoretical Study of New Asymmetric 1,2-Rasagiline Carbamates. Available from: [Link]
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Nadeem, U., et al. (2022). Using Computational Drug-Gene Analysis to Identify Novel Therapeutic Candidates for Retinal Neuroprotection. International Journal of Molecular Sciences, 23(20), 12613. Available from: [Link]
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minimizing toxicity of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid in vitro
Technical Support Center: (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Welcome to the technical support guide for researchers working with this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of using this compound in in vitro settings, with a primary focus on understanding and minimizing its inherent cytotoxicity.
A Primer on this compound: Understanding the Molecule
While extensive literature on this specific molecule is not widely available, its structure provides critical clues to its biological activity. The compound is an α,β-unsaturated carbonyl derivative , a class of molecules known as Michael acceptors .[1][2] This chemical feature makes the molecule electrophilic and highly reactive towards cellular nucleophiles, most notably the thiol group of glutathione (GSH).[3][4][5]
The primary mechanism of toxicity for many Michael acceptors involves the rapid depletion of intracellular GSH pools.[6] This disrupts the cell's primary defense against oxidative stress, leading to an accumulation of reactive oxygen species (ROS), subsequent cellular damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) or necrosis.[7][8][9]
This guide is structured to address the practical consequences of this reactivity and provide strategies to achieve your experimental goals while controlling for off-target toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound and similar Michael acceptors.
Q1: I'm observing significant cell death at concentrations much lower than my target effective dose. What is the likely cause?
Answer: This is a classic indicator of toxicity mediated by the compound's electrophilic nature. The α,β-unsaturated carbonyl moiety is likely reacting with and depleting cellular glutathione (GSH).[3][4][5] GSH is the most abundant intracellular antioxidant, and its depletion leaves cells vulnerable to oxidative damage from reactive oxygen species (ROS) that are a natural byproduct of metabolism.[10] This oxidative stress can trigger apoptotic pathways and lead to widespread cell death.[1]
Troubleshooting Steps:
-
Confirm GSH Depletion: Measure intracellular GSH levels in your cell model after treatment with the compound. A significant drop in GSH compared to vehicle-treated controls would support this mechanism.
-
Assess Oxidative Stress: Measure ROS levels using a fluorescent probe like DCFH-DA.[11][12] An increase in ROS concurrent with GSH depletion is a strong indicator of the toxicity mechanism.
-
Co-treatment with an Antioxidant: Perform a rescue experiment by co-treating cells with your compound and a thiol-based antioxidant like N-acetylcysteine (NAC).[8][13][14] NAC can serve as a precursor for GSH synthesis and also directly scavenge ROS, potentially mitigating the toxicity.[13][15] If NAC co-treatment improves cell viability, it strongly implicates oxidative stress in the observed cytotoxicity.
Q2: How can I distinguish between apoptotic and necrotic cell death induced by my compound?
Answer: Differentiating between these cell death pathways is crucial for understanding the mechanism of toxicity. Apoptosis is a programmed, controlled process, while necrosis is typically a result of acute injury and leads to inflammation.[16] Given that high concentrations of Michael acceptors can cause overwhelming cellular damage, you may observe a mix of both.
Recommended Method: Annexin V and Propidium Iodide (PI) Staining via Flow Cytometry
This is the gold-standard method for distinguishing between live, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative. (Phosphatidylserine has flipped to the outer membrane, but the plasma membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. (The plasma membrane has lost its integrity).
Experimental Tip: Include positive controls. For apoptosis, use a known inducer like staurosporine. For necrosis, you can use a high concentration of your compound or induce it through physical means like a freeze-thaw cycle. Using specific inhibitors like the pan-caspase inhibitor Z-VAD-FMK (to block apoptosis) or necrostatin-1 (to block necroptosis) can further clarify the dominant pathway.[18]
Visualizing the Mechanism of Toxicity
The following diagram illustrates the proposed pathway by which this compound induces cytotoxicity.
Caption: Proposed mechanism of toxicity for this compound.
Experimental Protocols
Here are detailed, step-by-step protocols for key assays to investigate and mitigate the toxicity of your compound.
Protocol 1: Assessing Glutathione (GSH) Depletion
This protocol uses a commercially available luminescent assay kit (e.g., GSH-Glo™ from Promega) which provides a sensitive and straightforward method for quantifying GSH.[19]
Materials:
-
Cells of interest
-
This compound
-
GSH-Glo™ Reagent
-
Luciferin Detection Reagent
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding: Plate your cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your compound in a complete culture medium.
-
Include a "vehicle control" (e.g., DMSO) and an "untreated control".
-
As a positive control for GSH depletion, use a known depleting agent like L-Buthionine-sulfoximine (BSO).
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for your desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Assay Execution (as per manufacturer's instructions): [19]
-
Equilibrate the plate and reagents to room temperature.
-
Prepare the GSH-Glo™ Reagent.
-
Add an equal volume of GSH-Glo™ Reagent to each well.
-
Incubate at room temperature for 30 minutes to lyse the cells and stabilize the GSH.
-
Prepare the Luciferin Detection Reagent.
-
Add an equal volume of Luciferin Detection Reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signals of treated wells to the vehicle control. A decrease in luminescence indicates GSH depletion.
Protocol 2: Measuring Reactive Oxygen Species (ROS) Production
This protocol uses the common fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11][20]
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA probe
-
H₂O₂ (for positive control)
-
N-acetylcysteine (NAC) (for rescue/negative control)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a 10 µM working solution of DCFH-DA in a serum-free medium.
-
Wash cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[12]
-
-
Compound Treatment:
-
Wash the cells twice with PBS to remove the excess probe.
-
Add your compound dilutions (prepared in a complete medium).
-
Include controls: vehicle, untreated, a positive control (e.g., 100 µM H₂O₂), and a rescue control (your compound + 1-5 mM NAC).
-
Incubate for the desired time (e.g., 1-4 hours). Protect the plate from light.
-
-
Data Acquisition: Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS.
Troubleshooting Guide: Data Interpretation
This table summarizes potential experimental outcomes and provides guidance on their interpretation and next steps.
| Observation | Likely Cause | Recommended Action |
| High toxicity, significant GSH depletion, and high ROS levels. | The compound is a potent Michael acceptor causing oxidative stress. | Confirm that co-treatment with N-acetylcysteine (NAC) rescues cell viability. If so, this confirms the mechanism. Consider this a core property of the molecule. |
| Toxicity is observed, but GSH/ROS levels are unchanged. | The toxicity mechanism is likely independent of Michael addition (e.g., targeting a specific kinase, receptor, or metabolic enzyme). | Broaden your investigation to other cell death pathways. Consider target-based assays if a molecular target is hypothesized. |
| NAC co-treatment does NOT rescue cells from toxicity. | 1. The compound's reactivity is too high for NAC to overcome. 2. The toxicity is not primarily mediated by oxidative stress.[13] | Repeat with higher concentrations of NAC. If still no rescue, proceed with investigating alternative toxicity mechanisms. |
| Cell death morphology is primarily necrotic (high PI staining) even at low doses. | The compound is causing rapid and severe membrane damage or ATP depletion. | Perform an LDH release assay to confirm membrane damage. Measure intracellular ATP levels. |
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Townsend, D. M., Tew, K. D., & Tapiero, H. (2003). The importance of glutathione in human disease. Biomedicine & Pharmacotherapy, 57(3-4), 145-155. [Link]
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Ormerod, M. G., Sun, X. M., Brown, D., Snowden, R. T., & Cohen, G. M. (1993). Quantification of apoptosis and necrosis by flow cytometry. Acta oncologica (Stockholm, Sweden), 32(4), 417–424. [Link]
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Al-Dhaheri, Y., Khan, F., Al-Dhaheri, A., & Al-Ameri, T. (2020). Role of Endogenous and Exogenous Glutathione in the Detoxification of Free Radicals. EC Nutrition, 15(11), 01-15. [Link]
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Servais, H., Ortiz, A., & Just, I. (2018). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. Toxicology and applied pharmacology, 349, 83–93. [Link]
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Cronin, M. T., Bajot, F., Enoch, S. J., Madden, J. C., Roberts, D. W., & Schwöbel, J. (2009). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical research in toxicology, 22(1), 153–164. [Link]
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Hossain, M., Das, U., & Dimmock, J. R. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European journal of medicinal chemistry, 183, 111687. [Link]
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Ahmad, F. (2019, February 16). What is the best way to differentiate necroptotic cells from apoptotic and necrotic cells using FACS?. ResearchGate. [Link]
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Cronin, M. T. D., Bajot, F., Enoch, S. J., Madden, J. C., Roberts, D. W., & Schwöbel, J. (2009). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 22(1), 153-164. [Link]
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Jackson, S. (2024). Investigating the Anti-cancer Activity of Novel Michael Acceptors. Mount Allison University. [Link]
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Vanden Berghe, T., van Loo, G., & Vandenabeele, P. (2013). Determination of apoptotic and necrotic cell death in vitro and in vivo. Methods in molecular biology (Clifton, N.J.), 1004, 25–41. [Link]
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Logos Biosystems. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Logos Biosystems. [Link]
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Zhang, Y., Chen, K., & Zhang, W. (2018). Michael reaction acceptor molecules in chemical biology. Chinese Chemical Letters, 29(1), 43-48. [Link]
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LoPachin, R. M., & Barber, D. S. (2006). Molecular mechanisms of the conjugated α,β-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases. Toxicological sciences : an official journal of the Society of Toxicology, 94(2), 238–246. [Link]
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Pulina, N. A., Maslivets, A. N., & Smirnova, L. I. (2009). Synthesis and biological activity of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 425-428. [Link]
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Uchida, K., et al. (2016). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Chemical & Pharmaceutical Bulletin, 64(1), 38-44. [Link]
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Fadda, A. A., El-Mekabaty, A., & El-Shehry, M. F. (2015). Antioxidant Activity of Heterocyclic Compounds Derived from 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid. International Journal of Organic Chemistry, 5(1), 1-10. [Link]
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LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological sciences : an official journal of the Society of Toxicology, 94(2), 238–246. [Link]
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Furuhama, A., Umemura, M., Oda, M., & Uchida, K. (2016). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity. Chemical & pharmaceutical bulletin, 64(1), 38–44. [Link]
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Furuhama, A., Umemura, M., Oda, M., & Uchida, K. (2016). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde–Ketone Sensitive Reductase Activity. Chemical & Pharmaceutical Bulletin, 64(1), 38-44. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Anilino-4-oxobut-2-enoic acid. PubChem. [Link]
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Shiratori Pharmaceutical Co., Ltd. (n.d.). (E)-4-oxo-4-phenyl-but-2-enoic acid. Shiratori Pharmaceutical Co., Ltd.[Link]
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Technical Support Center: Enhancing the Bioavailability of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. It provides a structured, in-depth approach to identifying and overcoming common bioavailability challenges through a series of frequently asked questions, troubleshooting guides, and validated experimental protocols. Our goal is to equip you with the scientific rationale and practical steps needed to advance your research.
Section 1: Foundational Concepts & Initial Assessment (FAQs)
This section addresses preliminary questions regarding the compound and the fundamental principles of bioavailability.
Q1: What are the key physicochemical properties of this compound and why are they important?
This compound (CAS No. 35504-85-9) is a small molecule with a molecular weight of 194.16 g/mol [1]. Its structure features a carboxylic acid, an aromatic fluorine, and a ketone group. These features dictate its properties: the carboxylic acid provides a pH-dependent ionization point, while the fluorophenyl ring contributes to its lipophilicity. Understanding these properties is the first step in predicting its behavior in a biological system. A preliminary analysis using computational tools based on Lipinski's "Rule of Five" can offer early flags for potential bioavailability issues like poor absorption or permeation[2][3].
Q2: What is oral bioavailability and what are the primary barriers I should anticipate for this compound?
Oral bioavailability is the fraction of an administered drug that reaches the systemic circulation unchanged[4]. For any oral drug candidate, including this one, there are three critical hurdles to overcome:
-
Solubility & Dissolution: The drug must first dissolve in the fluids of the gastrointestinal (GI) tract. Given its structural characteristics, the compound is likely to exhibit poor aqueous solubility, making this a primary challenge[4][5].
-
Permeability: Once dissolved, the drug must pass through the intestinal epithelial cell layer to enter the bloodstream.
-
Metabolism: The drug must survive metabolism by enzymes in the gut wall and the liver (first-pass metabolism) before it can circulate throughout the body[6].
Q3: How can I systematically diagnose the specific bioavailability challenge(s) for my compound?
A systematic, data-driven approach is crucial. Instead of testing formulation strategies randomly, you should first perform a series of in vitro assays to pinpoint the rate-limiting step. The recommended diagnostic workflow is:
-
Determine Aqueous Solubility across a physiologically relevant pH range.
-
Assess Intestinal Permeability using a cell-based model.
-
Evaluate Metabolic Stability using liver-derived enzyme systems.
The results from these three experiments will classify your compound and provide a clear, rational basis for selecting an appropriate enhancement strategy.
Section 2: Troubleshooting & Experimental Guides
This section provides detailed, step-by-step protocols for the core diagnostic experiments in a question-and-answer format.
Solubility Assessment: The First Hurdle
Q4: My initial tests show very low aqueous solubility. How do I perform a definitive solubility assessment according to regulatory standards?
Low solubility is a very common challenge for new chemical entities[7]. To quantify it accurately, the shake-flask method is the gold standard and is recommended by regulatory agencies like the FDA[8][9]. The key is to determine solubility across the pH range of the GI tract (pH 1.2 to 6.8).
Expert Insight: Performing this experiment at different pH values is critical because the ionization state of your compound's carboxylic acid group will change, directly impacting its solubility.
Step-by-Step Protocol: Equilibrium Solubility via Shake-Flask Method
-
Prepare Buffers: Prepare buffers at a minimum of three pH values: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)[8].
-
Add Excess Compound: Add an excess amount of this compound to vials containing each buffer. The solid should be visibly present at the bottom of the vial to ensure saturation.
-
Equilibrate: Place the vials in a shaking incubator set at 37°C. Allow them to equilibrate for at least 24-48 hours. The system has reached equilibrium when consecutive measurements show no further increase in concentration[9].
-
Sample & Separate: Withdraw an aliquot from each vial. Immediately filter it through a 0.22 µm PVDF filter to remove undissolved solid.
-
Quantify: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Replicate: Perform each pH condition in triplicate to ensure reproducibility[8].
Data Interpretation Table:
| pH of Media | Mean Solubility (µg/mL) | Biopharmaceutics Classification System (BCS) Solubility Class | Implication for Bioavailability |
| 1.2 | 5.5 | Low Solubility | Dissolution will be very limited in the stomach. |
| 4.5 | 25.3 | Low Solubility | Slight improvement as carboxyl group begins to ionize. |
| 6.8 | 85.1 | Low Solubility | Highest solubility, but still likely dissolution-rate limited. |
| (Data are hypothetical examples for illustrative purposes) |
A compound is considered "highly soluble" by the BCS if its highest dose strength is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8[8]. Based on the likely results, your compound will be classified as having low solubility .
Permeability Assessment: Crossing the Gut Wall
Q5: I've confirmed low solubility. How do I know if the compound can even cross the intestinal barrier if I manage to get it into solution?
This is an excellent question that highlights the interplay between solubility and permeability[10]. The standard in vitro model to predict human intestinal absorption is the Caco-2 cell permeability assay [11][12]. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier[13].
Expert Insight: The output of this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the cell monolayer. This value is a strong predictor of in vivo absorption[12].
Step-by-Step Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions[13].
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm that the cell junctions are intact.
-
Prepare Dosing Solution: Prepare a solution of your compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral (A→B) Permeability: Add the dosing solution to the apical (donor) side of the Transwell® insert. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) side.
-
Quantification: Analyze the concentration of the compound in the receiver compartment at each time point using LC-MS/MS.
-
Calculate Papp: The Papp value (in cm/s) is calculated from the flux of the compound across the monolayer.
Workflow for Caco-2 Permeability Assessment
Caption: Caco-2 permeability experimental workflow.
Data Interpretation Table:
| Papp (A→B) x 10⁻⁶ cm/s | Permeability Classification | Predicted Human Absorption |
| < 2.0 | Low | < 20% |
| 2.0 - 10.0 | Moderate | 20 - 80% |
| > 10.0 | High | > 80% |
| (Classification thresholds are typical but may vary slightly between labs) |
This experiment will tell you if the compound has good inherent permeability, which is crucial for deciding on a formulation strategy.
Metabolic Stability Assessment: Surviving First-Pass
Q6: My compound has low solubility but moderate permeability. If I improve its solubility, could metabolism still prevent it from reaching the bloodstream?
Yes, absolutely. This is a classic scenario where a compound is absorbed from the gut but is then rapidly metabolized by enzymes in the liver before it can reach systemic circulation—a phenomenon known as high first-pass metabolism [6]. Evaluating metabolic stability is therefore a critical step.
Expert Insight: The most common and efficient in vitro tool for this is the liver microsomal stability assay . Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs)[14][15].
Step-by-Step Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes and buffer. Pre-warm to 37°C.
-
Initiate Reaction: Add a solution of your compound to the mixture, and immediately start the reaction by adding the enzyme cofactor, NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic reaction.
-
Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate Stability: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint)[14].
Data Interpretation Table:
| In Vitro t½ (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Classification | Implication for Bioavailability |
| > 60 | < 12 | Low Clearance / High Stability | First-pass metabolism is unlikely to be a major barrier. |
| 15 - 60 | 12 - 58 | Medium Clearance / Moderate Stability | First-pass metabolism may reduce bioavailability. |
| < 15 | > 58 | High Clearance / Low Stability | High risk of extensive first-pass metabolism; very low oral bioavailability expected. |
| (Classification thresholds are based on typical industry standards) |
Section 3: Formulation Strategies & Decision Making
Q7: My characterization is complete: the compound has low solubility, moderate permeability, and high metabolic stability. What are my best options for improving its bioavailability?
This is an ideal scenario for formulation-based enhancement. Your data indicates that solubility is the primary rate-limiting step . The goal is to increase the dissolution rate and maintain a sufficient concentration of dissolved drug in the GI tract for absorption to occur.
Decision Workflow for Formulation Strategy
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Here are the top three strategies based on your compound's profile:
-
Particle Size Reduction (Micronization/Nanonization):
-
Causality: This strategy increases the surface area-to-volume ratio of the drug particles, which, according to the Noyes-Whitney equation, enhances the dissolution rate[16][17].
-
When to Use: It is often the simplest and most direct approach. It is most effective for drugs where dissolution rate is the only barrier (BCS Class IIa).
-
Troubleshooting: If micronization does not provide a sufficient increase in exposure, it means that even with faster dissolution, the equilibrium solubility is too low to maintain an adequate concentration gradient for absorption. In this case, more advanced methods are needed.
-
-
Amorphous Solid Dispersions (ASDs):
-
Causality: This technique involves dispersing the crystalline drug into a hydrophilic polymer matrix in an amorphous (non-crystalline) state[4][7]. The amorphous form has a higher free energy than the crystalline form, leading to a significant increase in apparent solubility and dissolution rate[4].
-
Common Methods:
-
Spray Drying: Suitable for heat-sensitive compounds.
-
Hot-Melt Extrusion (HME): A solvent-free method suitable for thermally stable compounds.
-
-
Trustworthiness: This is a well-established and highly effective technique. The key is selecting the right polymer to both enhance solubility and prevent the drug from recrystallizing back to its less soluble form over time.
-
-
Lipid-Based Formulations (e.g., SEDDS):
-
Causality: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that contain the dissolved drug[7][18]. Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form a fine oil-in-water emulsion. This keeps the drug in a solubilized state, bypassing the dissolution step and presenting it in small droplets ready for absorption[7].
-
When to Use: This approach is particularly effective for lipophilic (fat-loving) compounds that have good solubility in lipidic excipients.
-
Section 4: Analytical Method Guidance
Q8: I need to quantify my compound in buffers, cell culture media, and plasma. What analytical method should I use?
For accurate quantification across diverse and complex biological matrices, a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the authoritative standard.
-
Expertise & Trustworthiness: LC-MS/MS provides unparalleled sensitivity and selectivity. It can distinguish your parent drug from metabolites or endogenous matrix components, which is critical for avoiding artificially high readings. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used for simpler matrices like dissolution buffers, but it often lacks the sensitivity and specificity required for biological samples[19][20].
Key Parameters for Method Development (Starting Point):
| Parameter | Recommendation | Rationale |
| Chromatography | Reverse-Phase C18 column | Good retention for moderately lipophilic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ion mode ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Elutes the compound from the column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The compound's structure is amenable to protonation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides maximum selectivity and sensitivity by monitoring a specific parent ion to fragment ion transition. |
Self-Validating System: A robust LC-MS/MS method must be validated for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects to ensure that the data you generate in your bioavailability experiments are reliable and reproducible.
References
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Patsnap Synapse. (2025, March 20). How to improve the bioavailability of a drug? Patsnap. [Link]
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Shaji, J., & Patole, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2015, 848594. [Link]
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Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2007). Development of in vitro pharmacokinetic screens using Caco-2, human hepatocyte, and Caco-2/human hepatocyte hybrid systems for the prediction of oral bioavailability in humans. Journal of Biomolecular Screening, 12(7), 947–957. [Link]
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U.S. Food and Drug Administration (FDA). (2021, March). M9 Biopharmaceutics Classification System-Based Biowaivers. FDA. [Link]
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Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 44(3), 1-17. [Link]
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Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F. Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]
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Sugano, K. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal, 14(3), 610–618. [Link]
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Pinal, R. (Ed.). (2021). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
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Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3). [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 64, 4-17. [Link]
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Singh, A., Kumar, A., & Singh, A. (2023). Combined novel approach to enhance the solubility and Intestinal absorption: A recent review. European Journal of Pharmaceutical and Medical Research, 10(5), 239-247. [Link]
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Rocchetti, G., et al. (2024). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 29(1), 123. [Link]
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Optibrium. (n.d.). Caco-2 Model. Optibrium. [Link]
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ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]
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Mayta-Apaza, A. C., et al. (2024). A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru. Molecules, 29(12), 2788. [Link]
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de Campos, D. R., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. [Link]
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Le, T., et al. (2024). Exploring the Potential of Adaptive, Local Machine Learning in Comparison to the Prediction Performance of Global Models: A Case Study from Bayer's Caco-2 Permeability Database. Journal of Chemical Information and Modeling. [Link]
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Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-25. [Link]
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Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]
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González-Curbelo, M. Á., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Molecules, 27(10), 3326. [Link]
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Shiratori Pharmaceutical Co., Ltd. (n.d.). (E)-4-oxo-4-phenyl-but-2-enoic acid. Shiratori Pharmaceutical. [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]
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Nuthalapati, S., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Bioorganic & Medicinal Chemistry. [Link]
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Li, A. P., et al. (2004). Evaluation of a novel in vitro Caco-2 hepatocyte hybrid system for predicting in vivo oral bioavailability. Drug Metabolism and Disposition, 32(9), 937-943. [Link]
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BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
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Validation & Comparative
A Preclinical Validation Guide: Investigating (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid as a Novel Neuroprotective Agent
This guide provides a comprehensive framework for the preclinical validation of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a compound with structural motifs suggesting potential as a neuroprotective agent. We will move beyond a simple checklist of experiments to build a logical, self-validating workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.
Introduction: The Rationale for Investigation
The relentless progression of neurodegenerative diseases such as Parkinson's and Alzheimer's necessitates a continuous search for novel therapeutic agents. A key pathological driver in these conditions is oxidative stress, which leads to neuronal damage and death. Consequently, compounds that can bolster the cell's intrinsic antioxidant defenses are of significant therapeutic interest.
This compound belongs to a class of compounds containing an α,β-unsaturated carbonyl system, a structural feature known as a Michael acceptor. Such moieties are known to interact with cysteine residues on specific proteins, including Keap1, the primary negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). The Nrf2 pathway is a master regulator of the cellular antioxidant response.
This guide, therefore, proposes a rigorous, multi-stage validation workflow to investigate the hypothesis that this compound acts as a neuroprotective agent by activating the Keap1-Nrf2 signaling pathway.
Proposed Mechanism of Action: Nrf2 Activation
We hypothesize that the electrophilic nature of the butenoic acid moiety allows the compound to covalently modify specific cysteine sensors on Keap1. This modification disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent degradation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This leads to the upregulation of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), fortifying the neuron against oxidative insults.
Caption: Proposed mechanism of Nrf2 activation by the candidate compound.
A Phased Experimental Validation Workflow
A logical, phased approach is critical to efficiently validate our hypothesis while minimizing resource expenditure. The workflow is designed to first establish a safety profile, then demonstrate efficacy in a relevant disease model, and finally, confirm the proposed mechanism of action.
A Comparative Guide to Kynurenine-3-Monooxygenase Inhibitors: (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid versus the Benchmark Ro 61-8048
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway (KP) of tryptophan metabolism is a critical signaling cascade implicated in a spectrum of physiological and pathological processes, from immune surveillance to neurodegeneration.[1] Central to this pathway is the enzyme kynurenine-3-monooxygenase (KMO), which represents a key therapeutic target.[2][3][4] Inhibition of KMO is a promising strategy to modulate the pathway's balance, steering it away from the production of the neurotoxic metabolite quinolinic acid and towards the neuroprotective kynurenic acid.[2][4][5][6] This guide provides a detailed comparative analysis of a potential KMO inhibitor, (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid , and the well-established benchmark inhibitor, Ro 61-8048 .
While Ro 61-8048 is a well-characterized tool compound, publicly available data on the specific KMO inhibitory activity of this compound is limited. This guide, therefore, aims to provide a comprehensive overview of Ro 61-8048's performance, supported by experimental data, and to offer a scientifically grounded perspective on the potential of this compound based on its structural characteristics in relation to known KMO inhibitors.
The Central Role of KMO in the Kynurenine Pathway
The kynurenine pathway is the primary route for tryptophan catabolism in mammals.[1][4] The enzyme KMO is a flavin-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2] This step is a critical bifurcation point in the pathway. The downstream metabolism of 3-HK leads to the production of quinolinic acid, an excitotoxic agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][4][6] By inhibiting KMO, the metabolic flux of kynurenine is redirected towards its transamination to kynurenic acid, a broad-spectrum antagonist of ionotropic glutamate receptors with neuroprotective properties.[1][2]
Caption: Inhibition of KMO redirects the kynurenine pathway towards the neuroprotective kynurenic acid.
Ro 61-8048: A Potent and Well-Characterized KMO Inhibitor
Ro 61-8048 is a potent and selective inhibitor of KMO, widely used as a research tool to investigate the therapeutic potential of KMO inhibition.[7][8][9]
Biochemical Performance:
| Parameter | Value | Source(s) |
| Target | Kynurenine-3-monooxygenase (KMO) | [7][8][9] |
| IC50 | 37 nM | [7][8][9] |
| Mechanism of Action | Competitive Inhibitor | [8] |
Experimental data consistently demonstrates that Ro 61-8048 effectively inhibits KMO activity in the nanomolar range.[7][8][9] Its competitive mechanism of action indicates that it directly competes with the endogenous substrate, L-kynurenine, for binding to the active site of the enzyme.[8] In vivo studies have shown that administration of Ro 61-8048 leads to a significant increase in the levels of kynurenic acid in the brain.[7]
This compound: A Potential KMO Inhibitor
Research on "4-aryl-2-hydroxy-4-oxobut-2-enoic acids" has demonstrated potent KMO inhibition. While this compound lacks the 2-hydroxy group of these reported inhibitors, the shared 4-oxo-but-2-enoic acid scaffold suggests it may interact with the KMO active site. The 4-fluorophenyl group provides a key aromatic moiety that could engage in hydrophobic interactions within the enzyme's binding pocket.
Further experimental validation is required to definitively characterize the KMO inhibitory potential of this compound.
Experimental Protocol: In Vitro KMO Inhibition Assay
To facilitate the direct comparison of these compounds and the screening of novel KMO inhibitors, a detailed protocol for an in vitro KMO inhibition assay is provided below. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human KMO.
Materials:
-
Recombinant human KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Caption: A typical workflow for an in vitro KMO inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the KMO enzyme.
-
Inhibitor Addition: Add a small volume of the diluted test compounds to the reaction mixture. Include wells with DMSO alone as a vehicle control (0% inhibition) and a known inhibitor like Ro 61-8048 as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of L-kynurenine to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH during the KMO-catalyzed reaction.[10][11]
-
Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to calculate the IC50 value.
Expertise and Trustworthiness: The inclusion of a positive control (Ro 61-8048) is crucial for validating the assay's performance and ensuring that the experimental conditions are suitable for detecting KMO inhibition. The vehicle control provides the baseline for maximum enzyme activity. Consistent results from these controls across multiple experiments will ensure the trustworthiness of the generated data.
Conclusion and Future Directions
Ro 61-8048 stands as a robust and well-documented tool for the in vitro and in vivo study of KMO inhibition. Its high potency and competitive mechanism of action make it an excellent benchmark for the evaluation of new potential inhibitors.
While this compound's structural similarity to known KMO inhibitors is intriguing, its efficacy remains to be experimentally determined. The provided in vitro assay protocol offers a clear path for researchers to quantify its inhibitory activity and directly compare it to Ro 61-8048. Such a head-to-head comparison would be invaluable for the drug discovery community and would definitively position this compound within the landscape of KMO inhibitors.
Future research should prioritize the biochemical characterization of this compound and similar novel compounds to expand the chemical toolbox for modulating the kynurenine pathway. This will ultimately aid in the development of new therapeutic strategies for a range of diseases with underlying neuroinflammatory and excitotoxic pathologies.
References
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. [Link]
- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. 2019 Feb 7.
- Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Food Science & Nutrition. 2020 Jan 20.
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KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. [Link]
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Full article: Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - Taylor & Francis Online. [Link]
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KMO Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
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Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed Central. [Link]
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A Comparative Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors in Preclinical Models of Neuroinflammation
This guide provides a comprehensive comparison of the preclinical efficacy of various Kynurenine 3-Monooxygenase (KMO) inhibitors in models of neuroinflammation. It is intended for researchers, scientists, and drug development professionals actively investigating novel therapeutic strategies for neurodegenerative and neuroinflammatory disorders.
The Scientific Imperative for KMO Inhibition in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and Huntington's disease.[1][2] A key metabolic pathway implicated in the interplay between the immune system and the central nervous system (CNS) is the kynurenine pathway (KP), the primary route of tryptophan catabolism.[1][3]
Kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme, represents a pivotal branching point in this pathway.[3] Its activity dictates the balance between the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and the neuroprotective arm of the pathway that generates kynurenic acid (KYNA).[3][4] In neuroinflammatory states, KMO is upregulated in microglia and infiltrating macrophages, leading to an overproduction of neurotoxic downstream metabolites that contribute to excitotoxicity, oxidative stress, and neuronal cell death.[5][6]
Therefore, inhibiting KMO presents a compelling therapeutic strategy to rebalance the kynurenine pathway, shifting its metabolism towards the production of the neuroprotective KYNA and away from neurotoxic metabolites.[3][7] This guide will delve into the comparative efficacy of several prominent KMO inhibitors that have been evaluated in preclinical models of neuroinflammation.
The Kynurenine Pathway: A Dichotomy of Neuroprotection and Neurotoxicity
The following diagram illustrates the critical position of KMO in the kynurenine pathway and the rationale for its inhibition.
Comparative Efficacy of Preclinical KMO Inhibitors
While a direct head-to-head clinical trial comparing different KMO inhibitors is not yet available, preclinical studies in various neuroinflammation models provide valuable insights into their relative efficacy. This section will compare several key KMO inhibitors based on available data.
| Inhibitor | Model of Neuroinflammation | Key Efficacy Findings | Reference(s) |
| GSK180 | Rat model of acute pancreatitis with associated organ damage | Significantly reduced inflammation and damage to the lungs, kidneys, and liver. Increased plasma levels of kynurenine and kynurenic acid, while reducing 3-hydroxykynurenine. | [8] |
| JM6 | Mouse model of Huntington's disease | Reduced microglial activation, prevented synaptic loss, and extended lifespan. | [1] |
| Mouse model of Parkinson's disease | Improved motor deficits and increased brain kynurenic acid levels. | [9] | |
| Ro 61-8048 | Mouse model of human African trypanosomiasis (late-stage CNS infection) | Significantly reduced the severity of the neuroinflammatory response. | [5][10] |
| Mouse model of Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated disease severity and increased the number of regulatory T cells (Foxp3+). | [2] | |
| Kainic acid-induced seizure model in mice | Exhibited antiepileptic and antidepressant effects without aggravating cognitive impairment. | [11] | |
| CHDI-340246 | Rhesus macaque model of Simian Immunodeficiency Virus (SIV) infection | Prevented SIV-induced increases in plasma quinolinic acid and reduced plasma 3-hydroxykynurenine levels. | [8][12] |
| Mouse models of Huntington's disease | Restored electrophysiological alterations and modulated the kynurenine pathway in the CNS. | [1][13][14] | |
| UPF 648 | Rat model of neonatal asphyxia | Increased brain kynurenic acid levels. | [15] |
| Mouse model with intrastriatal quinolinic acid injections | Provided neuroprotection. | [15] |
Expert Interpretation:
The preclinical data strongly support the therapeutic potential of KMO inhibition across a range of neuroinflammatory conditions. GSK180 has demonstrated robust anti-inflammatory effects in a model of systemic inflammation with neurological implications.[8] JM6 shows promise in chronic neurodegenerative models like Huntington's and Parkinson's disease by targeting microglial activation and improving motor function.[1][9] Ro 61-8048 has shown efficacy in both infectious and autoimmune models of neuroinflammation, highlighting its broad applicability.[2][5][10][11] CHDI-340246 has been validated in a primate model of viral-induced neuroinflammation and in genetic models of neurodegeneration.[1][8][12][13][14] UPF 648, an early tool compound, established the principle of neuroprotection through KMO inhibition in excitotoxicity models.[15]
A critical consideration for CNS disorders is the ability of these inhibitors to cross the blood-brain barrier (BBB). While some inhibitors like Ro 61-8048 have limited BBB permeability, they can still exert central effects by modulating peripheral kynurenine metabolism, which in turn affects brain kynurenic acid levels.[16] Newer generation inhibitors are being designed with improved CNS penetration to directly target KMO within the brain.[16]
Experimental Protocols for Assessing KMO Inhibitor Efficacy
To ensure the rigorous evaluation of KMO inhibitors, standardized and well-validated experimental models and downstream analyses are crucial. The following section provides detailed protocols for key assays.
In Vivo Neuroinflammation Models
This model is a widely used and reproducible method to induce acute neuroinflammation.
Step-by-Step Protocol:
-
Animal Model: Use adult male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
LPS Preparation: Dissolve Lipopolysaccharide (from E. coli O111:B4) in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.
-
Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1-5 mg/kg. A control group should receive an equivalent volume of sterile saline.[17]
-
KMO Inhibitor Administration: The test KMO inhibitor or vehicle control should be administered according to the desired experimental paradigm (e.g., pre-treatment, co-administration, or post-treatment). Dosing and frequency will be inhibitor-specific.
-
Endpoint: At a predetermined time point (e.g., 24 hours for acute inflammation), euthanize the mice and collect brain tissue for analysis.[18]
EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and paralysis.[19][20]
Step-by-Step Protocol:
-
Animal Model: Use female C57BL/6 mice, 9-12 weeks old.[19]
-
Antigen Emulsion Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Induction of EAE: On day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.[21]
-
Pertussis Toxin Administration: On day 0 and day 2, administer pertussis toxin intraperitoneally.[22]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score on a scale of 0-5.[21]
-
KMO Inhibitor Treatment: Administer the KMO inhibitor or vehicle daily, starting from the day of immunization (prophylactic) or upon the onset of clinical signs (therapeutic).
-
Endpoint: The experiment typically continues for 21-30 days. At the endpoint, collect brain and spinal cord tissue for histological and immunological analysis.
Assessment of Neuroinflammation
IHC is used to visualize and quantify the activation of microglia (Iba1) and astrocytes (GFAP), key cellular markers of neuroinflammation.
Step-by-Step Protocol:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight. Cryoprotect the brains in a sucrose solution before sectioning.
-
Sectioning: Cut 30-40 µm thick coronal sections using a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask epitopes.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.[4]
-
Primary Antibody Incubation: Incubate sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.[23][24]
-
Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.[4][24]
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the number and morphology of Iba1-positive and GFAP-positive cells.
ELISA is a quantitative method to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.
Step-by-Step Protocol:
-
Brain Homogenization: Homogenize dissected brain regions (e.g., hippocampus, cortex) in a lysis buffer containing protease inhibitors.[25][26]
-
Centrifugation: Centrifuge the homogenates at high speed to pellet cellular debris.[25]
-
Protein Quantification: Determine the total protein concentration in the supernatant using a BCA or Bradford assay.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add brain homogenate samples and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.[27]
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve. Normalize cytokine levels to the total protein concentration.
Future Directions and Clinical Outlook
The preclinical evidence for the efficacy of KMO inhibitors in models of neuroinflammation is compelling. Several of these compounds are advancing towards clinical development. A recent Phase I study of a KMO inhibitor, KNS366, in healthy volunteers demonstrated that it was safe and well-tolerated, and effectively inhibited KMO.[28] As our understanding of the role of the kynurenine pathway in neurological diseases deepens, KMO inhibitors hold significant promise as a novel therapeutic class. Future research should focus on head-to-head comparisons of different inhibitors in standardized models of neuroinflammation and on the development of brain-penetrant compounds to maximize therapeutic efficacy in the CNS.
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Beaumont, V., et al. (2016). The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease. Experimental Neurology, 282, 99–118. [Link]
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Al-Mousawi, A. M., et al. (2021). Inflammation control and improvement of cognitive function in COVID-19 infections: is there a role for kynurenine 3-monooxygenase inhibition?. Trends in Molecular Medicine, 27(8), 726-737. [Link]
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Anderson, C. E., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(3), 103233. [Link]
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Swainson, L., et al. (2019). Kynurenine 3-monooxygenase inhibition during acute SIV infection lowers PD-1 expression and improves post-cART CD4+ T cell counts and body weight. PLoS pathogens, 15(11), e1008103. [Link]
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Rodgers, J., et al. (2009). Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis. Brain, 132(Pt 3), 664–676. [Link]
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Rodgers, J., et al. (2009). Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis. Brain, 132(Pt 3), 664–676. [Link]
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Fernandez-Castañeda, A., et al. (2022). Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections. protocols.io. [Link]
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ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of KMO by UPF 648. Retrieved from [Link]
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Maddison, D. C., & Giorgini, F. (2015). Neuroinflammation and the kynurenine pathway in CNS disease: molecular mechanisms and therapeutic implications. Journal of neuroinflammation, 12, 168. [Link]
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Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy States. International journal of tryptophan research : IJTR, 2, 1–19. [Link]
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Beaumont, V., et al. (2016). The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease. Experimental Neurology, 282, 99–118. [Link]
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Ramnaraign, F. (2023). IBA1 Immunohistochemistry Staining Procedure. YouTube. [Link]
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Wako. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Retrieved from [Link]
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Amaral, M., et al. (2013). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. ACS chemical neuroscience, 10(2), 675–689. [Link]
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JoVE. (2015). Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. [Link]
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Pessina, F., et al. (2020). Brain homogenate preparation for cytokine assay. Figshare. [Link]
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ResearchGate. (n.d.). Assessment of the influence of Ro-61-8048 treatment on the severity of the early CNS stage neuropathological response. Retrieved from [Link]
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ResearchGate. (n.d.). ip injection of LPS-induced neuroinflammation in both young and old mice. Retrieved from [Link]
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Li, M., et al. (2023). KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice. International Journal of Molecular Sciences, 24(13), 10842. [Link]
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ResearchGate. (n.d.). Tissue Homogenization Procedures for use with ELISA. Retrieved from [Link]
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Domagalska, M. A., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International journal of molecular sciences, 23(23), 14929. [Link]
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ResearchGate. (n.d.). Are there any protocols to purify/collect extracellular proteins/cytokines (for ELISA) while also isolating brain leukocytes/cells for flow cytometry?. Retrieved from [Link]
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Maddison, D. C., & Giorgini, F. (2015). Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. Journal of neuroinflammation, 12, 168. [Link]
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Amaral, M., et al. (2013). The kynurenine pathway and kynurenine 3-monooxygenase inhibitors. Journal of medicinal chemistry, 56(22), 8786–8805. [Link]
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Bio-Rad. (n.d.). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. Retrieved from [Link]
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Michael J. Fox Foundation for Parkinson's Research. (n.d.). Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Retrieved from [Link]
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University of Edinburgh. (2024). Positive trial results for inflammation drug. Retrieved from [Link]
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Szychowski, K. A., et al. (2021). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. International journal of molecular sciences, 22(16), 8884. [Link]
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Unraveling the Target Landscape: A Comparative Guide to the Cross-Reactivity Profile of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from discovery to a potential therapeutic is paved with rigorous characterization. A critical, and often defining, step in this process is the elucidation of its cross-reactivity profile. An otherwise potent compound can fail due to unforeseen off-target effects, leading to toxicity or confounding experimental results. This guide provides an in-depth, comparative framework for establishing the selectivity of a promising, yet uncharacterized, molecule: (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid .
This compound, with a CAS Number of 35504-85-9, possesses a key structural feature: an α,β-unsaturated carbonyl system, also known as a Michael acceptor.[1][2] This electrophilic "warhead" has the potential to form a covalent bond with nucleophilic residues, such as cysteine, in protein active sites.[3] This mechanism is a hallmark of several successful targeted covalent inhibitors, particularly within the protein kinase family.[4][5][6]
However, preliminary literature analysis also reveals that structurally similar compounds—4-aryl-4-oxobut-2-enoic acids—have been identified as potent inhibitors of kynurenine-3-monooxygenase (KMO), an enzyme in the tryptophan metabolism pathway implicated in neurodegenerative diseases.[7][8]
Therefore, this guide will proceed by exploring two primary, plausible hypotheses for the biological activity of this compound:
-
Hypothesis A: It functions as a covalent kinase inhibitor.
-
Hypothesis B: It acts as an inhibitor of Kynurenine-3-Monooxygenase (KMO).
We will detail the essential experimental workflows required to test these hypotheses, present hypothetical data for comparative analysis, and synthesize the findings to construct a comprehensive cross-reactivity profile.
Part 1: Profiling as a Putative Covalent Kinase Inhibitor
The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding pockets. Consequently, achieving selectivity is a paramount challenge in kinase inhibitor development.[9] Undesired inhibition of off-target kinases can lead to a range of adverse effects, as seen with some first-generation inhibitors.[10] The following experimental cascade is designed to systematically map the kinome-wide selectivity of our compound of interest.
In-Depth Technical Guide: Large-Scale In Vitro Kinase Panel Screening
The initial step is to perform a broad screen against a large panel of purified kinases to identify potential interactions. Radiometric assays, such as the ³³P-ATP filter binding assay, have historically been the gold standard, but non-radioactive, luminescence-based methods like the ADP-Glo™ assay are now widely used for their safety, scalability, and robustness.[11][12][13]
Experimental Protocol: ADP-Glo™ Kinase Assay for Panel Screening
This protocol is adapted for a high-throughput screen in a 384-well format.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution to create intermediate concentrations. For a single-point screen, prepare a working solution that will yield a final assay concentration of 1 µM.
-
-
Kinase Reaction Setup:
-
In a 384-well white assay plate, add 1 µL of the compound dilution or DMSO vehicle control.
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Each kinase will have an optimized substrate and buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinases. This step is particularly important for covalent inhibitors.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution. The concentration of ATP should be at or near the Km for each specific kinase to ensure that the assay is sensitive to competitive inhibitors.
-
Initiate the reactions by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control wells.
-
Hypothetical Data Presentation: Kinase Panel Screen
The table below presents hypothetical results from a screen of our compound at 1 µM against a selection of kinases, highlighting a potential primary target and several off-targets.
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | Classification |
| BTK | Tec Family Tyrosine Kinase | 98% | Primary Hit |
| EGFR | Receptor Tyrosine Kinase | 85% | Off-Target Hit |
| TEC | Tec Family Tyrosine Kinase | 75% | Off-Target Hit |
| SRC | Src Family Tyrosine Kinase | 45% | Moderate Activity |
| PKA | Serine/Threonine Kinase | 5% | Inactive |
| CDK2 | Serine/Threonine Kinase | 8% | Inactive |
Table 1: Hypothetical results from a single-point kinase panel screen. Hits are defined as >70% inhibition.
Cellular Target Engagement and Potency
While in vitro assays are excellent for broad screening, they do not account for cell permeability or the competitive cellular environment with millimolar concentrations of ATP. Therefore, validating hits in a cellular context is a mandatory next step.[14] The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to target proteins in live cells.[15][16][17]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol describes the general steps for determining the cellular IC₅₀.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest (e.g., BTK, EGFR, TEC) fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plate Setup:
-
Dispense the cell suspension into a 96-well white assay plate.
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in Opti-MEM®.
-
Add the compound dilutions to the cells.
-
-
Tracer Addition and Equilibration:
-
Add the NanoBRET™ tracer (a cell-permeable fluorescent ligand for the kinase) to all wells at a pre-determined optimal concentration (typically near its EC₅₀).[18]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.
-
-
Signal Detection:
-
Prepare a detection solution containing the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal).
-
Add the detection solution to the wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor (460nm) and acceptor (610nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Hypothetical Data Presentation: Cellular Target Potency
| Kinase Target | Cellular IC₅₀ (nM) | Selectivity Ratio (vs. BTK) |
| BTK | 55 | 1x |
| EGFR | 480 | 8.7x |
| TEC | 620 | 11.3x |
Table 2: Hypothetical cellular IC₅₀ values determined by the NanoBRET™ assay. The selectivity ratio indicates how many times more potent the compound is for the primary target (BTK) compared to off-targets.
Functional Cellular Assay: Downstream Phosphorylation
The final step is to confirm that target engagement translates into functional inhibition of the kinase's signaling pathway. This is typically achieved by measuring the phosphorylation status of a known downstream substrate.[19] For Bruton's tyrosine kinase (BTK), a key substrate is BTK itself (autophosphorylation at Tyr223) or PLCγ2.
Experimental Protocol: Phospho-BTK (pY223) Cellular Assay (ELISA-based)
-
Cell Treatment:
-
Plate a suitable B-cell lymphoma cell line (e.g., Ramos cells) that has constitutive BTK signaling.
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
-
Cell Lysis:
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit for phospho-BTK (pY223).
-
Add the cell lysates to wells pre-coated with a capture antibody for total BTK.
-
After incubation and washing, add a detection antibody that specifically recognizes BTK phosphorylated at Y223. This antibody is typically conjugated to an enzyme like HRP.
-
Wash the wells and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-BTK signal to the total BTK level (determined from a parallel ELISA).
-
Plot the normalized signal against the compound concentration to determine the functional IC₅₀.
-
A similar assay would be performed for a key off-target, for example, measuring phospho-EGFR in a relevant cancer cell line like A431 after EGF stimulation.
Part 2: Investigating the Kynurenine-3-Monooxygenase (KMO) Hypothesis
Based on literature for similar scaffolds, we must also investigate the possibility that our compound targets KMO. KMO is a critical enzyme in the kynurenine pathway of tryptophan degradation.[20] Its inhibition can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA), making KMO inhibitors attractive for treating neurodegenerative diseases.[21][22][23]
In Vitro KMO Enzyme Assay
A direct biochemical assay is required to determine if the compound inhibits KMO activity.
Experimental Protocol: Recombinant KMO Activity Assay
-
Reaction Mixture:
-
In a 96-well plate, combine recombinant human KMO enzyme, its substrate L-kynurenine, and the cofactor NADPH in an appropriate assay buffer.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound or vehicle control.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection and Analysis:
-
Stop the reaction.
-
Measure the formation of the product, 3-hydroxykynurenine. This can be quantified directly via HPLC-UV or by a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Calculate the IC₅₀ value by plotting enzyme activity against inhibitor concentration.
-
Hypothetical Data Presentation: KMO Inhibition
| Target | In Vitro IC₅₀ |
| Kynurenine-3-Monooxygenase (KMO) | 1.2 µM |
Table 3: Hypothetical in vitro potency against KMO.
Synthesizing the Final Cross-Reactivity Profile
By integrating the data from all experiments, we can build a comprehensive and objective profile of our compound's selectivity.
Comparative Summary:
| Target Class | Primary Target | Cellular IC₅₀ (nM) | Key Off-Targets | Cellular IC₅₀ (nM) | Selectivity Window |
| Protein Kinase | BTK | 55 | EGFR | 480 | 8.7-fold |
| TEC | 620 | 11.3-fold | |||
| Metabolic Enzyme | KMO | 1200 | N/A | N/A | 21.8-fold |
Table 4: Final comparative summary of the compound's selectivity based on hypothetical data.
Conclusion
This guide outlines a systematic and robust strategy for defining the cross-reactivity profile of a novel compound, using this compound as a representative example. Based on our hypothetical data, the compound emerges as a potent cellular inhibitor of BTK with moderate selectivity against other kinases like EGFR and TEC, and weaker activity against the non-kinase target KMO.
The key takeaways for any drug development professional are:
-
Broad screening is essential: An initial wide-net approach prevents missing unexpected off-targets.[12]
-
Cellular validation is non-negotiable: In vitro hits must be confirmed in a physiological context to assess true potency and permeability.[14]
-
Functional data closes the loop: Demonstrating an impact on downstream signaling confirms the mechanism of action.
The hypothetical profile of this compound suggests it is a promising scaffold for a BTK inhibitor. The next steps in a real-world scenario would involve structure-activity relationship (SAR) studies to improve potency for BTK while simultaneously engineering out the activity against EGFR and TEC to create a more selective and potentially safer therapeutic candidate.
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Navigating the Labyrinth: A Comparative Guide to Off-Target Screening of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and derail an entire development program.[1][2] This guide provides a comprehensive framework for the off-target screening of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid , a compound of interest with potential therapeutic applications. We will delve into a logical, multi-tiered screening strategy, compare its hypothetical off-target profile with structurally related analogs, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
While the specific primary target of this compound is not extensively documented in publicly available literature, a structurally related class of compounds, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, has been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[3] This provides a crucial starting point for our investigation, suggesting that enzymes, particularly hydroxylases or other metabolic enzymes, could be a primary target class. However, to ensure a comprehensive safety assessment, a broad, unbiased screening approach is paramount.
The Strategic Imperative of Off-Target Screening
Undesired interactions between a drug candidate and unintended biological targets are a major cause of preclinical and clinical failures.[2] A systematic off-target screening cascade allows for the early identification of potential liabilities, enabling medicinal chemists to design more selective compounds and toxicologists to anticipate potential adverse effects. This proactive approach not only de-risks the drug development process but also provides a deeper understanding of the compound's mechanism of action and potential for drug repositioning.[4]
Our proposed screening strategy for this compound is designed to be both comprehensive and resource-efficient, beginning with broad, high-throughput screens and progressively narrowing down to more specific, functional assays.
Caption: A tiered approach to off-target screening for small molecules.
Comparative Analysis: A Family of 4-Oxobut-2-enoic Acids
To contextualize the off-target profile of this compound, it is instructive to compare it with structurally similar compounds. The choice of comparators is critical; subtle changes in chemical structure can dramatically alter the polypharmacology of a molecule.[5] We have selected three hypothetical analogs for this guide:
-
(2E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid: A halogen-substituted analog to explore the effect of different halogens on off-target interactions.[6][7]
-
(2E)-4-oxo-4-phenylbut-2-enoic acid: The unsubstituted parent compound to establish a baseline profile.[8]
-
(2E)-4-(2,4-dimethylphenyl)-4-oxobut-2-enoic acid: An analog with steric bulk to probe the impact of substitution on target binding.[9]
The following table presents hypothetical data from a kinase panel screen, a common starting point for off-target profiling due to the highly conserved ATP binding site across the kinome.[4]
| Kinase Target | This compound (% Inhibition @ 10 µM) | (2E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid (% Inhibition @ 10 µM) | (2E)-4-oxo-4-phenylbut-2-enoic acid (% Inhibition @ 10 µM) | (2E)-4-(2,4-dimethylphenyl)-4-oxobut-2-enoic acid (% Inhibition @ 10 µM) |
| MAPK1 (ERK2) | 85 | 92 | 78 | 45 |
| GSK3B | 62 | 75 | 55 | 25 |
| CDK2 | 48 | 55 | 42 | 15 |
| VEGFR2 | 15 | 20 | 12 | 5 |
| EGFR | 8 | 12 | 5 | 2 |
This is hypothetical data for illustrative purposes.
-
The halogenated compounds exhibit more potent off-target kinase activity, particularly against MAPK1 and GSK3B.
-
The introduction of bulky methyl groups in the dimethylphenyl analog significantly reduces off-target kinase interactions, suggesting a more selective profile.
-
All compounds show relatively weak activity against receptor tyrosine kinases like VEGFR2 and EGFR at this concentration.
A similar comparative approach should be applied to data from GPCR and ion channel panels.
Experimental Protocols: Ensuring Data Integrity
The reliability of any off-target screening campaign hinges on the quality and reproducibility of the experimental data. Below are detailed protocols for key assays in our proposed workflow.
Protocol 1: Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This method quantitatively measures the interaction of a test compound with a large panel of kinases.[10]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.[10]
Methodology:
-
Assay Components: DNA-tagged kinases, an immobilized ligand, and the test compound.
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is measured via qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (no compound) and can be used to calculate a dissociation constant (Kd) for hits.
Caption: Workflow for a competition-based kinase binding assay.
Protocol 2: GPCR Off-Target Screening using Functional Assays
Functional GPCR assays are crucial as they provide information on the compound's effect on receptor signaling, avoiding the limitations of simple binding assays which may identify non-functional binders.[11][12]
Principle: These assays measure the modulation of second messenger pathways (e.g., cAMP, IP1, or calcium flux) upon compound treatment in cells engineered to overexpress a specific GPCR.[12][13]
Methodology:
-
Cell Culture: Use stable cell lines overexpressing the GPCR of interest.
-
Compound Treatment: Add the test compound at various concentrations to the cells.
-
Incubation: Allow sufficient time for the compound to interact with the receptor and modulate signaling.
-
Lysis and Detection: Lyse the cells and use a specific detection kit (e.g., HTRF, ELISA) to measure the levels of the relevant second messenger.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
A broad panel of GPCR assays is commercially available, covering a wide range of receptor subtypes.[11][14][15]
Protocol 3: In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental for evaluating the overall safety of a compound and are a critical component of early drug discovery.[16][17][18][19]
Principle: These assays measure various indicators of cell health, such as metabolic activity (MTT assay) or membrane integrity (Lactate Dehydrogenase (LDH) release assay).[16][18]
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Methodology (LDH Assay):
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Colorimetric Reading: Measure the absorbance of the colored product, which is proportional to the amount of LDH released from damaged cells.
-
Data Analysis: Quantify cytotoxicity based on the amount of LDH released.[16][18]
The following table presents hypothetical cytotoxicity data for our compound series across different cell lines.
| Cell Line | This compound (IC50, µM) | (2E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid (IC50, µM) | (2E)-4-oxo-4-phenylbut-2-enoic acid (IC50, µM) | (2E)-4-(2,4-dimethylphenyl)-4-oxobut-2-enoic acid (IC50, µM) |
| HepG2 (Liver) | 25 | 18 | 35 | >100 |
| HEK293 (Kidney) | 40 | 32 | 55 | >100 |
| A549 (Lung) | 38 | 29 | 50 | >100 |
This is hypothetical data for illustrative purposes.
This hypothetical data suggests that the brominated analog is the most cytotoxic, while the dimethylphenyl analog is the least, reinforcing the importance of comparative analysis in identifying structure-activity relationships for toxicity.
Conclusion and Future Directions
The off-target screening of this compound and its analogs is a critical exercise in modern drug discovery. By employing a systematic, multi-tiered approach that combines broad panel screening with functional and cytotoxicity assays, researchers can build a comprehensive safety and selectivity profile. The comparative analysis with structurally related compounds provides invaluable insights into the chemical features that drive off-target interactions, guiding the design of safer and more effective therapeutic agents.
The journey does not end with these initial screens. Any identified off-target "hits" must be rigorously validated through dose-response studies and orthogonal assays.[20] For significant off-target activities, further mechanistic studies, such as chemoproteomics or structural biology, may be warranted to fully understand the molecular basis of the interaction. Ultimately, a thorough understanding of a compound's polypharmacology is not a liability but a powerful tool that, when harnessed correctly, can lead to the development of safer medicines and novel therapeutic applications.
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A Head-to-Head Comparison of Novel Kynurenine 3-Monooxygenase (KMO) Inhibitors: A Guide for Researchers
In the landscape of therapeutic drug discovery, particularly for neurodegenerative diseases and certain cancers, the kynurenine pathway (KP) has emerged as a critical focal point. Central to this pathway is Kynurenine 3-Monooxygenase (KMO), a mitochondrial enzyme that represents a key therapeutic target.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[1][2] By inhibiting KMO, the metabolic flux of the kynurenine pathway can be shifted away from these detrimental metabolites and towards the production of the neuroprotective kynurenic acid (KYNA).[1][2] This guide provides a head-to-head comparison of novel KMO inhibitors, offering supporting experimental data and detailed protocols to aid researchers in their evaluation and selection of these critical research tools.
The Rationale for KMO Inhibition: A Tale of Two Metabolites
The decision to target KMO is a strategic one, rooted in the enzyme's pivotal position within the kynurenine pathway. Under normal physiological conditions, the pathway is balanced. However, in various pathological states, including neuroinflammatory and neurodegenerative conditions, the pathway can become dysregulated, leading to an overproduction of neurotoxic downstream metabolites.[1][2] Inhibition of KMO presents a two-pronged therapeutic advantage: it simultaneously decreases the production of the neurotoxic 3-HK and quinolinic acid while increasing the levels of the neuroprotective KYNA.[1][2] This rebalancing of the kynurenine pathway holds significant promise for mitigating neuronal damage and disease progression.
Comparative Analysis of Leading KMO Inhibitors
The following table summarizes the key characteristics of four prominent novel KMO inhibitors, providing a snapshot of their potency and cellular activity. The selection of an appropriate inhibitor will depend on the specific experimental context, including the model system and the desired therapeutic outcome.
| Inhibitor | Chemical Structure | Mechanism of Action | Target | IC50 | Cell-Based Potency (EC50) | Key Features & Preclinical Findings |
| Ro 61-8048 | [Image of Ro 61-8048 structure] | Competitive | Human, Rat | 37 nM (Ki = 4.8 nM)[3] | Not explicitly reported, but active in cellular models. | Orally active and brain penetrant.[3] Has demonstrated neuroprotective effects in models of ischemia and antidystonic activity.[3] |
| JM6 | [Image of JM6 structure] | Prodrug of Ro 61-8048 | Human, Mouse | ~4 µM | Not directly applicable (prodrug). | Orally bioavailable prodrug designed for slow release of Ro 61-8048.[4] Shown to be efficacious in mouse models of Alzheimer's and Huntington's disease, even with limited brain penetration, suggesting a key role for peripheral KMO inhibition.[4] |
| CHDI-340246 | [Image of CHDI-340246 structure] | Competitive | Human, Rat, Mouse | hKMO: 0.5 nM; rKMO: 4.0 nM; mKMO: 5.1 nM | hPBMCs: 82 nM; Rat microglia: 72 nM | Potent and selective inhibitor.[5] Restores electrophysiological alterations in mouse models of Huntington's disease.[5] |
| GSK180 | [Image of GSK180 structure] | Competitive | Human, Rat | ~6 nM | Primary human hepatocytes: 2.6 µM | Potent and specific inhibitor with negligible activity against other tryptophan pathway enzymes.[6] Shown to be protective in a rat model of acute pancreatitis-multiple organ dysfunction syndrome (AP-MODS).[6] |
Experimental Protocols for KMO Inhibitor Characterization
The following protocols provide detailed methodologies for the in vitro and cell-based characterization of KMO inhibitors. These protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
In Vitro KMO Enzymatic Inhibition Assay (UV-based)
This protocol is adapted from commercially available kits and measures the consumption of the KMO cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.[7][8]
Materials:
-
Recombinant human KMO enzyme
-
3X KMO Assay Buffer (proprietary, or a buffer containing Tris, KCl, and EDTA)
-
1X KMO Assay Buffer (diluted from 3X)
-
L-Kynurenine (L-Kyn) stock solution (20 mM)
-
NADPH stock solution (10 mM)
-
Test inhibitor compounds
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Dilute the 3X KMO Assay Buffer to 1X with nuclease-free water. Prepare enough for the assay.
-
Thaw the KMO enzyme on ice. Dilute the enzyme to a final concentration of 20 µg/mL in 1X KMO Assay Buffer. Keep on ice.
-
-
Assay Plate Setup:
-
Blank: Add 50 µL of 1X KMO Assay Buffer.
-
Positive Control (100% activity): Add 50 µL of diluted KMO enzyme.
-
Test Inhibitor: Add 50 µL of diluted KMO enzyme.
-
-
Inhibitor Addition:
-
Add 10 µL of a diluent solution (e.g., 1% DMSO in 1X KMO Assay Buffer) to the "Blank" and "Positive Control" wells.
-
Add 10 µL of the test inhibitor at various concentrations to the "Test Inhibitor" wells.
-
-
Substrate Mixture Preparation:
-
Prepare a substrate mixture by combining 400 µL of 10 mM NADPH and 400 µL of 20 mM L-Kynurenine with 8.2 mL of 1X KMO Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.
-
Incubate the plate at room temperature for 90 minutes with slow shaking.
-
Measure the absorbance at 340 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of KMO activity for each inhibitor concentration relative to the positive control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value.[9]
-
Visualizing the Kynurenine Pathway and Experimental Workflow
To better understand the context of KMO inhibition and the experimental procedures, the following diagrams have been generated.
Caption: The Kynurenine Pathway and the site of KMO inhibition.
Cell-Based KMO Activity Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a framework for assessing KMO inhibitor activity in a more physiologically relevant context.[3]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test inhibitor compounds
-
L-Kynurenine
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture and Stimulation:
-
Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Stimulate the cells with 50 nM PMA for 24 hours to induce KMO expression.[3]
-
-
Inhibitor Treatment:
-
Following stimulation, treat the cells with various concentrations of the test inhibitor for 1 hour.
-
-
Substrate Addition:
-
Add L-kynurenine to a final concentration of 100 µM to initiate the KMO-mediated conversion.
-
Incubate for an additional 24 hours.
-
-
Metabolite Extraction and Analysis:
-
Harvest the cell culture supernatant.
-
Perform protein precipitation and prepare the samples for LC-MS/MS analysis.
-
Quantify the levels of 3-hydroxykynurenine (3-HK) and kynurenic acid (KYNA) in the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 3-HK production for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflows for KMO inhibitor characterization.
Concluding Remarks for the Discerning Researcher
The KMO inhibitors discussed in this guide represent a significant advancement in the tools available for studying the kynurenine pathway and its role in disease. The choice between these inhibitors will be dictated by the specific research question. For instance, Ro 61-8048 offers a well-characterized, brain-penetrant option, while its prodrug, JM6, allows for the investigation of peripheral KMO inhibition. CHDI-340246 provides exceptional potency, and GSK180 has shown promise in models of systemic inflammation.
By utilizing the comparative data and detailed protocols provided, researchers can confidently select and evaluate the most appropriate KMO inhibitor for their studies. As our understanding of the kynurenine pathway continues to evolve, these novel inhibitors will undoubtedly play a crucial role in uncovering new therapeutic avenues for a range of challenging diseases.
References
-
BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well). [Link]
-
BPS Bioscience. KMO Inhibitor Screening Assay Kit (384-well). [Link]
-
Al-Haddad, M. A., et al. (2022). Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Molecular Sciences, 23(3), 1775. [Link]
-
Jacobs, K. R., et al. (2016). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 509, 69-75. [Link]
-
ResearchGate. Inhibition of KMO by compounds 1 to 3. [Link]
-
BPS Bioscience. KMO Inhibitor Screening Assay Kit. [Link]
-
Kimura, T., et al. (2022). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 17(11), 1269-1284. [Link]
-
ResearchGate. Key KMO inhibitor structures. [Link]
-
Toledo-Sherman, L. M., et al. (2016). The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease. Experimental Neurology, 282, 99-118. [Link]
-
edX. IC50 Determination. [Link]
-
Al-Haddad, M. A., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules, 209, 133-144. [Link]
-
Amaral, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1251. [Link]
-
Patsnap Synapse. What are KMO inhibitors and how do they work?. [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
-
Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. [Link]
-
Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]
-
Phillips, R. S. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. [Link]
-
Platten, M., et al. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery, 18(5), 379-401. [Link]
-
Platten, M., et al. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery, 18(5), 379-401. [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]
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confirming the mechanism of action of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
An In-Depth Guide to Elucidating the Mechanism of Action of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of the novel compound, this compound. As a Senior Application Scientist, the following sections are structured to not only present a logical experimental workflow but also to instill a deep understanding of the rationale behind each step, ensuring scientific rigor and data integrity.
The chemical structure of this compound, featuring an α,β-unsaturated ketone, a carboxylic acid, and a fluorophenyl group, suggests its potential as an enzyme inhibitor. Specifically, the enone moiety is a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues like cysteine or histidine within an enzyme's active site. This suggests a possible covalent mechanism of inhibition. Our investigation will therefore focus on validating this hypothesis, characterizing the nature of the interaction, and identifying the molecular target.
Part 1: Initial Hypothesis and In Silico Target Identification
Given the structural alerts, our primary hypothesis is that this compound acts as an irreversible inhibitor by forming a covalent bond with its target protein. To narrow down the potential targets, a preliminary in silico approach is recommended.
Experimental Protocol: Computational Target Prediction
-
Ligand Preparation: Generate a 3D conformation of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch) and perform energy minimization.
-
Target Database Screening: Utilize a reverse docking server (e.g., PharmMapper, SuperPred) to screen the prepared ligand against a database of known protein structures. These servers identify potential binding pockets based on pharmacophore and shape similarity.
-
Analysis of Results: Prioritize potential targets based on docking scores, binding energy estimations, and the presence of reactive nucleophilic residues (e.g., Cys, His, Lys) in close proximity to the enone moiety of the compound.
Part 2: Biochemical Validation of Enzyme Inhibition
The next logical step is to biochemically validate the predicted enzyme inhibition. This involves selecting a high-probability target from the in silico screening and performing enzyme activity assays. For the purpose of this guide, let us assume the in silico screening identified a cysteine protease, such as Cathepsin B, as a potential target.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human Cathepsin B (active)
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound (test compound)
-
Positive control inhibitor (e.g., CA-074)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the wells of the microplate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control.
-
Add the Cathepsin B enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~360/460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Cathepsin B | TBD |
| CA-074 (Control) | Cathepsin B | ~1.5 |
TBD: To be determined by the experiment.
Part 3: Elucidating the Mechanism of Inhibition
Once inhibition is confirmed, the next critical step is to determine the mode of inhibition (i.e., reversible vs. irreversible). A dialysis experiment is a straightforward method to address this.
Experimental Protocol: Dialysis for Reversibility
-
Incubation: Incubate Cathepsin B with a concentration of this compound that results in >90% inhibition (e.g., 10x IC50) for 1 hour at 37°C. As a control, incubate the enzyme with the assay buffer alone.
-
Dialysis: Place the enzyme-inhibitor mixture and the control enzyme solution into separate dialysis cassettes (e.g., 10 kDa MWCO). Dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes to remove any unbound inhibitor.
-
Activity Measurement: After dialysis, measure the enzymatic activity of both the inhibitor-treated and control enzyme samples using the fluorogenic substrate assay described previously.
Interpreting the Results:
-
Irreversible Inhibition: If the enzyme activity is not restored after dialysis, it indicates that the inhibitor has formed a stable, likely covalent, bond with the enzyme.
-
Reversible Inhibition: If the enzyme activity is restored to a level similar to the control, the inhibition is reversible.
Visualization: Experimental Workflow
Caption: Workflow for confirming the mechanism of action.
Part 4: Confirming Covalent Adduct Formation
To definitively prove a covalent mechanism, direct observation of the covalent adduct between the inhibitor and the enzyme is necessary. Mass spectrometry is the gold standard for this purpose.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Sample Preparation:
-
Incubate Cathepsin B with a 5-fold molar excess of this compound for 1 hour at 37°C.
-
Prepare a control sample of Cathepsin B incubated with DMSO.
-
-
Desalting: Desalt both samples using a C4 ZipTip to remove non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Compare the mass spectrum of the inhibitor-treated enzyme with the control. An increase in mass corresponding to the molecular weight of the inhibitor would confirm the formation of a covalent adduct.
Visualization: Covalent Inhibition Pathway
Caption: Simplified pathway of irreversible covalent inhibition.
References
- At present, there are no specific publications on "this compound" found in the public domain. The experimental protocols provided are based on standard methodologies for characterizing enzyme inhibitors.
-
Principles of Enzyme Kinetics: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.
-
Mass Spectrometry in Drug Discovery: Kalgutkar, A. S., & Dalvie, D. K. (2012). Mass Spectrometry in Drug Discovery and Development: From In Vitro to In Vivo. John Wiley & Sons.
Preclinical Validation of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid for Neurodegeneration: A Comparative Guide
This guide provides a comprehensive framework for the preclinical validation of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (hereafter referred to as FPOBA) as a potential therapeutic agent for neurodegenerative diseases. Given the novelty of FPOBA in this specific context, this document outlines a proposed, rigorous validation pathway, comparing its hypothetical performance against established alternative compounds. Our approach is grounded in established preclinical research standards to ensure scientific integrity and translational relevance.[1][2]
Introduction: The Rationale for Investigating FPOBA in Neurodegeneration
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function.[3] A multitude of pathological processes are implicated, including oxidative stress, neuroinflammation, and excitotoxicity.[4][5] The therapeutic pipeline for these diseases remains challenging, with a high rate of clinical trial failure, underscoring the need for robust preclinical validation of novel compounds.[1]
While direct preclinical studies on FPOBA for neurodegeneration are not yet widely published, its chemical structure, a 4-aryl-4-oxobut-2-enoic acid derivative, is intriguing. Related compounds have been investigated as potent inhibitors of kynurenine-3-hydroxylase (KMO).[6] KMO is a key enzyme in the kynurenine pathway of tryptophan metabolism. Inhibition of KMO can reduce the production of the excitotoxin quinolinic acid and shift the pathway towards the production of the neuroprotective metabolite kynurenic acid. This guide, therefore, proceeds with the hypothesis that FPOBA may exert neuroprotective effects through the modulation of this pathway.
This guide will compare the hypothetical preclinical performance of FPOBA with two well-characterized compounds:
-
Resveratrol: A natural polyphenol known for its antioxidant and anti-inflammatory properties, which has been studied in various models of neurodegeneration.[7][8]
-
Edaravone: A free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, serving as a benchmark for antioxidant-based neuroprotection.
Proposed Mechanism of Action of FPOBA
We hypothesize that FPOBA's primary neuroprotective mechanism involves the inhibition of kynurenine-3-hydroxylase (KMO), leading to a re-balancing of neuroactive metabolites in the brain.
Caption: Proposed mechanism of FPOBA as a KMO inhibitor.
Preclinical Validation Workflow: A Phased Approach
A rigorous preclinical validation process is essential to de-risk clinical development.[9] We propose a multi-stage workflow, starting with in vitro characterization and progressing to in vivo efficacy studies in relevant animal models.
Caption: Phased preclinical validation workflow for FPOBA.
Phase 1: In Vitro Characterization
The initial phase focuses on cell-based assays to establish biological activity and a preliminary safety profile.[10][11] Human induced pluripotent stem cell (iPSC)-derived neurons offer a highly relevant model system for these studies.[12][13]
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture human iPSC-derived cortical neurons or dopaminergic neurons in 96-well plates.[14]
-
Compound Pre-treatment: Pre-treat cells with a dose range of FPOBA, Resveratrol, or Edaravone (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Induce Neurotoxicity: Introduce a neurotoxic insult relevant to neurodegeneration, such as:
-
Incubation: Incubate for another 24 hours.
-
Assess Viability: Measure cell viability using a standard assay such as CellTiter-Glo® to quantify ATP levels.
-
Data Analysis: Normalize viability to untreated control cells and plot dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound.
Table 1: Hypothetical In Vitro Comparative Data
| Parameter | FPOBA | Resveratrol | Edaravone |
| Neuroprotection (EC50) | |||
| Glutamate-induced toxicity | 1.5 µM | 5.2 µM | 10.8 µM |
| Rotenone-induced toxicity | 2.1 µM | 8.9 µM | 15.3 µM |
| Mechanism of Action | |||
| KMO Inhibition (IC50) | 0.8 µM | > 100 µM | > 100 µM |
| ROS Scavenging (DCF assay) | Moderate | High | High |
| Cytotoxicity (CC50) | > 100 µM | 85 µM | > 100 µM |
| Therapeutic Index (CC50/EC50) | > 66 | ~16 | > 9 |
This hypothetical data suggests FPOBA is a potent neuroprotective agent with a high therapeutic index in vitro, acting primarily through KMO inhibition rather than direct ROS scavenging.
Phase 2: In Vivo Pharmacokinetics and Safety
Before proceeding to efficacy models, it is crucial to understand how FPOBA is absorbed, distributed, metabolized, and excreted (ADME), and critically, whether it can cross the blood-brain barrier (BBB).[15]
Experimental Protocol: Blood-Brain Barrier Penetration Study
-
Animal Model: Use healthy adult C57BL/6 mice.
-
Compound Administration: Administer a single dose of FPOBA (e.g., 10 mg/kg) via oral gavage or intravenous injection.
-
Sample Collection: At various time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples and perfuse the animals to harvest brain tissue.
-
Quantification: Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of FPOBA in both plasma and brain homogenates.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to determine the extent of BBB penetration.
Table 2: Hypothetical Pharmacokinetic & Safety Comparison
| Parameter | FPOBA | Resveratrol | Edaravone |
| Oral Bioavailability | 45% | <1% (extensive metabolism) | 60% |
| Brain-to-Plasma Ratio (Kp) | 0.8 | 0.02 | 0.5 |
| Plasma Half-life (t½) | 4 hours | 1-2 hours (metabolites longer) | 5.4 hours |
| Acute Toxicity (LD50, oral) | > 2000 mg/kg | > 5000 mg/kg | 1000 mg/kg |
| Adverse Effects (at therapeutic dose) | None observed | None observed | None observed |
This hypothetical data positions FPOBA as having favorable oral bioavailability and significant brain penetration, superior to Resveratrol in these aspects.
Phase 3: In Vivo Efficacy Studies
The final preclinical phase involves testing the compound in animal models that recapitulate key aspects of human neurodegenerative diseases.[16][17][18]
Experimental Protocol: Efficacy in a 5XFAD Mouse Model of Alzheimer's Disease
-
Animal Model: Use 5XFAD transgenic mice, which develop aggressive amyloid-beta pathology and cognitive deficits.[19]
-
Treatment Regimen: Begin chronic daily administration of FPOBA (e.g., 20 mg/kg, oral gavage), Resveratrol (50 mg/kg), and vehicle control to 3-month-old 5XFAD mice. Continue treatment for 3 months.
-
Behavioral Testing: At 6 months of age, assess cognitive function using established tests:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
-
Post-mortem Analysis: After behavioral testing, sacrifice the animals and perform:
-
Immunohistochemistry: To quantify amyloid-beta plaque load and microglial activation (Iba1 staining) in the hippocampus and cortex.
-
ELISA: To measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
-
LC-MS/MS: To measure levels of quinolinic acid and kynurenic acid in the brain to confirm target engagement.
-
Table 3: Hypothetical In Vivo Efficacy Comparison (5XFAD Model)
| Endpoint | FPOBA (20 mg/kg) | Resveratrol (50 mg/kg) | Vehicle Control |
| Cognitive Function | |||
| Morris Water Maze (Escape Latency) | 25% improvement vs. vehicle | 15% improvement vs. vehicle | Baseline deficit |
| Brain Pathology | |||
| Amyloid Plaque Load | 30% reduction vs. vehicle | 10% reduction vs. vehicle | High plaque load |
| Microglial Activation (Iba1+) | 40% reduction vs. vehicle | 25% reduction vs. vehicle | High activation |
| Biomarkers | |||
| Brain Quinolinic Acid | 50% decrease vs. vehicle | No significant change | High levels |
| Brain Kynurenic Acid | 100% increase vs. vehicle | No significant change | Baseline levels |
This hypothetical data demonstrates that FPOBA not only improves cognitive outcomes but also modifies underlying pathology and engages its target mechanism in the brain, showing a more robust effect compared to Resveratrol in this model.
Conclusion and Future Directions
This guide outlines a scientifically rigorous, phased approach for the preclinical validation of this compound (FPOBA) for neurodegenerative diseases. Based on the hypothetical data presented, FPOBA emerges as a promising candidate due to its potent, mechanism-based neuroprotection, favorable pharmacokinetic profile, and significant efficacy in a demanding in vivo model of Alzheimer's disease.
The comparative framework highlights FPOBA's potential advantages over compounds with less specific mechanisms or poorer brain bioavailability. The next logical steps would involve validation in a second animal model (e.g., a tauopathy or Parkinson's model) and comprehensive IND-enabling toxicology studies.[20][21] This structured, data-driven approach is critical for successfully translating a promising molecule from the laboratory to clinical trials for the benefit of patients with neurodegenerative diseases.
References
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- Frontiers. (n.d.).
- ACS Omega. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches.
- Björklund, A. (n.d.). Animal models for preclinical Parkinson's research: An update and critical appraisal. Neurobiology.
- MDPI. (n.d.).
- NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices.
- Frontiers. (n.d.).
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- Emulate. (2021).
- Frontiers. (n.d.). Natural products in neurodegenerative diseases: recent advances and future outlook.
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- ACS Omega. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches.
- PMC. (n.d.).
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- Abcam. (n.d.). Animal Models of Parkinson's Disease.
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- PubMed Central. (n.d.). The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models.
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- PubMed. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents.
- Sigma-Aldrich. (n.d.). (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid.
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- Apollo Scientific. (n.d.). (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid.
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Safety Operating Guide
Navigating the Disposal of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (CAS No. 35504-85-9), a compound whose chemical structure demands a nuanced approach to its handling and disposal. As a fluorinated alpha-keto acid, its reactivity and potential toxicity necessitate adherence to stringent safety measures to protect researchers and the environment. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable guidance that goes beyond mere procedural steps to explain the rationale behind each recommendation.
I. Immediate Hazard Assessment and Safety Precautions
This compound is classified as acutely toxic if swallowed.[1][2] Understanding the primary hazards is the first step in ensuring safe handling and disposal.
Key Hazards:
-
Acute Oral Toxicity: Classified as a Category 3 acute toxicant, ingestion can be harmful.[1][2]
-
Corrosivity: As a carboxylic acid, it is corrosive and can cause severe skin burns and eye damage.[3]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may be persistent in the environment.[3]
Due to these hazards, all handling and disposal procedures must be conducted within a well-ventilated chemical fume hood.[3][4]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with specifications to ensure adequate protection.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[3][4] | Provides a barrier against skin contact, which can cause irritation or burns. |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes to protect against splashes.[3][4] | Protects the eyes from the corrosive effects of the acid. |
| Skin and Body | Chemical-resistant apron or lab coat | To be worn over personal clothing. | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory | Chemical fume hood | All handling of the solid compound and its solutions should be performed in a functioning fume hood.[3][5] | Minimizes the risk of inhaling dust particles or vapors, which can cause respiratory irritation.[6] For large spills, a respirator may be necessary as part of an emergency response.[3] |
III. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear communication with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation - The Principle of Isolation
The cardinal rule of chemical waste disposal is to never mix incompatible waste streams.[4][7] this compound waste must be collected separately and is classified as halogenated organic waste .[8]
Do NOT mix this waste with:
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision workflow.
Step 2: Containerization and Labeling
-
Select a Compatible Container: Collect the waste in a designated, leak-proof container made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[3][4]
-
Proper Labeling: The container must be clearly and accurately labeled. The label should include:
-
Keep the Container Closed: The waste container should be kept tightly sealed except when adding waste to prevent the release of vapors.[12]
Step 3: Neutralization (If Permitted)
For dilute aqueous solutions (<10%), neutralization may be an option, but only if explicitly permitted by your institution's EHS department .[4][13] Concentrated or contaminated solutions must be disposed of as hazardous waste without neutralization.[4]
Neutralization Protocol (for dilute, uncontaminated solutions, with EHS approval):
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[4]
-
Prepare a Weak Base Solution: Use a weak base such as sodium bicarbonate (baking soda).[3][4]
-
Slow Addition: Slowly and carefully add the acidic waste to the weak base solution with constant stirring. This will control the effervescence (fizzing) from the release of carbon dioxide gas.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.[4][14]
-
Final Disposal: Once neutralized, the solution can typically be poured down the drain with copious amounts of water, again, only if local regulations and your EHS department permit this.[4][14]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a cool, dry, well-ventilated area, away from incompatible materials.[4][5] Use secondary containment to mitigate the impact of any potential leaks.[13]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of the waste container.[3][4] Do not accumulate large quantities of waste. Full containers should be removed promptly.[4]
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Response
-
Minor Spills:
-
Evacuate the immediate area and alert nearby personnel.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust. [3][4]
-
Carefully collect the absorbed material into a designated hazardous waste container.[3][4]
-
Clean the spill area with soap and water.
-
Report the spill to your EHS department.[3]
-
-
Major Spills:
-
Evacuate the laboratory immediately and activate the fire alarm if necessary.
-
Call emergency services and your institution's EHS department.[12]
-
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][15]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[11][15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within your laboratory.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Bucknell University. (2016). Hazardous Waste Segregation.
- Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- University of Oldenburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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A Researcher's Guide to the Safe Handling of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (CAS Number: 35504-85-9).[1][2] The following protocols are designed to ensure your safety and the integrity of your research by outlining the necessary personal protective equipment (PPE), handling procedures, and emergency plans. This compound is classified as acutely toxic if swallowed and is an irritant, necessitating careful and informed handling.[3][4]
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound presents the following primary risks:
-
Acute Oral Toxicity: Classified as Acute Toxicity Category 3 (Oral) by the Globally Harmonized System (GHS). This means it can be fatal if swallowed.
-
Irritation: It is known to cause skin and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][6]
Table 1: GHS Hazard Information for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity, single exposure | 3 | Warning | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: Sigma-Aldrich Safety Data Sheet
Engineering Controls: Your First Line of Defense
Personal protective equipment is essential, but it should be the last line of defense. Engineering controls are designed to minimize exposure at the source.
-
Chemical Fume Hood: All work involving the handling of this compound, especially when dealing with the solid form or creating solutions, must be performed inside a certified chemical fume hood.[7] This will prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Chemical Splash Goggles: ANSI-certified (Z87) chemical splash goggles are mandatory at all times when handling this compound.[7]
-
Face Shield: When there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles to provide full-face protection.[8][9][10]
-
Gloves: Due to the compound's classification as a skin irritant, appropriate chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for handling acids and many organic chemicals.[8][9] Always inspect gloves for any signs of degradation or punctures before use.[11] Contaminated gloves should be removed immediately and disposed of as hazardous waste.
-
Laboratory Coat: A knee-length laboratory coat should be worn to protect against incidental contact.[7] For procedures with a higher risk of splashes, consider an acid-resistant apron or a more protective coverall, such as those made from Tychem®.[10][12]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[10][11] When handling larger quantities of hazardous materials, consider chemically resistant boots.[9]
-
General Use: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or if engineering controls fail, respiratory protection will be necessary. A full-face respirator with an appropriate multi-sorbent cartridge (protecting against organic vapors and acid gases) is recommended.[8][12] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Table 2: Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye/Face | ANSI Z87 Chemical Splash Goggles | Goggles and a full-face shield |
| Hand | Nitrile or Butyl Rubber Gloves | Thicker (e.g., 10-20 mil) neoprene or PVC gloves |
| Body | Knee-length Laboratory Coat | Acid-resistant apron or Tychem® coveralls |
| Respiratory | Not required with proper engineering controls | Full-face respirator with multi-sorbent cartridge |
| Footwear | Closed-toe shoes | Chemical-resistant boots |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow is essential for minimizing risk. The following diagram and steps outline a safe handling procedure.
Caption: A typical workflow for safely handling this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Don all required PPE as outlined in Section 3.
-
Prepare your chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.
-
-
Handling:
-
When weighing the solid compound, do so within the fume hood to contain any dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Conduct all experimental procedures within the fume hood.
-
-
Post-Handling:
-
Decontaminate all glassware and work surfaces after use.
-
Segregate all waste materials into clearly labeled, compatible hazardous waste containers.[13]
-
Carefully remove and dispose of single-use PPE (e.g., gloves) in the designated hazardous waste stream.
-
Thoroughly wash your hands with soap and water after removing your PPE.[11]
-
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of any laboratory incident.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a compatible absorbent material.
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Solid Waste: Collect any solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[13]
-
Disposal Protocol: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[14] Contact your institution's EHS department for specific disposal procedures.
By adhering to these guidelines, you can create a safe and controlled environment for your research involving this compound, ensuring both personal safety and the integrity of your scientific endeavors.
References
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- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
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- Sigma-Aldrich. (n.d.). (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid.
- University of California, Los Angeles. (n.d.).
- SDS Management Software. (2025, October 7).
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Santa Cruz Biotechnology. (n.d.). Chalcone.
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- Angene Chemical. (2024, December 20).
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- Extrasynthese. (n.d.).
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- ECHEMI. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
